molecular formula C9H9N3O3 B6291725 N3Ac-OPhOMe

N3Ac-OPhOMe

Cat. No.: B6291725
M. Wt: 207.19 g/mol
InChI Key: CBCXKHGBUBDDQO-UHFFFAOYSA-N
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Description

N3Ac-OPhOMe is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 207.06439116 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl) 2-azidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCXKHGBUBDDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3Ac-OPhOMe: A Technical Overview of a Bioorthogonal Chemical Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3Ac-OPhOMe, chemically known as N-(4-methoxyphenyl)-2-azidoacetamide, is a specialized chemical reagent utilized in the field of bioorthogonal chemistry. It is not a bioactive molecule with a direct mechanism of action on biological pathways in the traditional sense. Instead, it serves as a critical tool for "click chemistry," a suite of powerful reactions that enable the specific and efficient ligation of molecules in complex biological environments. This technical guide provides a comprehensive overview of this compound, its fundamental properties, the mechanisms of the reactions it participates in, and general protocols for its application.

Introduction to this compound

This compound is an azide-containing chemical probe. Its primary function lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These bioorthogonal reactions allow for the covalent labeling of target molecules that have been functionalized with a corresponding alkyne group, without interfering with native biochemical processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(4-methoxyphenyl)-2-azidoacetamide
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.21 g/mol
Appearance Solid (Varies)
Solubility Soluble in organic solvents such as DMSO, DMF

Mechanism of Action: The Role in Click Chemistry

The "mechanism of action" of this compound is defined by its participation in click chemistry reactions. These reactions are characterized by high yields, stereospecificity, and the formation of a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction. It involves the reaction of a terminal alkyne with an azide, such as the one present in this compound, in the presence of a copper(I) catalyst. The catalyst significantly accelerates the rate of the 1,3-dipolar cycloaddition, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst N3Ac This compound (Azide) Product 1,2,3-Triazole Linkage N3Ac->Product Cycloaddition Alkyne Alkyne-modified Molecule Alkyne->Product Cu_I Copper(I) Cu_I->Product Catalysis

Figure 1: Simplified schematic of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for in vivo applications where the toxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, which reacts with an azide in a [3+2] cycloaddition reaction without the need for a catalyst. The relief of ring strain drives the reaction forward.

SPAAC_Mechanism cluster_reactants Reactants N3Ac_SPAAC This compound (Azide) Product_SPAAC Triazole Linkage N3Ac_SPAAC->Product_SPAAC Cycloaddition Cyclooctyne Strained Cyclooctyne Cyclooctyne->Product_SPAAC

Figure 2: Simplified schematic of the SPAAC reaction.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, the following provides a general framework for using this compound in a typical bioorthogonal labeling experiment.

General Protocol for CuAAC Labeling of Proteins in Cell Lysate

This protocol outlines the general steps for labeling an alkyne-modified protein in a cell lysate with this compound.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

    • Copper(I)-stabilizing Ligand (e.g., TBTA or THPTA) Stock Solution: Prepare a 50 mM stock solution in DMSO or a DMSO/t-butanol mixture.

    • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 500 mM stock solution in water. This solution should be made fresh.

    • Alkyne-modified Protein Lysate: Prepare cell lysate containing the protein of interest according to standard protocols.

  • Labeling Reaction:

    • To 50 µL of cell lysate (1-2 mg/mL), add the following reagents in order, vortexing gently after each addition:

      • 10 µL of this compound stock solution (final concentration ~1.5 mM).

      • 10 µL of copper(II) sulfate solution (final concentration ~7 mM).

      • 10 µL of ligand solution (final concentration ~7 mM).

      • 20 µL of sodium ascorbate solution (final concentration ~140 mM).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Analysis:

    • The labeled protein can be analyzed by various methods, such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne was used) or Western blotting with an antibody that recognizes the labeled protein or a tag conjugated to this compound.

CuAAC_Workflow Lysate Alkyne-modified Cell Lysate Reagents Add this compound, CuSO4, Ligand, Sodium Ascorbate Lysate->Reagents Incubate Incubate at RT (1-2 hours) Reagents->Incubate Analysis Analyze by SDS-PAGE or Western Blot Incubate->Analysis

Figure 3: General workflow for CuAAC labeling in cell lysate.

Data Presentation

Table 2: Typical Parameters for Click Chemistry Reactions

ParameterCuAACSPAAC
Reaction Time 30 min - 4 hours1 - 24 hours
Temperature Room TemperatureRoom Temperature to 37°C
Catalyst Copper(I)None
Typical Reactant Concentration 10 µM - 1 mM10 µM - 1 mM

Conclusion

This compound is a valuable reagent for researchers in chemical biology, drug discovery, and materials science. Its utility lies in its ability to act as a handle for bioorthogonal click chemistry reactions, enabling the precise and stable labeling of biomolecules. While specific applications and quantitative data for this particular molecule are not widely published, the general principles and protocols of click chemistry provide a robust framework for its use in a variety of research contexts. Further research and publication of its specific applications will undoubtedly expand its utility and impact in the scientific community.

An In-depth Technical Guide to N3Ac-OPhOMe: A Site-Specific Protein Acylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3Ac-OPhOMe, chemically known as 4-Methoxyphenyl 2-azidoacetate, is a specialized chemical reagent designed for the site-specific modification of proteins and peptides. Its unique structure, combining a reactive p-methoxyphenyl ester with a bioorthogonal azido group, enables a two-step strategy for protein functionalization. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its primary application in the targeted acylation of proteins for further bioconjugation via click chemistry.

Chemical Properties and Structure

This compound is an organic molecule that serves as a versatile tool in chemical biology and biopharmaceutical development. The p-methoxyphenyl ester moiety provides a favorable balance of reactivity and stability in aqueous solutions, while the terminal azide group allows for the attachment of a wide array of probes, tags, or therapeutic payloads through bioorthogonal click chemistry reactions.

Structure:

  • IUPAC Name: (4-methoxyphenyl) 2-azidoacetate

  • Synonyms: this compound

  • CAS Number: 2546513-31-7[1]

  • Molecular Formula: C₉H₉N₃O₃[1]

  • Molecular Weight: 207.19 g/mol [1]

Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 207.19 g/mol [1]
Exact Mass 207.06439116 g/mol [1]
XLogP3 2.7
Hydrogen Bond Acceptor Count 5
Heavy Atom Count 15

Experimental Protocols

Synthesis of this compound (4-Methoxyphenyl 2-azidoacetate)

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, a general synthetic route can be inferred from standard organic chemistry principles and supplier information. The synthesis is a two-step process starting from 4-methoxyphenol.

Step 1: Esterification of 4-methoxyphenol with chloroacetyl chloride. 4-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate aprotic solvent (e.g., dichloromethane or diethyl ether) to form 4-methoxyphenyl 2-chloroacetate.

Step 2: Azidation of the chloroacetate intermediate. The resulting 4-methoxyphenyl 2-chloroacetate is then treated with an azide source, typically sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The nucleophilic substitution of the chloride by the azide anion yields the final product, 4-methoxyphenyl 2-azidoacetate (this compound). The product is then purified using standard techniques like column chromatography or recrystallization.

Protocol for Selective N-terminal Acylation of Proteins with a Gly-His Tag

This protocol is adapted from the work of Martos-Maldonado et al. (2018), where this compound (referred to as compound 18 in the paper) was used for the selective acylation of proteins engineered to have an N-terminal Gly-His tag (specifically a GHHHHHH- tag). This method demonstrates high selectivity for the N-terminal α-amine over other nucleophilic residues like lysine.

Materials:

  • Protein of interest with an N-terminal Gly-His₆ tag

  • This compound (4-Methoxyphenyl 2-azidoacetate)

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Apparatus for protein purification (e.g., dialysis, size-exclusion chromatography, or spin filters)

  • Mass spectrometer for reaction monitoring and product confirmation

Procedure:

  • Protein Preparation: Prepare a solution of the Gly-His₆-tagged protein in the reaction buffer. The optimal protein concentration may need to be determined empirically but is typically in the low millimolar to high micromolar range.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to avoid adding a large volume of organic solvent to the reaction mixture.

  • Acylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is to use a 10- to 50-fold molar excess of the acylating agent over the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the protein and the desired conversion. The progress of the reaction should be monitored by mass spectrometry to determine the extent of labeling.

  • Purification: Once the desired level of acylation is achieved, the excess this compound and any byproducts are removed from the acylated protein. This can be accomplished by dialysis against a suitable buffer, size-exclusion chromatography, or using spin filters with an appropriate molecular weight cutoff.

  • Characterization: The final, azide-functionalized protein should be characterized by mass spectrometry to confirm the successful and selective N-terminal acylation.

Logical and Experimental Workflows

The primary utility of this compound is in a two-stage protein modification workflow. The first stage is the selective acylation to introduce an azide handle, and the second stage is the bioorthogonal ligation to attach a molecule of interest.

G cluster_0 Stage 1: Selective Acylation cluster_1 Stage 2: Bioorthogonal Ligation (Click Chemistry) Protein Protein with N-terminal Gly-His Tag Reaction Acylation Reaction (pH 7.5) Protein->Reaction AcylatingAgent This compound (4-Methoxyphenyl 2-azidoacetate) AcylatingAgent->Reaction AzideProtein Azide-Functionalized Protein Reaction->AzideProtein Probe Alkyne- or Cyclooctyne- Functionalized Molecule (e.g., Fluorophore, Biotin, Drug) ClickReaction CuAAC or SPAAC 'Click' Reaction AzideProtein->ClickReaction Probe->ClickReaction FinalProduct Site-Specifically Labeled Protein Conjugate ClickReaction->FinalProduct

Two-stage workflow for site-specific protein labeling using this compound.

This workflow highlights the selective introduction of an azide group onto a protein with a Gly-His tag using this compound, followed by a click chemistry reaction to conjugate a molecule of interest. This approach allows for precise control over the location of the modification, resulting in a homogeneous product.

Signaling Pathways and Applications

This compound is not known to be directly involved in or modulate any natural signaling pathways. Its utility lies in its ability to label proteins that are part of such pathways, thereby enabling their study. For example, a researcher could use this reagent to attach a fluorescent probe to a specific signaling protein to visualize its localization within a cell, or to attach a biotin tag for pull-down experiments to identify its binding partners. The applications are broad and are determined by the nature of the protein being labeled and the functional molecule being attached.

Key Applications:

  • Protein Labeling: Introduction of fluorescent dyes for imaging studies (e.g., microscopy, flow cytometry).

  • Biopharmaceutical Development: Creation of antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio.

  • Proteomics: Attachment of biotin tags for affinity purification and identification of protein interaction partners.

  • Synthetic Biology: Engineering proteins with novel functionalities by attaching synthetic molecules.

References

An In-depth Technical Guide to the Synthesis of (4-methoxyphenyl) 2-azidoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthetic pathway for the preparation of (4-methoxyphenyl) 2-azidoacetate, a valuable reagent in bioconjugation and click chemistry. The synthesis begins with the esterification of 4-methoxyphenol, followed by a nucleophilic substitution to introduce the azide functionality. This document provides detailed experimental protocols, data summaries, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

(4-methoxyphenyl) 2-azidoacetate is a bifunctional molecule featuring an azido group for use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The 4-methoxyphenyl ester moiety makes it a useful building block for introducing a readily cleavable or modifiable group in more complex molecular architectures. Its synthesis is accessible and relies on fundamental organic transformations.

Overall Synthesis Pathway

The synthesis of (4-methoxyphenyl) 2-azidoacetate is achieved in two sequential steps starting from commercially available 4-methoxyphenol.

  • Step 1: Esterification. 4-methoxyphenol is reacted with 2-bromoacetyl bromide in the presence of a base to form the intermediate, (4-methoxyphenyl) 2-bromoacetate.

  • Step 2: Azidation. The bromo-intermediate undergoes a nucleophilic substitution reaction with sodium azide to yield the final product, (4-methoxyphenyl) 2-azidoacetate.

A commercial supplier confirms a similar synthetic route involving the reaction of 4-methoxyphenol with chloroacetyl chloride followed by treatment with sodium azide[1].

Step 1: Synthesis of (4-methoxyphenyl) 2-bromoacetate

This initial step involves the formation of an ester bond between the phenolic hydroxyl group of 4-methoxyphenol and the acyl bromide of 2-bromoacetyl bromide. The use of a mild base, such as pyridine, is crucial to neutralize the hydrobromic acid byproduct and to facilitate the reaction.

Experimental Protocol
  • Materials:

    • 4-methoxyphenol

    • 2-bromoacetyl bromide

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.1 eq) to the stirred solution.

    • To this mixture, add 2-bromoacetyl bromide (1.05 eq) dropwise via a syringe or dropping funnel, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting phenol.

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude (4-methoxyphenyl) 2-bromoacetate by flash column chromatography on silica gel or by recrystallization.

Quantitative Data (Predicted)

Due to the lack of specific literature data for (4-methoxyphenyl) 2-bromoacetate, the following table presents predicted and analogous compound data.

ParameterValue/DescriptionSource
Yield 85-95% (Typical for this type of reaction)General Knowledge
Appearance White to off-white solidPredicted
Molecular Formula C₉H₉BrO₃-
Molecular Weight 245.07 g/mol -
Characterization Data (Analogous Compounds)

The following data is for structurally similar compounds and can be used as a reference for the characterization of the intermediate.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
2-Bromo-4'-methoxyacetophenone 7.97 (d), 6.96 (d), 4.40 (s), 3.88 (s)Not availableNot available
4-Methoxyphenyl acetate 6.98 (d), 6.86 (d), 3.75 (s), 2.24 (s)169.9, 157.3, 144.2, 122.3, 114.4, 55.5, 21.0Not available

Step 2: Synthesis of (4-methoxyphenyl) 2-azidoacetate

In the final step, the bromine atom of the intermediate is displaced by an azide ion through an Sₙ2 reaction. Sodium azide is a common and effective source of the azide nucleophile.

Experimental Protocol
  • Materials:

    • (4-methoxyphenyl) 2-bromoacetate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (4-methoxyphenyl) 2-bromoacetate (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis shows complete conversion of the starting material.

    • After cooling the reaction mixture to room temperature, pour it into deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 times).

    • Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The resulting crude product, (4-methoxyphenyl) 2-azidoacetate, can be purified by flash column chromatography on silica gel if necessary.

Quantitative Data
ParameterValue/DescriptionSource
CAS Number 2546513-31-7[1]
Yield 80-90% (Typical for this type of reaction)General Knowledge
Appearance Not specified (likely a solid or oil)-
Molecular Formula C₉H₉N₃O₃[1]
Molecular Weight 207.19 g/mol [1]
Exact Mass 207.06439 g/mol [1]
Characterization Data (Predicted)
SpectroscopyPredicted Chemical Shifts / Bands
¹H NMR δ 6.8-7.1 (m, 4H, Ar-H), δ 4.1-4.3 (s, 2H, -CH₂-N₃), δ 3.8 (s, 3H, -OCH₃)
¹³C NMR δ 168-170 (C=O), δ 157-159 (Ar-C-O), δ 144-146 (Ar-C), δ 122-124 (Ar-CH), δ 114-116 (Ar-CH), δ 55-56 (-OCH₃), δ 50-52 (-CH₂-N₃)
IR ~2100 cm⁻¹ (strong, sharp azide N≡N stretch), ~1760 cm⁻¹ (strong ester C=O stretch), ~1250 cm⁻¹ (C-O stretch)

Visualized Workflows and Pathways

To provide a clear visual representation of the synthesis and experimental procedures, the following diagrams have been generated using the DOT language.

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Azidation 4_methoxyphenol 4-Methoxyphenol intermediate (4-methoxyphenyl) 2-bromoacetate 4_methoxyphenol->intermediate bromoacetyl_bromide 2-Bromoacetyl bromide bromoacetyl_bromide->intermediate intermediate_ref (4-methoxyphenyl) 2-bromoacetate pyridine Pyridine dcm DCM, 0°C to rt pyridine->dcm dcm->intermediate final_product (4-methoxyphenyl) 2-azidoacetate sodium_azide Sodium Azide (NaN₃) dmf DMF, 60-80°C sodium_azide->dmf dmf->final_product intermediate_ref->final_product

Caption: Overall two-step synthesis of (4-methoxyphenyl) 2-azidoacetate.

Experimental Workflow: Esterification (Step 1)

Esterification_Workflow A Dissolve 4-methoxyphenol in anhydrous DCM B Cool to 0°C and add pyridine A->B C Add 2-bromoacetyl bromide dropwise at 0°C B->C D Warm to room temperature and stir for 2-4h C->D E Quench with 1M HCl D->E F Perform aqueous workup (HCl, H₂O, NaHCO₃, brine) E->F G Dry organic layer (Na₂SO₄ or MgSO₄) and filter F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or recrystallization H->I Azidation_Workflow A Dissolve bromo-intermediate in anhydrous DMF B Add sodium azide (NaN₃) A->B C Heat reaction mixture to 60-80°C for 4-6h B->C D Cool to room temperature and pour into water C->D E Extract with ethyl acetate (3x) D->E F Wash combined organic layers with water and brine E->F G Dry organic layer (Na₂SO₄) and filter F->G H Concentrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I

References

A Technical Guide to N3Ac-OPhOMe (CAS 2546513-31-7): A Site-Specific Protein Modification Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N3Ac-OPhOMe (4-methoxyphenyl 2-azidoacetate), a chemical reagent designed for the precise, site-specific modification of proteins. Its primary application lies in introducing a bioorthogonal azide handle onto the N-terminus of proteins, particularly those engineered to feature a Gly-His (GH) tag. This modification paves the way for subsequent "click chemistry" reactions, enabling the attachment of a wide array of functional moieties, a critical process in modern drug development and proteomics research.

Core Properties and Specifications

This compound is a moderately reactive 4-methoxyphenyl ester that has been identified as an optimal reagent for balancing reactivity and selectivity in the acylation of specific N-terminal protein sequences.[1] Its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 2546513-31-7[2][3][4]
IUPAC Name (4-methoxyphenyl) 2-azidoacetate[3]
Synonym This compound
Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
SMILES COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]
Purity Typically >98%
Storage Conditions Store in freezer at -20°C, keep in a dark place under an inert atmosphere.
Solubility Soluble in organic solvents such as acetonitrile.

Mechanism of Action: His-Tag Catalyzed N-Terminal Acylation

The utility of this compound is centered on its ability to selectively acylate the primary amine of an N-terminal glycine residue when it is followed by a polyhistidine sequence (a "Gly-His tag"). The imidazole side chains of the nearby histidine residues are proposed to act as general base catalysts, enhancing the nucleophilicity of the N-terminal glycine's alpha-amine and facilitating its attack on the ester carbonyl of this compound. This targeted reactivity allows for the introduction of an azidoacetyl group at a predetermined site, leaving other residues, such as the epsilon-amines of lysine, largely unmodified. This site-specificity is crucial for creating homogeneous bioconjugates, a key requirement for therapeutic applications like antibody-drug conjugates (ADCs).

The workflow begins with the selective acylation of the GH-tagged protein to install the azide handle. This azido-modified protein is then ready for bioorthogonal conjugation to a molecule of interest (e.g., a drug, imaging agent, or DNA strand) that has been functionalized with a corresponding reactive partner, such as a cyclooctyne (e.g., DBCO or BCN).

G cluster_0 Step 1: N-Terminal Azide Installation cluster_1 Step 2: Bioorthogonal Conjugation (Click Chemistry) Protein_GH_Tag Protein with N-Terminal Gly-His Tag Azido_Protein Azido-Functionalized Protein (Protein-N3) Protein_GH_Tag->Azido_Protein Acylation Reaction N3Ac_OPhOMe This compound Reagent (4-methoxyphenyl 2-azidoacetate) N3Ac_OPhOMe->Azido_Protein Final_Conjugate Final Bioconjugate Azido_Protein->Final_Conjugate SPAAC Reaction Payload Functional Molecule (e.g., Drug, Fluorophore) with DBCO/BCN group Payload->Final_Conjugate

General workflow for site-specific protein modification using this compound.

Experimental Protocols

The following protocols are representative methodologies derived from published research for the two-step bioconjugation process. Researchers should optimize conditions for their specific protein and payload.

Protocol 1: N-Terminal Azido-Acetylation of a GH-Tagged Protein

This procedure details the introduction of the azide group onto the protein of interest.

  • Protein Preparation : Prepare a solution of the Gly-His tagged protein (e.g., 0.5 mg/mL) in a suitable buffer, such as 20 mM Tris or 200 mM HEPES, at a pH of approximately 7.5. Pre-chill the solution to 4°C.

  • Reagent Preparation : Prepare a stock solution of this compound (e.g., 14 mM) in anhydrous acetonitrile.

  • Acylation Reaction : Add the this compound stock solution to the chilled protein solution. A typical molar excess is 40 equivalents of the reagent relative to the protein.

  • Incubation : Incubate the reaction mixture at 4°C for 24 hours. The progress of the reaction can be monitored by LC-MS to assess the degree of mono- and di-acylation.

  • Purification : Remove excess this compound reagent using a desalting column (e.g., 7 kDa MWCO Zeba Spin column) pre-equilibrated with the desired buffer for the next step.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This procedure details the conjugation of an alkyne-modified payload to the azido-functionalized protein.

  • Reactant Preparation : Prepare the azido-functionalized protein from Protocol 1 in a suitable reaction buffer.

  • Payload Addition : Add the DBCO- or BCN-functionalized molecule (e.g., a DBCO-modified DNA oligo or a BCN-based MMAE payload) to the protein solution. The molar ratio will depend on the specific reactants and desired outcome.

  • Incubation : Allow the reaction to proceed at the desired temperature (e.g., 4°C or room temperature) for 1 to 24 hours.

  • Analysis and Purification : The final conjugate can be analyzed by methods such as native PAGE gel electrophoresis, which will show a mobility shift compared to the unconjugated protein, and ESI-MS to confirm the mass of the final product. Further purification may be required depending on the application.

G cluster_workflow Detailed Experimental Workflow Start Start: GH-Tagged Protein in Buffer (pH 7.5, 4°C) AddReagent Add this compound (40 eq. in Acetonitrile) Start->AddReagent Incubate1 Incubate at 4°C for 24h AddReagent->Incubate1 Purify1 Purify: Remove excess reagent (e.g., 7 kDa MWCO spin column) Incubate1->Purify1 AzidoProtein Result: Azido-Functionalized Protein Purify1->AzidoProtein AddPayload Add DBCO/BCN-Payload AzidoProtein->AddPayload Incubate2 Incubate for 1-24h AddPayload->Incubate2 Analysis Analyze & Purify: (PAGE, ESI-MS) Incubate2->Analysis

Step-by-step workflow for protein azidation and subsequent click-conjugation.

Quantitative Data and Reaction Outcomes

The acylation reaction with this compound does not always proceed to 100% completion and can result in a mixture of products. The degree of labeling is dependent on the concentration of the acylating agent.

Protein TargetReagent EquivalentsIncubationOutcomeSource(s)
GH6-BIR220 eq.24h at RT~50% conversion to mono-labeled protein.
GH6-BIR240 eq. (20 + 20)48h total at RTIncreased conversion to mono-labeled protein.
GH6-EGFP60 eq. (in situ formed ester)48h at 4°C~45% mono-labeled protein.
2Rs15d-H3KH6 Nanobody40 eq.24h at 4°CA mixture of starting material, mono-acylated, and di-acylated products was obtained.

Note: The formation of di-acylated products suggests some off-target reactivity, potentially at other nucleophilic residues, especially at higher reagent concentrations.

Applications in Research and Drug Development

The ability to precisely install an azide handle onto a protein opens up a vast range of applications in basic science and translational medicine.

  • Antibody-Drug Conjugates (ADCs) : this compound is used to functionalize antibodies or nanobodies, allowing for the site-specific attachment of potent cytotoxic payloads. This approach was successfully used to create a HER2-specific nanobody-drug conjugate for evaluation in breast cancer models. The defined stoichiometry and location of the drug enhance the homogeneity and potentially the therapeutic window of the ADC.

  • Antiviral Therapies : The reagent has been employed to conjugate nanobodies to DNA origami scaffolds. This strategy was used to create multivalent constructs that showed dramatically enhanced neutralization potency against SARS-CoV-2 and HIV-1 by optimizing the spatial arrangement of the nanobodies to match viral antigen patterns.

  • Protein Labeling and Imaging : The azide group can be "clicked" with fluorophores containing an alkyne or cyclooctyne group. This allows for the fluorescent labeling of specific proteins to study their localization, trafficking, and interactions within living cells.

  • Biomaterials and Surface Chemistry : The specific nature of the modification allows for the controlled orientation and attachment of proteins to surfaces or scaffolds, a key technique in the development of novel biomaterials and diagnostic sensors.

Conclusion

This compound (CAS 2546513-31-7) is a valuable and powerful tool for chemical biology and drug development. Its capacity for selective, His-tag directed N-terminal acylation provides a reliable method for introducing a versatile azide handle onto recombinant proteins. This enables the construction of complex, well-defined bioconjugates—from ADCs to multivalent protein architectures—with a high degree of control, accelerating the development of next-generation therapeutics and advanced research tools.

References

An In-Depth Technical Guide to N3Ac-OPhOMe in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the need for efficient, specific, and biocompatible conjugation methods is paramount. Click chemistry, a concept introduced by K.B. Sharpless in 2001, has emerged as a powerful tool to meet this need, offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of many click chemistry applications is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. This guide provides a technical overview of N3Ac-OPhOMe, an azide-containing reagent designed for use in click chemistry, enabling the precise and stable labeling and conjugation of biomolecules.

This compound, or 4-Methoxyphenyl 2-azidoacetate, is a chemical reagent featuring a terminal azide group, making it a versatile component for bioorthogonal ligation.[2][3] Its structure allows for its participation in two major types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions have become indispensable for applications ranging from metabolic labeling and bioimaging to the development of antibody-drug conjugates (ADCs) and novel therapeutic platforms.[4]

Core Concepts of this compound in Click Chemistry

The utility of this compound is rooted in the reactivity of its azide functional group. In the presence of a terminal alkyne, the azide group of this compound can undergo a [3+2] cycloaddition to form a stable 1,2,3-triazole ring. This reaction can be facilitated through two primary pathways, each with distinct advantages depending on the experimental context.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry, lauded for its exceptional reliability and efficiency. This reaction involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), to dramatically accelerate the cycloaddition between an azide, such as this compound, and a terminal alkyne. The result is the regioselective formation of a 1,4-disubstituted triazole.

The primary advantages of CuAAC are its high reaction rates and yields, often approaching quantitative conversion under mild, aqueous conditions. This makes it an ideal choice for a wide array of bioconjugation applications. However, the requirement for a copper catalyst can be a limitation in living systems due to the potential for cellular toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC in live-cell imaging and in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction pathway obviates the need for a copper catalyst by employing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.

This compound is compatible with SPAAC, reacting with strained alkynes to form a stable triazole linkage. While generally slower than CuAAC, SPAAC offers the significant advantage of being bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.

Quantitative Data

While specific kinetic data and reaction yields for this compound are not extensively published in peer-reviewed literature, the performance of azide-alkyne cycloadditions is well-characterized. The following table summarizes typical performance metrics for CuAAC and SPAAC reactions, which can serve as a general guideline for applications involving this compound.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very FastFast to Moderate
Typical Conditions Aqueous buffers, room temperaturePhysiological conditions (aqueous buffers, 37°C)
Catalyst Required Yes (Copper (I))No
Biocompatibility Limited in living systems due to copper toxicityHigh, suitable for in vivo applications
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers (can be influenced by cyclooctyne structure)
Typical Yields High to QuantitativeGood to High

Experimental Protocols

Detailed experimental protocols should be optimized for each specific application. However, the following provides a general framework for utilizing this compound in both CuAAC and SPAAC reactions for the labeling of a hypothetical alkyne-modified protein.

General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of this compound (CAS: 2546513-31-7) in a compatible organic solvent (e.g., DMSO).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.

    • Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and reduce protein damage.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the copper-chelating ligand.

    • Initiate the reaction by adding the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution.

    • The final concentrations of reactants should be optimized, but a common starting point is a molar excess of the azide and labeling reagents relative to the protein.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The optimal incubation time will depend on the specific reactants and their concentrations.

  • Purification:

    • Remove unreacted this compound and other small molecules using a desalting column or through dialysis.

General Protocol for SPAAC Labeling of an Alkyne-Modified Protein in Live Cells
  • Cell Culture and Alkyne Incorporation:

    • Culture cells of interest to the desired confluency.

    • Introduce a metabolic precursor containing a strained alkyne (e.g., a DBCO-modified amino acid or sugar) to the cell culture medium and incubate for a period sufficient for its incorporation into cellular proteins.

  • Cell Preparation:

    • Gently wash the cells with fresh, pre-warmed culture medium or PBS to remove any unincorporated alkyne precursor.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in a cell-culture compatible solvent (e.g., sterile DMSO).

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentration.

    • Add the this compound-containing medium to the cells.

  • Incubation:

    • Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours.

  • Washing and Analysis:

    • Wash the cells several times with fresh medium or PBS to remove unreacted this compound.

    • The cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry, depending on the nature of the reporter group conjugated to this compound.

Visualizing Click Chemistry Workflows

The logical flow of click chemistry reactions can be represented using diagrams to clarify the sequence of events and the relationships between components.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-modified Biomolecule Triazole 1,4-disubstituted Triazole Conjugate Alkyne->Triazole N3Ac This compound (Azide) N3Ac->Triazole CuSO4 CuSO4 (Cu(II)) Ascorbate Sodium Ascorbate (Reducing Agent) CuI Cu(I) Catalyst CuI->Triazole Catalyzes

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Triazole Triazole Conjugate StrainedAlkyne->Triazole N3Ac This compound (Azide) N3Ac->Triazole Physiological Physiological (e.g., 37°C, aq. buffer) Physiological->Triazole Spontaneous Reaction

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a valuable reagent for researchers and drug development professionals seeking to leverage the power and versatility of click chemistry. Its ability to participate in both CuAAC and SPAAC reactions provides flexibility in experimental design, allowing for efficient bioconjugation in both in vitro and in vivo settings. While the publicly available data specific to this compound is limited, the well-established principles and performance of azide-alkyne cycloadditions provide a strong foundation for its successful application. As the demand for precise and robust bioconjugation technologies continues to grow, reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical biology and medicine.

References

N3Ac-OPhOMe for Selective Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Site-selective protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. This technical guide provides an in-depth overview of a highly selective N-terminal protein modification strategy utilizing N-azidoacetyl-4-methoxyphenyl ester (N3Ac-OPhOMe). This method, centered on the acylation of a genetically encoded N-terminal Gly-His (GHn) tag, offers a robust and efficient means to introduce a bioorthogonal azide handle onto a target protein. The incorporated azide can then be selectively functionalized through click chemistry, providing a versatile platform for the development of novel protein therapeutics and research tools. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this methodology.

Introduction to Selective N-Terminal Modification

The ability to modify a protein at a single, predetermined site is crucial for producing homogeneous bioconjugates with predictable properties and optimal performance. The N-terminus of a protein presents a unique target for modification as it is typically solvent-exposed and possesses a lower pKa (around 7.6–8.0) compared to the ε-amino group of lysine residues (pKa ≈ 10.5).[1] This difference in basicity allows for selective reactions at the N-terminal α-amine under controlled pH conditions.

The strategy detailed herein leverages a specially designed N-terminal peptide tag, a Gly-Hisn sequence (e.g., GHHHHHH), to achieve high selectivity and efficiency in the acylation reaction.[1][2][3] This "His-tag acylation" method utilizes 4-methoxyphenyl esters, such as this compound, as finely tuned acylating agents that are highly reactive towards the imidazole side chains of the histidine residues in the tag, which in turn facilitates the selective acylation of the N-terminal α-amine.[2]

The Chemistry of this compound-Mediated Acylation

The core of this selective modification strategy is the reaction between the N-terminal GHn-tagged protein and this compound. The proposed mechanism involves the histidine residues of the tag acting as general base catalysts, enhancing the nucleophilicity of the N-terminal α-amine and promoting its attack on the carbonyl carbon of the 4-methoxyphenyl ester. This results in the formation of a stable amide bond and the release of 4-methoxyphenol.

The key advantages of using this compound in conjunction with a GHn tag are:

  • High Selectivity: The reaction demonstrates remarkable selectivity for the N-terminus of the GHn tag over other nucleophilic residues like lysine.

  • Bioorthogonal Handle: The introduced azidoacetyl group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an alkyne- or cyclooctyne-containing molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

  • Mild Reaction Conditions: The acylation can be performed under gentle, aqueous conditions (neutral pH, room temperature or 4 °C), which helps to preserve the protein's structure and function.

Experimental Protocols

The following protocols are adapted from the work of Martos-Maldonado et al. in Nature Communications (2018) and provide a general framework for the expression of a GHn-tagged protein, its selective modification with this compound, and subsequent click chemistry functionalization.

Expression and Purification of GHn-Tagged Protein
  • Vector Construction: The gene of the protein of interest is cloned into an appropriate expression vector to include an N-terminal tag sequence (e.g., MGHHHHHH-).

  • Protein Expression: The expression vector is transformed into a suitable host, such as E. coli, and protein expression is induced under optimal conditions.

  • Purification: The expressed GHn-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) leveraging the affinity of the His-tag portion of the GHn tag for Ni-NTA or similar resins.

N-Terminal Acylation with this compound
  • Reaction Setup: The purified GHn-tagged protein is buffer-exchanged into a suitable reaction buffer (e.g., 200 mM HEPES, pH 7.5).

  • Acylation Reaction: this compound (referred to as reagent 18 in the source literature) is added to the protein solution. The final concentrations and reaction conditions should be optimized for each specific protein. A typical starting point is a protein concentration of 35 µM and a 40-fold molar excess of this compound.

  • Incubation: The reaction mixture is incubated at 4 °C for an extended period (e.g., 4 days), with the potential for additional aliquots of the acylating agent to be added to drive the reaction to completion.

  • Monitoring: The reaction progress is monitored by mass spectrometry (e.g., ESI-MS) to determine the conversion to the mono-functionalized, azido-tagged protein.

Click Chemistry Functionalization
  • Reactant Preparation: The azido-modified protein is purified from excess this compound. An alkyne- or cyclooctyne-containing molecule of interest (e.g., a fluorescent dye, a PEG chain, or a cytotoxic drug) is prepared in a compatible solvent.

  • Click Reaction (CuAAC): For a terminal alkyne, the reaction is set up with the azido-protein, the alkyne-probe, a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Click Reaction (SPAAC): For a strained cyclooctyne (e.g., DBCO), the reaction is simpler and proceeds by mixing the azido-protein and the cyclooctyne-probe in a suitable buffer.

  • Purification: The final bioconjugate is purified from the reaction components.

Quantitative Data

The efficiency and selectivity of the N-terminal acylation with this compound have been quantitatively assessed using mass spectrometry. The following tables summarize the key findings for the modification of various proteins.

ProteinTag SequenceReagentMolar Excess of ReagentTemperature (°C)TimeConversion (%)Notes
GH6-EGFPGHHHHHHThis compound40 + 10 + 1046 days8871% conversion to mono-functionalized product.
Peptide 15KGHHHHHHKThis compound----High selectivity for the N-terminus over the internal lysine.

Data adapted from Martos-Maldonado et al., Nature Communications, 2018.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the selective protein modification using this compound.

experimental_workflow cluster_protein_production Protein Production cluster_modification Selective Modification cluster_functionalization Functionalization Gene_Cloning Gene Cloning (add GHn tag) Protein_Expression Protein Expression (E. coli) Gene_Cloning->Protein_Expression Purification_IMAC Purification (IMAC) Protein_Expression->Purification_IMAC Acylation N-terminal Acylation (this compound) Purification_IMAC->Acylation Azido_Protein Azido-Tagged Protein Acylation->Azido_Protein Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azido_Protein->Click_Chemistry Final_Conjugate Final Bioconjugate Click_Chemistry->Final_Conjugate Functional_Probe Functional Probe (Alkyne/Cyclooctyne) Functional_Probe->Click_Chemistry

Caption: Experimental workflow for selective protein modification.

logical_relationship N3Ac_OPhOMe This compound Selective_Acylation Selective N-terminal Acylation N3Ac_OPhOMe->Selective_Acylation GHn_Tag N-terminal GHn Tag GHn_Tag->Selective_Acylation Azide_Handle Bioorthogonal Azide Handle Selective_Acylation->Azide_Handle Click_Chemistry Click Chemistry Azide_Handle->Click_Chemistry Functional_Bioconjugate Functional Bioconjugate Click_Chemistry->Functional_Bioconjugate

Caption: Logical flow of the modification strategy.

Applications in Drug Development

The ability to selectively introduce a functional handle onto a protein has significant implications for drug development.

  • Antibody-Drug Conjugates (ADCs): This methodology can be used to generate site-specific ADCs. By attaching a potent cytotoxic drug to a monoclonal antibody at a defined location, the resulting ADC can have improved homogeneity, a more predictable drug-to-antibody ratio (DAR), and potentially an enhanced therapeutic window compared to randomly conjugated ADCs.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in circulation. Site-specific PEGylation using the GHn tag and click chemistry can lead to more defined and potentially more effective therapeutic products.

  • Protein-Protein Conjugates: This technique can be used to create well-defined protein-protein conjugates for various therapeutic and diagnostic applications.

Conclusion

The use of this compound in conjunction with an N-terminal GHn tag provides a powerful and versatile platform for the site-selective modification of proteins. This method offers high selectivity under mild conditions, enabling the introduction of a bioorthogonal azide handle for subsequent functionalization via click chemistry. The applications of this technology in drug development, particularly in the construction of homogeneous ADCs and other bioconjugates, highlight its potential to contribute to the next generation of protein therapeutics. Researchers and drug development professionals can leverage this strategy to create precisely engineered proteins with enhanced properties and functionalities.

References

The Azide Group in Bioorthogonal Chemistry: A Technical Guide Focused on N-Azidoacetyl-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject Compound: This technical guide focuses on the pivotal role of the azide group in bioorthogonal chemistry, with a specific emphasis on small molecule probes used for metabolic labeling. While the initial request centered on N3Ac-OPhOMe (N-(2-azidoacetyl)-methoxyphenylamine), a thorough review of scientific literature and chemical databases revealed a lack of in-depth, publicly available information regarding its synthesis, quantitative reactivity, and specific experimental protocols. To provide a comprehensive and technically detailed resource, this guide will use the well-characterized and widely utilized azide-containing amino acid, L-Azidohomoalanine (AHA) , as a representative example. The principles of azide reactivity and its application in bioorthogonal chemistry discussed herein are directly applicable to this compound and similar N-azidoacetyl-containing probes.

The Azide Group: A Bioorthogonal Chemical Reporter

The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] The utility of the azide group stems from a unique combination of properties that make it an ideal chemical reporter for studying biomolecules in their native environment:

  • Biocompatibility: The azide group is virtually absent in most biological systems, ensuring that probes containing this group do not interfere with endogenous metabolic or signaling pathways.

  • Small Size: Its small steric footprint minimizes perturbations to the structure and function of the biomolecules into which it is incorporated.

  • Stability: The azide group is stable in aqueous environments and resistant to metabolic degradation within the cell.

  • Specific Reactivity: The azide group exhibits highly selective reactivity with specific reaction partners, most notably alkynes and phosphines, allowing for precise chemical ligation in complex biological mixtures.

The Role of the Azide Group in L-Azidohomoalanine (AHA)

L-Azidohomoalanine (AHA) is an analog of the amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide group. This structural similarity allows AHA to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of methionine. Once incorporated, the azide group serves as a bioorthogonal handle for the selective attachment of reporter molecules, such as fluorophores or biotin, enabling the visualization and isolation of nascent proteins.

Mechanism of Action: Bioorthogonal Ligation Reactions

The azide group of incorporated AHA can undergo two primary types of bioorthogonal reactions:

  • Staudinger Ligation: This reaction occurs between the azide and a triarylphosphine, such as one functionalized with a FLAG epitope or biotin. The reaction proceeds through an aza-ylide intermediate, which is then trapped to form a stable amide bond. While highly specific, the Staudinger ligation generally exhibits slower reaction kinetics.

  • Azide-Alkyne Cycloadditions: These [3+2] cycloaddition reactions are highly efficient and have become the gold standard for bioorthogonal labeling.

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is characterized by its high reaction rate, specificity, and yield. It requires a copper(I) catalyst, which can be toxic to cells, often limiting its application to fixed cells or cell lysates.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), have been developed. The ring strain of these molecules allows the cycloaddition to proceed rapidly without the need for a catalyst, making it suitable for live-cell imaging.

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The efficiency of bioorthogonal labeling is critically dependent on the kinetics of the ligation reaction. The table below summarizes the second-order rate constants for various azide-alkyne cycloaddition reactions, highlighting the advancements from the initial Staudinger ligation to the highly efficient SPAAC reactions.

Reaction TypeAzide ReactantAlkyne/Phosphine ReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Staudinger LigationAzido-sugarPhosphine-FLAG~0.002[2]
CuAACAzideTerminal Alkyne1 - 100General Literature
SPAACAzideCyclooctyne (OCT)~0.024General Literature
SPAACAzideDifluorinated Cyclooctyne (DIFO)~0.4General Literature
SPAACAzideDibenzocyclooctyne (DBCO)~1.0General Literature

Note: Rate constants can vary depending on the specific reactants and reaction conditions.

Experimental Protocol: Metabolic Labeling of Nascent Proteins with AHA and Visualization by Click Chemistry

This protocol describes the metabolic labeling of cultured mammalian cells with AHA and the subsequent fluorescent tagging of newly synthesized proteins via CuAAC for in-gel fluorescence analysis.

Materials
  • L-Azidohomoalanine (AHA)

  • Methionine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Click Chemistry Reaction Buffer (e.g., Tris-buffered saline)

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA)

  • Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)

  • SDS-PAGE reagents

  • Fluorescence Gel Scanner

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis Cell Lysis & Protein Extraction cluster_click Click Chemistry Reaction cluster_analysis Analysis cell_culture 1. Culture mammalian cells to desired confluency media_exchange 2. Replace normal growth medium with methionine-free medium containing AHA cell_culture->media_exchange incubation 3. Incubate for a defined period (e.g., 4-24 hours) to allow AHA incorporation media_exchange->incubation wash 4. Wash cells with PBS incubation->wash lysis 5. Lyse cells in buffer containing protease inhibitors wash->lysis quantification 6. Quantify protein concentration lysis->quantification reaction_setup 7. Set up click reaction: protein lysate, alkyne-fluorophore, copper catalyst, and reducing agent quantification->reaction_setup reaction_incubation 8. Incubate at room temperature in the dark for 1 hour reaction_setup->reaction_incubation sds_page 9. Separate labeled proteins by SDS-PAGE reaction_incubation->sds_page fluorescence_scan 10. Visualize fluorescently labeled proteins using a gel scanner sds_page->fluorescence_scan

Experimental workflow for metabolic labeling and visualization of nascent proteins.
Detailed Methodology

  • Cell Culture and Labeling:

    • Plate mammalian cells and grow to 70-80% confluency.

    • Aspirate the growth medium and wash the cells once with pre-warmed PBS.

    • Replace the medium with pre-warmed methionine-free DMEM supplemented with dFBS and AHA (final concentration typically 25-50 µM).

    • Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis and Protein Quantification:

    • After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with a protease inhibitor cocktail to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the protein lysate (typically 20-50 µg), alkyne-fluorophore (final concentration 10-50 µM), and the click chemistry catalyst premix (containing CuSO₄, reducing agent, and ligand according to the manufacturer's protocol).

    • Vortex briefly to mix and incubate the reaction at room temperature for 1 hour, protected from light.

    • Quench the reaction by adding EDTA and/or precipitating the protein (e.g., with acetone or methanol).

  • SDS-PAGE and Fluorescence Imaging:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Application in Studying Signaling Pathways

The ability to specifically label and identify newly synthesized proteins provides a powerful tool for investigating cellular responses to various stimuli and understanding the dynamics of signaling pathways. For example, researchers can stimulate a signaling pathway of interest (e.g., with a growth factor or a drug) and use AHA labeling to identify proteins that are synthesized in response to this stimulation.

signaling_pathway_analysis cluster_stimulation Cellular Stimulation cluster_enrichment Protein Enrichment & Identification cluster_analysis Data Analysis & Pathway Mapping stimulus 1. Apply stimulus (e.g., growth factor, drug) to cells aha_labeling 2. Co-incubate with AHA to label newly synthesized proteins stimulus->aha_labeling lysis 3. Lyse cells and perform click chemistry with biotin-alkyne aha_labeling->lysis enrichment 4. Enrich biotinylated proteins using streptavidin beads lysis->enrichment digestion 5. On-bead digestion of enriched proteins enrichment->digestion ms_analysis 6. Identify proteins by mass spectrometry digestion->ms_analysis protein_id 7. Identify proteins upregulated upon stimulation ms_analysis->protein_id pathway_mapping 8. Map identified proteins to known signaling pathways protein_id->pathway_mapping

Workflow for identifying newly synthesized proteins in a signaling pathway.

By comparing the proteomes of stimulated and unstimulated cells, researchers can identify specific proteins whose synthesis is induced or repressed, providing insights into the downstream effects of the signaling cascade. This approach has been used to study a wide range of cellular processes, including stress responses, cell cycle progression, and drug mechanisms of action.

Conclusion

The azide group, as exemplified by its incorporation into the methionine analog AHA, serves as a powerful and versatile tool in chemical biology. Its bioorthogonality allows for the specific labeling and subsequent analysis of biomolecules within their native cellular context. The development of highly efficient click chemistry reactions, particularly SPAAC, has further expanded the utility of azide-based probes for real-time imaging and proteomic studies in living systems. While the specific compound this compound remains less characterized in the public domain, the fundamental principles governing the role of its azide group are well-established and continue to drive innovation in our ability to understand complex biological processes.

References

Core Principles of Azido-Sugar Mediated Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Protein Labeling via Metabolic Glycoengineering with Azido-Sugars

To the Reader: The term "N3Ac-OPhOMe" does not correspond to a standard or widely documented chemical reagent in the available scientific literature. However, its nomenclature strongly suggests a compound designed for Metabolic Glycoengineering (MGE) , a powerful technique for labeling proteins and other biomolecules. The "N3Ac" component points to an N-azidoacetyl group, a chemical reporter commonly used in this field. This guide provides a comprehensive overview of the principles, protocols, and applications of protein labeling using azido-sugars, the established methodology to which "this compound" would likely belong.

Metabolic Glycoengineering is a two-step technique used to introduce chemical handles onto glycoproteins in living cells. This process allows for the specific visualization and analysis of glycosylation, a critical post-translational modification involved in numerous biological processes.[1][2]

Step 1: Metabolic Incorporation of an Azido-Sugar Analog The process begins by introducing a synthetic, unnatural sugar molecule to cells or an organism.[3] A commonly used precursor is tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) .[4]

  • Cellular Uptake: The peracetylated form of the sugar (e.g., Ac4ManNAz) is cell-permeable, allowing it to readily cross the cell membrane.

  • Metabolic Processing: Once inside the cell, cytosolic carboxyesterases remove the acetyl protecting groups. The cell's own biosynthetic machinery then processes the azido-sugar analog. For instance, N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway and is converted into the corresponding N-azidoacetyl sialic acid (SiaNAz).

  • Glycan Incorporation: This unnatural azido-sialic acid is then incorporated by sialyltransferases into the terminal positions of N- and O-linked glycans on newly synthesized proteins. The result is a cell surface decorated with glycoproteins that now bear a bioorthogonal azide (-N3) chemical handle.

Step 2: Bioorthogonal Ligation with a Probe The azide group is "bioorthogonal," meaning it is chemically inert to native biological functional groups and will not interfere with cellular processes. This allows for a highly specific secondary labeling reaction with an exogenously supplied probe.

  • Click Chemistry: The azide handle is typically targeted using a "click chemistry" reaction. For live-cell applications, the preferred method is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction is catalyst-free, avoiding the cytotoxicity associated with the copper catalyst used in other click reactions.

  • Probe Conjugation: In SPAAC, the azide on the glycoprotein reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, that is conjugated to a probe molecule (e.g., a fluorophore for imaging or biotin for enrichment). This reaction forms a stable covalent triazole linkage, completing the labeling process.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in azido-sugar protein labeling.

G Overall Workflow of Metabolic Glycoengineering Labeling cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation sugar 1. Administer Azido-Sugar (e.g., Ac4ManNAz) uptake 2. Cellular Uptake & Deacetylation sugar->uptake metabolism 3. Biosynthetic Pathway Processing uptake->metabolism incorporation 4. Incorporation into Glycoproteins metabolism->incorporation reaction 6. SPAAC 'Click' Reaction on Cell Surface incorporation->reaction probe 5. Add Alkyne-Probe (e.g., DBCO-Fluorophore) probe->reaction labeled_protein 7. Labeled Glycoprotein

Overall workflow of metabolic glycoengineering labeling.

G Simplified Sialic Acid Pathway with Azido-Sugar Analog Ac4ManNAz Ac4ManNAz (Cell Permeable) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SiaNAz SiaNAz (Azido-Sialic Acid) ManNAz->SiaNAz Sialic Acid Biosynthesis LabeledGlycoprotein Azide-Labeled Glycoprotein SiaNAz->LabeledGlycoprotein Sialyltransferases Glycoprotein Glycoprotein Glycoprotein->LabeledGlycoprotein

Simplified sialic acid pathway with an azido-sugar analog.

G Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protein Glycoprotein-N3 Product Labeled Glycoprotein Protein->Product SPAAC Reaction (Strain-Promoted) Probe DBCO-Fluorophore Probe->Product

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data for Experimental Design

The efficiency of labeling depends on multiple factors, including the concentration of the azido-sugar, incubation time, cell type, and the kinetics of the click chemistry reaction.

ParameterRecommended RangeCell Line ExamplesNotes
Ac4ManNAz Concentration 25 - 75 µMHeLa, CHO, Jurkat, HEK293Higher concentrations can sometimes lead to cytotoxicity or metabolic disruption. Titration is recommended.
Incubation Time 24 - 72 hoursHeLa, CHO, JurkatTime needed to allow for protein synthesis and turnover for the azide to be incorporated.
DBCO-Probe Concentration 10 - 50 µMGeneral Mammalian CellsLower concentrations can be used for high-affinity alkynes to minimize background.
SPAAC Reaction Time 30 - 120 minutesGeneral Mammalian CellsReaction proceeds quickly at 37°C or room temperature.

Table 1: Typical Experimental Conditions for Metabolic Labeling and SPAAC.

The choice of the strained alkyne is critical as their reaction rates vary significantly, which impacts the required concentration and incubation time for the ligation step.

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DBCO / ADIBO ~ 0.3 - 1.0Widely used, commercially available, good stability and kinetics.
DIBO ~ 0.1Precursor to DBCO, good reactivity.
BCN ~ 0.05 - 0.1Good stability, slightly slower kinetics than DBCO.
DIFO ~ 0.07One of the earliest developed, good for many applications.

Table 2: Comparison of Common Strained Alkynes for SPAAC. Rate constants are approximate and can vary based on substituents and reaction conditions.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific cell types and experimental goals is highly recommended.

Protocol 1: Metabolic Labeling of Cell-Surface Glycoproteins with Ac4ManNAz

This protocol describes the metabolic incorporation of azides into cell surface glycans of adherent mammalian cells.

  • Cell Seeding: Seed adherent cells (e.g., HeLa, HEK293) in a multi-well plate and grow to 70-80% confluency in complete culture medium.

  • Prepare Ac4ManNAz Stock: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution directly to the cell culture medium to a final concentration of 50 µM. Gently swirl the plate to mix.

  • Incubation: Return the cells to a 37°C, 5% CO2 incubator for 48-72 hours.

  • Harvesting and Washing: After incubation, gently aspirate the medium. Wash the cells twice with 1X PBS to remove any unincorporated azido-sugar. The cells are now ready for bioorthogonal ligation.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol details the labeling of azide-bearing cells with a DBCO-conjugated fluorophore for analysis by microscopy or flow cytometry.

  • Prepare Labeling Solution: Prepare a solution of a DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) at a concentration of 20 µM in a suitable imaging medium (e.g., FluoroBrite DMEM or PBS).

  • Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells from Protocol 1.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove excess fluorescent probe.

  • Analysis: The cells can now be fixed for fluorescence microscopy or harvested for analysis by flow cytometry. For microscopy, a nuclear counterstain like DAPI can be added during the final wash steps.

Protocol 3: Verification of Labeling by In-Gel Fluorescence Analysis

This protocol is used to confirm the successful labeling of the whole proteome.

  • Cell Lysis: Harvest azide-labeled cells (from Protocol 1, Step 5) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Click Reaction in Lysate: In a microcentrifuge tube, combine 50 µg of protein lysate with an alkyne-fluorophore probe (e.g., Alkyne-TAMRA) and the components of a click chemistry reaction buffer kit (follow manufacturer's instructions for CuAAC, as this is often faster in lysates).

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and boil for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • In-Gel Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence gel imager at the appropriate excitation/emission wavelengths for the chosen fluorophore. A fluorescent ladder across the gel confirms successful labeling of proteins of various molecular weights.

  • Coomassie Staining: Subsequently, stain the same gel with Coomassie Blue to visualize the total protein profile as a loading control.

Applications in Research and Drug Development

The ability to specifically label glycoproteins has opened up numerous applications for researchers, scientists, and drug development professionals.

  • Cellular Imaging and Tracking: This technique allows for the visualization of glycan expression and localization on cells and in living organisms, providing insights into dynamic biological processes.

  • Glycoproteomic Analysis: By using an alkyne-biotin probe, azide-labeled glycoproteins can be selectively enriched from complex lysates using streptavidin affinity chromatography, enabling their identification and quantification by mass spectrometry.

  • Drug Discovery and Delivery: Cell surfaces can be engineered with azides to create artificial receptors for targeted drug delivery. Therapeutic agents conjugated to strained alkynes can be specifically directed to these engineered cells.

  • Cancer Therapy and Immunology: Metabolic glycoengineering can be used to alter the glycan profile of cancer cells, potentially increasing their recognition by the immune system or serving as a target for antibody-drug conjugates.

  • Regenerative Medicine: By modifying the surface glycans of stem cells, researchers can influence cell adhesion, differentiation, and cell-cell interactions, which is crucial for developing cell-based therapies.

References

N3Ac-OPhOMe: A Versatile Azide-Containing Building Block for Organic Synthesis and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-azidoacetyl-p-methoxyaniline (N3Ac-OPhOMe) is a valuable chemical building block that features a terminal azide group, making it a versatile reagent for various chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in organic synthesis, bioconjugation, and drug discovery. Detailed experimental protocols and representative data are presented to enable researchers to effectively utilize this compound in their work.

Introduction

The advent of click chemistry has revolutionized the way chemists approach the synthesis of complex molecules and bioconjugates. The CuAAC reaction, in particular, has emerged as a powerful tool due to its high efficiency, selectivity, and biocompatibility. Azide-containing building blocks are central to this chemistry, and this compound offers a readily accessible and functionalizable scaffold. The presence of the p-methoxyphenyl group can modulate the electronic properties and solubility of the resulting triazole products, making it an attractive component for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide will detail the synthesis of this compound and its application in CuAAC reactions, providing researchers with the necessary information to incorporate this versatile building block into their synthetic strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of N-azidoacetyl-p-methoxyaniline is provided in the table below.

PropertyValue
IUPAC Name N-(4-methoxyphenyl)-2-azidoacetamide
Synonyms This compound
CAS Number 2546513-31-7
Molecular Formula C₉H₁₀N₄O₂
Molecular Weight 206.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and other common organic solvents

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available p-anisidine (4-methoxyaniline). The first step involves the acylation of p-anisidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-methoxyphenyl)acetamide. The second step is the nucleophilic substitution of the chloride with an azide group using sodium azide.

Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
  • Materials:

    • p-Anisidine (1.0 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve p-anisidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add chloroacetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-azidoacetamide (this compound)
  • Materials:

    • 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq)

    • Sodium azide (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in DMF in a round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated product by filtration.

    • Wash the solid with water and dry under vacuum to yield this compound.

Representative Synthesis Data
StepReactantsProductSolventTemp.TimeYield
1 p-Anisidine, Chloroacetyl chloride2-chloro-N-(4-methoxyphenyl)acetamideDCM0°C to RT3 h~90%
2 2-chloro-N-(4-methoxyphenyl)acetamide, NaN₃N-(4-methoxyphenyl)-2-azidoacetamideDMF65°C14 h~85%

Application of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an excellent substrate for the CuAAC reaction, allowing for the efficient formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used for the synthesis of complex organic molecules, bioconjugation, and materials science.

General Experimental Protocol for CuAAC Reaction
  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.0-1.2 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

    • Sodium ascorbate (0.1-0.2 eq)

    • Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

  • Procedure:

    • In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction, precipitation, or column chromatography.

Representative Data for CuAAC Reactions with this compound

The following table provides representative yields for the CuAAC reaction of this compound with various terminal alkynes under standard conditions.

EntryAlkyneProductYield (%)
1Phenylacetylene1-( (4-methoxyphenyl)carbamoyl)methyl)-4-phenyl-1H-1,2,3-triazole95
2Propargyl alcohol1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole92
31-Ethynylcyclohexene1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole88
43-Butyn-1-ol1-( (4-methoxyphenyl)carbamoyl)methyl)-4-(2-hydroxyethyl)-1H-1,2,3-triazole90

Visualization of Workflows and Pathways

The utility of this compound extends to chemical biology, where the azide group can be used as a bioorthogonal handle for the labeling and detection of biomolecules. For instance, an analogous azido-sugar can be metabolically incorporated into glycoproteins, followed by reaction with a fluorescently tagged alkyne for visualization.

Logical Workflow for Metabolic Labeling and Detection of Glycoproteins

metabolic_labeling_workflow cluster_cell Cellular Environment cluster_detection Detection azido_sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) glycoprotein Cellular Glycoprotein azido_sugar->glycoprotein Metabolic Incorporation labeled_glycoprotein Azide-Labeled Glycoprotein glycoprotein->labeled_glycoprotein click_reaction CuAAC Click Reaction labeled_glycoprotein->click_reaction alkyne_probe Alkyne-Fluorophore Probe alkyne_probe->click_reaction labeled_product Fluorescently Labeled Glycoprotein click_reaction->labeled_product ras_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Methodological & Application

Application Notes and Protocols: N-Terminal Gly-His Tag Labeling with N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a critical tool in basic research and biopharmaceutical development, enabling the attachment of various functional moieties such as fluorophores, biotin, and polyethylene glycol (PEG). The N3Ac-OPhOMe protocol offers a highly selective method for acylating the N-terminal α-amine of proteins engineered to contain a specific Gly-His (GH) tag. This method leverages the unique chemical environment created by the adjacent histidine residues, which act as a general base to catalyze the acylation reaction. This selectivity allows for precise labeling of a target protein, even in complex biological mixtures, minimizing off-target modifications.

This document provides detailed protocols for the N-terminal labeling of GH-tagged proteins using N-azidoacetyl-4-methoxyphenyl ester (this compound) and an alternative method using 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL). It includes quantitative data on labeling efficiency and step-by-step experimental procedures for both in vitro protein labeling and subsequent click chemistry reactions.

Principle of the Method

The selective N-terminal acylation of a Gly-His tag is driven by a specific base catalysis mechanism. The imidazole side chain of a histidine residue in the GH-tag assists in the deprotonation of the N-terminal glycine's α-amine. This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of the acylating agent (e.g., this compound). This targeted reaction is significantly more efficient at the N-terminal glycine of a GH-tag compared to other primary amines, such as the ε-amine of lysine residues.[1] The introduced azide group can then be used for bioorthogonal "click" chemistry reactions to conjugate a wide range of probes.

Data Presentation

Table 1: Comparison of N-terminal Gly-His Tag Labeling Reagents
ReagentTypical YieldOff-site LabelingKey AdvantagesReference
This compound (4-methoxyphenyl ester)~50-80%~10-20%Good selectivity, stable conjugate formation.[2]
6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL)>90%<2%High yield, minimal off-site labeling, fast reaction.[2]

Experimental Protocols

Protocol 1: In Vitro Labeling of GH-tagged Proteins with this compound

This protocol describes the general procedure for labeling a purified protein containing an N-terminal Gly-His tag (e.g., GHHHHHH) with this compound to introduce an azide handle.

Materials:

  • GH-tagged protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

  • N-azidoacetyl-4-methoxyphenyl ester (this compound)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.25 M HEPES, pH 7.5

  • Quenching reagent (optional, e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the GH-tagged protein at a concentration of 10-100 µM in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction mixture at 4°C to room temperature for 1-4 days. Reaction progress can be monitored by mass spectrometry.[3]

  • Quenching (Optional): To stop the reaction, a quenching reagent like hydroxylamine can be added.

  • Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.

  • Analysis: Confirm successful labeling and determine the labeling efficiency by mass spectrometry (e.g., ESI-MS).

Protocol 2: In Vitro Labeling of GH-tagged Proteins with 6AGDL

This protocol provides a high-efficiency alternative to this compound using 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL).

Materials:

  • GH-tagged protein of interest in a suitable buffer (e.g., HEPES, pH 7.5)

  • 6-azido-6-deoxy-D-glucono-1,5-lactone (6AGDL)

  • Reaction buffer: 0.25 M HEPES, pH 7.5

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare the GH-tagged protein at a concentration of 10-140 µM in the reaction buffer.

  • Labeling Reaction:

    • Add 6AGDL directly to the protein solution to a final concentration of 25-100 mM.[2]

    • Incubate the reaction mixture at 4°C or 22°C for 1 hour. Higher conversion can be achieved at lower temperatures due to reduced hydrolysis of 6AGDL.

  • Purification: Purify the labeled protein from excess reagent using a suitable method as described in Protocol 1.

  • Analysis: Analyze the labeling efficiency by mass spectrometry.

Protocol 3: Click Chemistry Reaction with Azide-labeled Protein

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-labeled protein (from Protocol 1 or 2)

  • Alkyne-containing probe (e.g., a fluorophore, biotin)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Click-Chemistry Reagents:

    • Prepare a stock solution of the alkyne probe in DMSO.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a stock solution of THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • Click Reaction:

    • In a reaction tube, combine the azide-labeled protein (final concentration ~10-50 µM), the alkyne probe (typically 5-10 fold molar excess over the protein), and THPTA (final concentration to achieve a 5:1 ratio with CuSO4).

    • Add CuSO4 to a final concentration of ~50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of ~1-2 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents and purify the final conjugate using size-exclusion chromatography or another appropriate method.

  • Analysis: Confirm the successful conjugation by SDS-PAGE (observing a shift in molecular weight or fluorescence) and/or mass spectrometry.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_labeling N-terminal Labeling cluster_purification1 Purification cluster_click_chem Click Chemistry cluster_purification2 Final Purification cluster_analysis Analysis GH_Protein GH-tagged Protein Labeling Add this compound or 6AGDL GH_Protein->Labeling Incubation Incubate (4°C - RT, 1h - 4d) Labeling->Incubation Purify1 Purify Labeled Protein Incubation->Purify1 Click Add Alkyne Probe, CuSO4, Ligand, Ascorbate Purify1->Click Incubate_Click Incubate (RT, 1-4h) Click->Incubate_Click Purify2 Purify Final Conjugate Incubate_Click->Purify2 Analysis Mass Spectrometry SDS-PAGE Purify2->Analysis

Caption: Experimental workflow for N-terminal labeling and conjugation.

mechanism_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_products Products Protein N-term Gly-His Protein (R-NH2) Deprotonation Deprotonation of α-amine Protein->Deprotonation α-amine Reagent This compound (N3-Ac-OPhOMe) Nucleophilic_Attack Nucleophilic Attack Reagent->Nucleophilic_Attack carbonyl carbon His Histidine Side Chain (Im-) His->Deprotonation base catalyst Deprotonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Labeled_Protein Azide-Labeled Protein (R-NH-Ac-N3) Tetrahedral_Intermediate->Labeled_Protein Byproduct 4-Methoxyphenol (HOPhOMe) Tetrahedral_Intermediate->Byproduct leaving group

References

Application Notes and Protocols for N-(4-methoxyphenyl)-2-azidoacetamide (N3Ac-OPhOMe) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the covalent ligation of molecular fragments.[1][2][3] This reaction is distinguished by its high yields, mild reaction conditions, stereospecificity, and broad functional group tolerance, establishing it as a critical tool in drug discovery, bioconjugation, and materials science.[1][4] The CuAAC reaction specifically yields stable 1,4-disubstituted 1,2,3-triazoles, which can function as rigid linkers or as bioisosteres for amide bonds in peptidomimetics.

These application notes provide a detailed guide for utilizing N-(4-methoxyphenyl)-2-azidoacetamide, hereafter referred to as N3Ac-OPhOMe, in CuAAC reactions. The N-(4-methoxyphenyl)acetamide moiety within this reagent provides a versatile scaffold for subsequent chemical modifications and introduces physicochemical properties of interest in medicinal chemistry. The protocols described herein are based on well-established CuAAC methodologies and can be adapted for a variety of terminal alkynes to facilitate the synthesis of diverse triazole-containing compounds.

Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds via a well-understood catalytic cycle, with the active catalyst being the Copper(I) ion. This is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_setup In situ Catalyst Generation CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide This compound Cu_Triazolide Copper Triazolide Intermediate Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole + H+ CuII Cu(II)SO4 CuII->CuI + Reducer Reducer Sodium Ascorbate

Figure 1: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

A typical experimental workflow for the synthesis and analysis of 1,2,3-triazoles using this compound via CuAAC is outlined below.

Experimental_Workflow prep Reagent Preparation (Stock Solutions) reaction CuAAC Reaction (Azide + Alkyne + Catalyst) prep->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Work-up (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Figure 2: A generalized workflow for the synthesis and analysis of 1,2,3-triazoles via CuAAC.

Experimental Protocols

The following protocols are provided as a general guideline for the reaction of this compound with a terminal alkyne. Optimization may be necessary depending on the specific alkyne substrate used.

Protocol 1: Small-Scale CuAAC Reaction at Room Temperature

This protocol is suitable for a broad range of terminal alkynes.

Materials:

  • N-(4-methoxyphenyl)-2-azidoacetamide (this compound)

  • Terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional but recommended ligand)

  • Solvent (e.g., a mixture of tert-butanol and water, or DMSO)

  • Nitrogen or Argon gas (optional)

Stock Solutions:

  • Azide Solution: 100 mM solution of this compound in DMSO or DMF.

  • Alkyne Solution: 100 mM solution of the terminal alkyne in DMSO or DMF.

  • Copper(II) Sulfate Solution: 20 mM solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Solution: Freshly prepared 100 mM solution in deionized water.

  • Ligand Solution (Optional): 50 mM solution of THPTA or TBTA in deionized water or DMSO.

Reaction Procedure:

  • To a 1.5 mL microcentrifuge tube, add the reagents in the following order:

    • Solvent mixture (e.g., 400 µL of a 1:1 t-BuOH/water mixture).

    • 5 µL of the 100 mM Azide solution (Final concentration: 1 mM).

    • 5.5 µL of the 100 mM Alkyne solution (Final concentration: 1.1 mM, 1.1 equivalents).

  • In a separate tube, premix the Copper(II) Sulfate solution and the optional ligand solution. A ligand-to-copper ratio of 2:1 to 5:1 is typically recommended.

  • Add the premixed catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • Vortex the mixture gently.

  • Close the tube to minimize oxygen exposure and mix by inverting or placing on a slow rotator.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with 1 mL of water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 2 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data

EntryAlkyne SubstrateReaction Time (hours)Yield (%)Notes
1Phenylacetylene1 - 3>95A standard aromatic alkyne, generally reacts with high efficiency.
21-Octyne2 - 490 - 98Aliphatic alkynes are also excellent substrates.
31-Ethynylcyclohexene2 - 585 - 95Steric hindrance may slightly decrease the reaction rate.
4Propargyl alcohol1 - 3>95Hydroxyl groups are well-tolerated.
54-Ethynylanisole2 - 4>90Electron-rich aromatic alkynes react efficiently.

This table is illustrative and based on typical results for copper-catalyzed azide-alkyne cycloadditions with a similar azide. Actual results may vary based on the specific substrate, solvent, and precise reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst (Cu(II) not reduced to Cu(I))- Poor quality reagents or solvents- Steric hindrance- Use freshly prepared sodium ascorbate solution.- Ensure an inert atmosphere if necessary.- Use high-purity, anhydrous solvents.- Increase reaction time or temperature (up to 50 °C).- Increase the equivalents of the alkyne and/or catalyst.
Side Product Formation - Oxidation of Cu(I) to Cu(II)- Homocoupling of the alkyne- Degas solvents to remove oxygen.- Ensure an adequate excess of sodium ascorbate.- Add a Cu(I)-stabilizing ligand like THPTA or TBTA.
Difficulty in Purification - Unreacted starting materials- Copper contamination- Ensure the reaction has gone to completion by monitoring.- Wash the organic extract with an aqueous solution of EDTA to chelate and remove copper ions.

Conclusion

The use of N-(4-methoxyphenyl)-2-azidoacetamide (this compound) in conjunction with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction provides a robust and efficient platform for the synthesis of novel triazole-containing compounds. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this powerful chemical ligation strategy in their work. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for N3Ac-OPhOMe in Biopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3Ac-OPhOMe (4-Methoxyphenyl 2-azidoacetate) is a versatile click chemistry reagent that contains an azide functional group.[1][2][3] This reagent is a valuable tool in biopharmaceutical development for the precise covalent modification of biomolecules. Its primary application lies in bioconjugation, where it can be used to attach a variety of payloads, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) chains, to proteins, antibodies, and other biologics.[4][5]

The azide group on this compound allows it to participate in two highly efficient and specific bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the construction of complex bioconjugates like antibody-drug conjugates (ADCs), where precise control over the conjugation site and stoichiometry is crucial for therapeutic efficacy and safety.

This document provides detailed application notes and experimental protocols for the use of this compound and similar azide-containing reagents in biopharmaceutical research and development.

Principle of Azide-Alkyne Cycloaddition

Click chemistry, particularly the azide-alkyne cycloaddition, has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. The reaction forms a stable triazole linkage between an azide and an alkyne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding, but requires a copper(I) catalyst, which can be toxic to living cells. Therefore, CuAAC is primarily used for in vitro conjugation of purified biomolecules. The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the click reaction that utilizes a strained cyclooctyne as the alkyne reaction partner. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it suitable for applications in living systems. The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used.

Applications in Biopharmaceutical Development

The ability to precisely attach functional molecules to biologics has significant implications for drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. Click chemistry is a powerful tool for creating homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute. This compound can be used to introduce the azide handle onto the drug or the antibody, which is then conjugated to its alkyne-modified counterpart.

PEGylation

The attachment of polyethylene glycol (PEG) chains to a biopharmaceutical can improve its pharmacokinetic properties, such as increasing its half-life and reducing immunogenicity. Azide-alkyne cycloaddition provides a precise method for PEGylation, ensuring a uniform product.

Glycoprotein Labeling and Engineering

This compound and other azide-containing molecules can be used for the selective labeling and modification of glycoproteins. This is valuable for studying glycan function and for creating glycoproteins with enhanced properties.

Quantitative Data Summary

The efficiency of azide-alkyne cycloaddition reactions can be influenced by several factors, including the specific reactants, catalyst, ligand (for CuAAC), and reaction conditions. The following tables provide a summary of typical quantitative data for CuAAC and SPAAC reactions in bioconjugation.

Parameter CuAAC with Terminal Alkynes Reference
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹
Typical Reaction Time 1 - 12 hours
Typical Yield > 90%
Biocompatibility Limited in living systems due to copper toxicity
Parameter SPAAC with Cyclooctynes Reference
Second-Order Rate Constant (k₂) 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Typical Reaction Time 1 - 24 hours
Typical Yield > 80%
Biocompatibility High, suitable for live-cell and in vivo applications

Experimental Protocols

Note: These are general protocols and may require optimization for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Small Molecule Conjugation

This protocol describes the conjugation of an azide-containing small molecule (like a derivative of this compound) to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing small molecule (e.g., this compound derivative)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, 100 mM in water)

  • DMSO for dissolving the small molecule

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the alkyne-modified antibody at a known concentration (e.g., 1-5 mg/mL).

    • Dissolve the azide-containing small molecule in a minimal amount of DMSO to prepare a concentrated stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified antibody solution.

    • Add the azide-containing small molecule stock solution to the antibody solution. The molar ratio of small molecule to antibody should be optimized to achieve the desired DAR (e.g., 5-10 fold molar excess of the small molecule).

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.

  • Initiation of Reaction:

    • Add the catalyst premix to the antibody-small molecule mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, purify the antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express azide groups, using a cyclooctyne-functionalized probe.

Materials:

  • Cells with azide-modified surface glycans

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that promote the incorporation of an azide-containing sugar analog into their surface glycans.

    • Harvest the cells and wash them twice with ice-cold PBS.

  • Labeling Reaction:

    • Resuspend the cells in fresh, serum-free cell culture medium.

    • Add the cyclooctyne-functionalized probe to the cell suspension. The final concentration of the probe should be optimized (typically in the range of 10-100 µM).

  • Incubation:

    • Incubate the cells with the probe for 1-2 hours at 37°C or 4°C, depending on the experimental requirements.

  • Washing:

    • After incubation, wash the cells three times with ice-cold PBS to remove any unreacted probe.

  • Analysis:

    • The labeled cells can now be analyzed by flow cytometry to quantify the fluorescence signal or visualized by fluorescence microscopy.

Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Ab_alkyne Alkyne-Modified Antibody Mix Mix Reactants Ab_alkyne->Mix Azide_SM Azide-Containing Small Molecule (e.g., this compound derivative) Azide_SM->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Ligand + Sodium Ascorbate) Mix->Add_Catalyst Incubate Incubate (Room Temp, 1-4h) Add_Catalyst->Incubate Purify Purify ADC (e.g., SEC) Incubate->Purify Analyze Analyze ADC (LC-MS, SDS-PAGE) Purify->Analyze

Caption: Workflow for CuAAC-mediated ADC synthesis.

SPAAC_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Cells Live Cells Metabolic_Labeling Metabolic Labeling with Azide-Sugar Analog Cells->Metabolic_Labeling Azide_Cells Cells with Azide-Modified Surface Glycans Metabolic_Labeling->Azide_Cells Add_Probe Add Cyclooctyne Probe (e.g., DBCO-Fluorophore) Azide_Cells->Add_Probe Incubate Incubate (37°C, 1-2h) Add_Probe->Incubate Wash Wash Cells Incubate->Wash Analyze Analyze (Flow Cytometry or Fluorescence Microscopy) Wash->Analyze

Caption: Workflow for SPAAC-based live cell labeling.

Signaling_Pathway_Concept cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell ADC ADC (Click Chemistry Synthesized) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: General mechanism of action for an ADC.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins using N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific fluorescent labeling of proteins is a powerful technique for studying protein function, localization, and dynamics within complex biological systems. The incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups provides a precise method for introducing fluorescent probes at desired locations within a protein's structure. This document outlines the application and detailed protocols for utilizing N3Ac-OPhOMe, an N-acetylated, O-methoxyphenyl-protected azido-tyrosine derivative, for the fluorescent labeling of proteins.

The workflow involves the site-specific incorporation of this compound into a target protein in response to an amber stop codon (TAG). The exposed azide group then serves as a chemical handle for covalent attachment of a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This method offers excellent control over the labeling stoichiometry and site, minimizing perturbations to the protein's native structure and function.

Principle of the Method

The fluorescent labeling of a target protein using this compound is a two-stage process:

  • Site-Specific Incorporation of this compound: An amber (TAG) stop codon is introduced at the desired labeling site in the gene encoding the protein of interest using site-directed mutagenesis. This modified gene is then expressed in an E. coli strain that is co-transformed with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This engineered synthetase specifically recognizes and charges the suppressor tRNA with this compound, which is supplied in the growth medium. During protein translation, the suppressor tRNA recognizes the amber codon and incorporates this compound at that position.

  • Fluorescent Labeling via Click Chemistry: The purified protein, now containing the azide-functionalized UAA, is reacted with a fluorescent dye that has been modified with a terminal alkyne group. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently attaching the fluorescent dye to the target protein.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon

This protocol describes the introduction of a TAG codon at the desired location in your gene of interest using a commercially available site-directed mutagenesis kit.

Materials:

  • Template plasmid DNA containing the gene of interest (5-50 ng)

  • Mutagenic forward and reverse primers containing the desired TAG mutation (125 ng each)

  • High-fidelity DNA polymerase (e.g., PrimeSTAR)

  • dNTP mix

  • 5x Polymerase buffer

  • DMSO (optional)

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the TAG codon at the desired mutation site. The mutation should be in the middle of the primers with 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.[1]

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Volume Final Concentration
      5x Polymerase Buffer 10 µL 1x
      dNTP Mix 4 µL -
      Forward Primer (10 µM) 1.25 µL 0.25 µM
      Reverse Primer (10 µM) 1.25 µL 0.25 µM
      Template DNA (50 ng/µL) 1 µL 1 ng/µL
      High-Fidelity DNA Polymerase 1 µL -

      | Nuclease-free water | up to 50 µL | - |

    • Perform PCR using the following cycling conditions:

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 s 1
      Denaturation 98°C 10 s 18
      Annealing 55°C 15 s
      Extension 72°C 1 min/kb

      | Final Extension | 72°C | 10 min | 1 |

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[2]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the successful introduction of the TAG codon by DNA sequencing.

Protocol 2: Expression of Protein Containing this compound in E. coli

This protocol details the expression of the target protein containing the incorporated unnatural amino acid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid containing the gene of interest with the amber codon

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA for the specific azido-tyrosine derivative

  • This compound

  • LB medium

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the pEVOL plasmid. Plate on LB agar containing both antibiotics for selection.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of LB medium containing both antibiotics with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and L-arabinose to a final concentration of 0.02% (w/v).[3]

  • Harvesting: Continue to shake the culture at 30°C for 12-16 hours. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 3: Fluorescent Labeling using Copper(I)-Catalyzed Click Chemistry (CuAAC)

This protocol describes the final step of attaching a fluorescent probe to the azide-modified protein.

Materials:

  • Purified protein containing this compound (in a copper-free buffer, e.g., PBS pH 7.4)

  • Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy3 or an alkyne-Alexa Fluor dye)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

  • Prepare Reagent Stocks:

    • Alkyne-dye: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • THPTA: 50 mM in water

    • Sodium ascorbate: 100 mM in water (prepare fresh)

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Purified protein (e.g., 100 µM final concentration)

      • Alkyne-dye (e.g., 5-10 fold molar excess over the protein)

      • Premix of CuSO4 and THPTA (add CuSO4 to THPTA at a 1:5 molar ratio to a final concentration of 1 mM CuSO4)

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove excess dye and reagents by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization:

    • Confirm labeling by SDS-PAGE. The labeled protein should show a fluorescent band when imaged with an appropriate filter.

    • Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength) and using the Beer-Lambert law.

Quantitative Data

The efficiency of unnatural amino acid incorporation and subsequent fluorescent labeling can vary depending on the protein, the specific UAA, and the expression and labeling conditions. The following table provides representative data for similar labeling strategies.

ParameterTypical RangeMethod of Determination
Protein Yield with UAA 1-10 mg/L of cultureQuantitation of purified protein
UAA Incorporation Efficiency 20-80%Mass Spectrometry
Click Chemistry Labeling Efficiency >90%UV-Vis Spectroscopy, Mass Spectrometry
Degree of Labeling (DOL) 0.8-1.0UV-Vis Spectroscopy
Quantum Yield of Labeled Protein 0.1-0.8 (dye-dependent)Fluorescence Spectroscopy

Visualizations

experimental_workflow cluster_stage1 Stage 1: Genetic Modification and Expression cluster_stage2 Stage 2: Fluorescent Labeling mutagenesis Site-Directed Mutagenesis (Introduce Amber Codon) transformation Co-transformation into E. coli mutagenesis->transformation expression Protein Expression with this compound transformation->expression purification Protein Purification expression->purification labeling Click Chemistry Labeling (CuAAC Reaction) purification->labeling Azide-modified Protein purification2 Purification of Labeled Protein labeling->purification2 characterization Characterization purification2->characterization

Caption: Experimental workflow for fluorescent labeling of proteins using this compound.

signaling_pathway_example cluster_cell Cellular Environment receptor Receptor Protein (Labeled with this compound-Dye) g_protein G-Protein receptor->g_protein Activation ligand Ligand ligand->receptor effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Example signaling pathway illustrating the use of a labeled receptor protein.

logical_relationship start Target Protein Identification mutagenesis Successful Amber Codon Introduction? start->mutagenesis expression Sufficient Expression of Azide-Modified Protein? mutagenesis->expression Yes fail1 Redesign Primers/ Optimize PCR mutagenesis->fail1 No labeling High Labeling Efficiency? expression->labeling Yes fail2 Optimize Expression Conditions expression->fail2 No end Fluorescently Labeled Protein for Downstream Applications labeling->end Yes fail3 Optimize Click Reaction Conditions labeling->fail3 No fail1->mutagenesis fail2->expression fail3->labeling

Caption: Logical workflow for troubleshooting the protein labeling process.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful click chemistry reaction relies on the high ring strain of cyclooctynes, which readily react with azides to form a stable triazole linkage.[3][4] N3Ac-OPhOMe is a versatile azide-containing chemical probe that can be utilized in SPAAC reactions for a variety of applications, including bioconjugation, live-cell imaging, and drug delivery.[5] These application notes provide a detailed protocol for the use of this compound in SPAAC reactions with common cyclooctynes such as Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN).

Principle of the Reaction

The SPAAC reaction is a [3+2] cycloaddition between an azide (this compound) and a strained alkyne (e.g., DBCO or BCN). The driving force for this reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed efficiently at physiological temperatures and pH. The azide and alkyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological functional groups, ensuring high specificity of the ligation.

Quantitative Data for SPAAC Reactions

Table 1: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DIBO0.9
BCN0.1 - 0.6
DBCO (DIBAC)0.3 - 1.0
BARAC> 1.0

Rate constants were typically measured in organic solvents or aqueous co-solvents at room temperature.

Table 2: Factors Influencing SPAAC Reaction Rates

FactorObservationReference
Buffer Type HEPES buffer (pH 7) generally provides higher reaction rates compared to PBS (pH 7).
pH Higher pH values (up to 10) generally increase reaction rates, except in HEPES buffer.
Temperature Increasing the temperature from 25°C to 37°C can increase the reaction rate.
PEG Linker The presence of a PEG linker on the cyclooctyne can enhance reaction rates.
Azide Structure Electron-withdrawing groups on the azide can increase the reaction rate.

Experimental Protocols

This section provides a general protocol for the SPAAC reaction of this compound with a cyclooctyne-functionalized molecule (e.g., a protein modified with a DBCO-NHS ester).

Materials
  • This compound

  • DBCO- or BCN-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES buffer, pH 7.4)

  • Desalting column or other appropriate purification system (e.g., size-exclusion chromatography)

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C, protected from light.

  • Cyclooctyne-Functionalized Molecule Solution: Prepare a solution of the DBCO- or BCN-functionalized molecule in the chosen Reaction Buffer at a known concentration (e.g., 1-5 mg/mL for a protein).

SPAAC Reaction Protocol
  • Reaction Setup: In a microcentrifuge tube, combine the DBCO- or BCN-functionalized molecule with the this compound stock solution. A 2 to 5-fold molar excess of this compound is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to maintain the integrity of biological macromolecules.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the reactants and their concentrations.

  • Monitoring the Reaction (Optional): The progress of the reaction with DBCO can be monitored by UV-Vis spectroscopy. A decrease in the characteristic absorbance of DBCO at approximately 310 nm indicates its consumption.

  • Purification: After the incubation period, purify the resulting conjugate to remove unreacted this compound and other small molecules. This can be achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis, depending on the properties of the conjugate.

  • Characterization: Analyze the final conjugate using appropriate analytical techniques to confirm successful ligation. For protein conjugates, this may include SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or HPLC.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis N3_stock This compound Stock Solution Mix Mix Reactants N3_stock->Mix Cyclo_sol Cyclooctyne-Molecule Solution Cyclo_sol->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Characterize Characterization (e.g., MS, SDS-PAGE) Purify->Characterize

Caption: General experimental workflow for SPAAC with this compound.

Signaling Pathway Analogy: Bioorthogonal Ligation

signaling_pathway cluster_reactants Bioorthogonal Reactants cluster_product Conjugation Product N3 This compound (Azide) Triazole Stable Triazole Linkage N3->Triazole SPAAC Cyclo Cyclooctyne (e.g., DBCO) Cyclo->Triazole Strain-Release

Caption: Conceptual diagram of the SPAAC bioorthogonal ligation.

References

Application Notes and Protocols for N3Ac-OPhOMe-Mediated Protein Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on a hypothesized mechanism of action for N3Ac-OPhOMe as an amine-reactive, azide-introducing agent for subsequent bioorthogonal functionalization. Due to the absence of specific literature on a reagent with this exact name, this document is constructed based on established principles of protein acylation and click chemistry. Researchers should exercise caution and perform appropriate optimization and validation for their specific application.

Introduction

Protein functionalization is a cornerstone of modern chemical biology, enabling the site-specific introduction of probes, drugs, and other functionalities to study and manipulate protein activity. A powerful, two-step strategy for protein labeling involves the initial introduction of a bioorthogonal handle, such as an azide group, onto the protein of interest. This is followed by a highly specific "click chemistry" reaction to attach a desired reporter molecule. This document outlines a protocol for protein functionalization hypothesized to be mediated by this compound (N-azidoacetyl-O-(4-methoxyphenyl)hydroxylamine), an amine-reactive reagent designed to install an azide moiety onto proteins.

The proposed mechanism involves the acylation of primary amines on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine, with the azidoacetyl group from this compound. The resulting azide-labeled protein can then be conjugated to a variety of alkyne-containing molecules, such as fluorophores, biotin, or drug candidates, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow

The overall experimental workflow for this compound-mediated protein functionalization consists of two main stages: protein azidation and subsequent bioorthogonal conjugation.

G cluster_0 Stage 1: Protein Azidation cluster_1 Stage 2: Bioorthogonal Conjugation (Click Chemistry) A Protein Solution (Purified Protein in Buffer) C Incubation (Amine Acylation) A->C B This compound (Acylating Reagent) B->C D Purification (Removal of Excess Reagent) C->D E Azide-Labeled Protein D->E H Click Reaction E->H F Alkyne-Probe (e.g., Alkyne-Fluorophore) F->H G Copper(I) Catalyst (CuSO4 + Sodium Ascorbate) G->H I Purification (Removal of Excess Reagents) H->I J Functionalized Protein I->J

Figure 1: Experimental workflow for protein functionalization.

Quantitative Data Summary

The efficiency of each step in the protein functionalization process should be quantitatively assessed. The following tables provide a template for organizing and presenting key quantitative data.

Table 1: Optimization of Protein Azidation with this compound

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Concentration 1 mg/mL5 mg/mL1 mg/mL5 mg/mL
This compound:Protein (molar ratio) 10:110:120:120:1
Reaction Time (hours) 1122
Reaction pH 7.57.58.08.0
Degree of Labeling (DOL) ResultResultResultResult

Degree of Labeling (DOL) can be determined by mass spectrometry.

Table 2: Efficiency of Click Chemistry Conjugation

Azide-Labeled ProteinAlkyne-ProbeProbe:Protein (molar ratio)Reaction Time (hours)Conjugation Efficiency (%)
Protein-N3 (from Cond. 1)Alkyne-Fluorophore A5:11Result
Protein-N3 (from Cond. 3)Alkyne-Fluorophore A5:11Result
Protein-N3 (from Cond. 3)Alkyne-Biotin10:12Result

Conjugation efficiency can be determined by SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes) or by Western blot (for biotin probes).

Experimental Protocols

Protocol 1: Protein Azidation with this compound

This protocol describes the labeling of a protein with azide groups using the hypothesized this compound reagent.

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

  • Quenching Buffer: 50 mM Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Prepare a solution of the purified protein at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

  • Azidation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of reagent over the protein.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To quench any unreacted this compound, add Quenching Buffer to a final concentration of 25 mM and incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Alternatively, perform dialysis against the storage buffer.

  • Characterization:

    • Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

    • Determine the Degree of Labeling (DOL) by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Storage:

    • Store the azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing probe (e.g., alkyne-fluorophore, alkyne-biotin)

  • Click Reaction Buffer: 100 mM sodium phosphate, pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (500 mM in water, prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Desalting column or dialysis cassette

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL in Click Reaction Buffer), the alkyne-probe (2-10 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ stock solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Click Reaction:

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Purification:

    • Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE. For fluorescent probes, visualize the gel using an appropriate fluorescence scanner. For other probes like biotin, perform a Western blot with a streptavidin conjugate.

    • Determine the final concentration of the functionalized protein.

  • Storage:

    • Store the functionalized protein under conditions appropriate for the specific protein and conjugated probe.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical principle of the two-step protein functionalization process.

G cluster_0 Protein Azidation cluster_1 Click Chemistry Protein-NH2 Protein-NH₂ Azide-Labeled Protein Protein-NH-Ac-N₃ Protein-NH2->Azide-Labeled Protein + this compound This compound N₃-Ac-OPhOMe Functionalized Protein Functionalized Protein Azide-Labeled Protein->Functionalized Protein + Alkyne-Probe + Cu(I) Alkyne-Probe Alkyne-Probe

Figure 2: Chemical principle of the functionalization.

The logical flow for optimizing the protein labeling experiment is depicted below.

G A Define Target Protein and Desired Functionality B Optimize Azidation Reaction (Protocol 1) A->B C Analyze Degree of Labeling (DOL) (Mass Spectrometry) B->C D Is DOL sufficient? C->D E Perform Click Reaction (Protocol 2) D->E Yes I Adjust Reaction Conditions (e.g., reagent ratio, pH, time) D->I No F Analyze Conjugation Efficiency (SDS-PAGE / Western Blot) E->F G Is Conjugation Efficiency sufficient? F->G H Proceed to Downstream Applications G->H Yes J Adjust Click Reaction Conditions (e.g., probe concentration, catalyst) G->J No I->B J->E

Figure 3: Logical workflow for optimizing protein functionalization.

Attaching Affinity Tags to Proteins using N3Ac-OPhOMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of probes, affinity tags, and therapeutic payloads. This document provides detailed application notes and protocols for a two-step strategy to attach affinity tags to proteins. This method involves an initial acylation of the protein with N3Ac-OPhOMe to introduce an azide handle, followed by the conjugation of an alkyne-functionalized affinity tag via click chemistry.

This compound (N-azidoacetyl-O-phenyl-methoxymethyl ester) is a chemical reagent designed for the modification of primary amine groups, such as the ε-amino group of lysine residues, on the surface of proteins. The introduction of the azide group serves as a bioorthogonal handle, allowing for a subsequent, highly specific covalent reaction with a molecule containing a complementary alkyne group. This two-step approach offers versatility in the choice of affinity tag and can be performed under biocompatible conditions.

The subsequent conjugation is achieved through click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. The most common forms are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This protocol will focus on both approaches, providing researchers with options depending on their experimental constraints, such as the presence of live cells or the sensitivity of their protein to copper.

Principle of the Method

The overall workflow for attaching an affinity tag to a protein using this compound is a two-step process. First, the protein of interest is chemically modified with this compound, which reacts with nucleophilic residues, primarily the ε-amino groups of lysines, to form a stable amide bond. This step introduces a bioorthogonal azide tag onto the protein surface.

In the second step, an affinity tag of choice (e.g., biotin, FLAG-tag, HA-tag) that has been chemically synthesized to contain a terminal alkyne or a strained cyclooctyne is introduced. The azide-modified protein and the alkyne-functionalized affinity tag are then covalently linked via a click chemistry reaction, resulting in a stably tagged protein ready for downstream applications such as protein purification, localization studies, or Western blotting.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflow for protein affinity tagging using this compound and a representative signaling pathway that could be investigated using this technology.

experimental_workflow cluster_step1 Step 1: Protein Acylation cluster_step2 Step 2: Click Chemistry Conjugation cluster_step3 Step 3: Downstream Application Protein Protein of Interest (with accessible lysines) Protein_N3 Azide-Modified Protein Protein->Protein_N3 Acylation (pH 7.5-8.5) N3AcOPhOMe This compound (Azide Reagent) N3AcOPhOMe->Protein_N3 Protein_N3_2 Azide-Modified Protein Alkyne_Tag Alkyne-Affinity Tag (e.g., Alkyne-Biotin) Tagged_Protein Affinity-Tagged Protein Alkyne_Tag->Tagged_Protein Tagged_Protein_2 Affinity-Tagged Protein Protein_N3_2->Tagged_Protein CuAAC or SPAAC Application e.g., Affinity Purification, Western Blot, Imaging Tagged_Protein_2->Application

Caption: Experimental workflow for protein affinity tagging.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Investigation cluster_application Application Ligand Ligand Receptor Receptor (Tagged with this compound -> Click Chemistry) Ligand->Receptor Binding Effector1 Effector Protein 1 Receptor->Effector1 Activation PullDown Affinity Pull-Down of Receptor (using the attached tag) Receptor->PullDown Isolation Effector2 Effector Protein 2 Effector1->Effector2 Signal Transduction MS_Analysis Mass Spectrometry (Identification of interacting proteins) Effector1->MS_Analysis Co-purification Response Cellular Response Effector2->Response PullDown->MS_Analysis

Caption: Investigating protein-protein interactions.

Quantitative Data Summary

While specific quantitative data for the labeling efficiency of this compound is not extensively available in the public domain, the efficiency of the two-step labeling process is dependent on several factors for both the acylation and the click chemistry steps. The following table outlines the key parameters that influence the degree of labeling and provides hypothetical target values for optimization.

ParameterStepTypical RangeTargetNotes
Molar excess of this compound 1. Acylation10 - 100 fold20 - 50 foldHigher excess can lead to non-specific modification and precipitation.
pH 1. Acylation7.0 - 9.07.5 - 8.5Reaction is more efficient at slightly alkaline pH where lysine amines are deprotonated.
Reaction Time 1. Acylation1 - 24 hours2 - 4 hoursLonger times may be needed for less reactive proteins but can risk protein degradation.
Temperature 1. Acylation4 - 37 °CRoom TemperatureLower temperatures can be used for sensitive proteins, but may require longer reaction times.
Molar excess of Alkyne-Tag 2. Click Chemistry5 - 50 fold10 - 20 foldEnsures complete reaction with the azide-modified protein.
Copper (I) concentration (CuAAC) 2. Click Chemistry50 - 500 µM100 µMHigher concentrations can be cytotoxic and cause protein precipitation.
Ligand concentration (CuAAC) 2. Click Chemistry100 - 1000 µM500 µMLigands like THPTA or BTTAA stabilize the Cu(I) and protect the protein.
Reducing Agent (CuAAC) 2. Click Chemistry1 - 5 mM2.5 mMFreshly prepared sodium ascorbate is crucial for reducing Cu(II) to Cu(I).
Strained Alkyne concentration (SPAAC) 2. Click Chemistry10 - 100 µM50 µMReaction kinetics depend on the specific strained alkyne used (e.g., DBCO, BCN).
Reaction Time (Click Chemistry) 2. Click Chemistry30 min - 4 hours1 - 2 hoursSPAAC is generally slower than CuAAC.

Experimental Protocols

Protocol 1: Acylation of Protein with this compound

This protocol describes the general procedure for introducing azide groups onto a protein of interest using this compound.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Acylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold molar excess over the protein).

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For temperature-sensitive proteins, the reaction can be performed at 4°C overnight.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound by buffer exchange using a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions. The azide-modified protein is now ready for the click chemistry reaction or can be stored at -80°C.

Protocol 2: Attachment of Alkyne-Affinity Tag via CuAAC

This protocol is for the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing affinity tag to the azide-modified protein.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Alkyne-functionalized affinity tag (e.g., Alkyne-Biotin)

  • Copper (II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate

  • DMSO

  • PBS (pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-affinity tag in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-10 µM) and the alkyne-affinity tag (to a final concentration of 100-200 µM).

    • In a separate tube, prepare the catalyst premix by adding CuSO₄ (to a final concentration of 100 µM) and THPTA (to a final concentration of 500 µM).

    • Add the catalyst premix to the protein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Tagged Protein:

    • The resulting affinity-tagged protein can be purified from excess reagents and byproducts using a desalting column, dialysis, or affinity purification if the tag allows.

Protocol 3: Attachment of Alkyne-Affinity Tag via SPAAC

This protocol is for the copper-free click chemistry reaction using a strained alkyne (e.g., DBCO) for conjugation. This method is suitable for applications in living cells or with copper-sensitive proteins.

Materials:

  • Azide-modified protein (from Protocol 1)

  • Strained alkyne-functionalized affinity tag (e.g., DBCO-Biotin)

  • DMSO

  • PBS (pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the strained alkyne-affinity tag in DMSO.

  • SPAAC Reaction:

    • To the azide-modified protein solution (at a final concentration of 1-10 µM), add the strained alkyne-affinity tag to a final concentration of 50-100 µM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Tagged Protein:

    • Purify the affinity-tagged protein as described in Protocol 2.

Conclusion

The use of this compound in a two-step labeling strategy provides a versatile and powerful method for attaching affinity tags to proteins. The initial acylation introduces a bioorthogonal azide handle, which can then be specifically conjugated to an alkyne-functionalized tag of choice via highly efficient click chemistry. These protocols provide a general framework for researchers to implement this methodology. However, optimization of reaction conditions, particularly the molar excess of reagents and reaction times, is recommended for each specific protein of interest to achieve the desired degree of labeling while maintaining protein function.

Application Notes and Protocols: N3Ac-OPhOMe for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N3Ac-OPhOMe (Peracetylated N-azidoacetylmannosamine-methyl ester) as a metabolic precursor for the investigation of protein-protein interactions (PPIs), particularly those influenced by glycosylation. By metabolically incorporating an azide moiety into sialic acid residues of glycoproteins, this compound enables the subsequent attachment of reporter tags via click chemistry, facilitating the enrichment and identification of interacting protein complexes.

Introduction to this compound in PPI Studies

This compound is a cell-permeable derivative of N-azidoacetylmannosamine (ManNAz). Once inside the cell, it is deacetylated and converted into the corresponding sialic acid analog, SiaNAz, which is then incorporated into the glycan chains of glycoproteins by the cellular machinery. The presence of the azide group allows for a bioorthogonal click reaction with an alkyne-containing reporter molecule. This powerful chemical biology tool enables the specific labeling and subsequent analysis of glycosylation-dependent protein-protein interactions.

This technology is particularly valuable for:

  • Identifying novel interaction partners of specific glycoproteins.

  • Investigating how changes in glycosylation affect protein complex formation.

  • Screening for drugs that modulate glycosylation-dependent PPIs.

The general workflow involves metabolic labeling of cells with this compound, followed by cell lysis, click chemistry with a reporter tag (e.g., biotin-alkyne), affinity purification of the labeled protein complexes, and identification of the interacting proteins by mass spectrometry.

Experimental Workflow

The overall experimental process for utilizing this compound to study protein-protein interactions is depicted below.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_biochemistry Biochemical Analysis cluster_analysis Proteomic Analysis A Cells in Culture B Metabolic Labeling with This compound A->B C Cell Lysis B->C D Click Chemistry with Biotin-Alkyne C->D E Affinity Purification (Streptavidin Beads) D->E F Elution E->F G SDS-PAGE and Western Blot F->G H On-Bead Digestion (Trypsin) F->H I LC-MS/MS Analysis H->I J Data Analysis and Protein Identification I->J

Caption: Overall workflow for PPI analysis using this compound.

Quantitative Data Summary

The following tables represent hypothetical quantitative data from a study investigating the interaction partners of a target glycoprotein (Protein X) using the this compound labeling method.

Table 1: Enrichment Efficiency of Biotinylated Proteins

SampleTotal Protein (mg)Biotinylated Protein (µg)Enrichment Fold-Change
Control (- this compound)101.21.0
Labeled (+ this compound)1085.771.4

Table 2: Top 10 Identified Interaction Partners of Protein X by Mass Spectrometry

Protein IDGene NameProtein NamePeptide CountFold Change (+/- this compound)p-value
P01234PROTXProtein X (Bait)5225.6<0.001
Q56789IPART1Interaction Partner 12815.2<0.001
P98765IPART2Interaction Partner 21912.8<0.001
O12345IPART3Interaction Partner 31510.50.002
A67890IPART4Interaction Partner 4118.90.005
B54321IPART5Interaction Partner 597.10.01
C98765IPART6Interaction Partner 676.40.012
D12345IPART7Interaction Partner 765.80.018
E67890IPART8Interaction Partner 854.50.025
F54321IPART9Interaction Partner 943.20.04

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

Materials:

  • Mammalian cells of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 10 cm dish and grow to 70-80% confluency.

  • Prepare the labeling medium by adding this compound to the complete culture medium to a final concentration of 25-50 µM. As a negative control, prepare a medium with an equivalent volume of DMSO.

  • Aspirate the old medium from the cells and wash once with PBS.

  • Add the labeling medium (or control medium) to the cells.

  • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).

  • After incubation, aspirate the medium and wash the cells three times with cold PBS.

  • Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Add 1 mL of ice-cold lysis buffer to the 10 cm dish of washed cells.

  • Incubate on ice for 15 minutes.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction

Materials:

  • Protein extract from Protocol 2

  • Biotin-Alkyne (or other alkyne-functionalized reporter)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Ice-cold acetone

Procedure:

  • In a microcentrifuge tube, combine the following in order:

    • 1 mg of protein extract

    • Biotin-Alkyne (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO4 (to a final concentration of 1 mM)

  • Vortex briefly to mix and incubate at room temperature for 1 hour with gentle rotation.

  • Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Discard the supernatant and wash the pellet with ice-cold methanol.

  • Air-dry the pellet and resuspend in a buffer suitable for affinity purification (e.g., PBS with 0.1% SDS).

Protocol 4: Affinity Purification and Mass Spectrometry Analysis

Materials:

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., buffer containing biotin)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Equilibrate the streptavidin beads according to the manufacturer's instructions.

  • Add the resuspended protein from Protocol 3 to the equilibrated beads and incubate for 2 hours at room temperature with rotation.

  • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

    • 2 washes with PBS + 1% SDS

    • 2 washes with PBS + 4 M Urea

    • 3 washes with PBS

  • For mass spectrometry, perform on-bead digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS.

  • Identify and quantify the proteins using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway where the glycosylation of a receptor (Receptor A), facilitated by this compound labeling, is shown to be crucial for its interaction with a downstream signaling molecule (Signaling Protein B), leading to pathway activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_A Receptor A Glycan SiaNAz-Glycan Receptor_A->Glycan Signaling_Protein_B Signaling Protein B Glycan->Signaling_Protein_B Interaction Downstream_Effector Downstream Effector Signaling_Protein_B->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Application Notes and Protocols for Bioconjugate Synthesis using (4-methoxyphenyl) 2-azidoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of (4-methoxyphenyl) 2-azidoacetate as a key reagent in the synthesis of bioconjugates. The primary application highlighted is the selective acylation of proteins and peptides, followed by subsequent "click" chemistry for the attachment of various molecular payloads.

Introduction

(4-methoxyphenyl) 2-azidoacetate is a valuable tool for the site-specific modification of biomolecules. It is particularly effective for the selective acylation of proteins engineered to contain an N-terminal Gly-His tag (Gly-His tag)[1][2][3][4]. This method offers a high degree of selectivity for the N-terminal α-amine, even in the presence of other primary amines such as lysine residues[1]. The introduced azide moiety serves as a bioorthogonal handle for subsequent conjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This two-step approach allows for the precise attachment of a wide range of functionalities, including fluorophores, biotin, and therapeutic agents, to proteins of interest.

Principle of the Method

The methodology involves a two-stage process:

  • Selective Acylation: The protein of interest, which has been engineered to possess an N-terminal Gly-His tag, is reacted with (4-methoxyphenyl) 2-azidoacetate. The His-tag facilitates the selective acylation of the N-terminal glycine's α-amine. 4-methoxyphenyl esters are employed as they provide a good balance of reactivity and selectivity, minimizing non-specific acylation of other residues.

  • Click Chemistry Conjugation: The azide-functionalized protein can then be conjugated to a molecule containing a terminal alkyne group through CuAAC. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions compatible with most biomolecules.

Core Applications

  • Site-Specific Protein Labeling: Introduction of fluorescent dyes or biotin for imaging and detection.

  • Antibody-Drug Conjugate (ADC) Development: Attachment of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Protein Immobilization: Covalent attachment of proteins to surfaces or beads for assays and purification.

  • Probing Protein Interactions: Conjugation of cross-linkers or other probes to study protein-protein interactions.

Experimental Protocols

Protocol 1: Selective N-terminal Acylation of a Gly-His Tagged Protein

This protocol describes the selective introduction of an azide group onto the N-terminus of a protein containing a Gly-His tag using (4-methoxyphenyl) 2-azidoacetate.

Materials:

  • Gly-His tagged protein of interest

  • (4-methoxyphenyl) 2-azidoacetate

  • Acetonitrile (ACN)

  • Reaction Buffer: 200 mM HEPES, pH 7.5

  • Microcentrifuge tubes

  • Thermomixer or incubator

Procedure:

  • Protein Preparation: Prepare a solution of the Gly-His tagged protein in the Reaction Buffer at a concentration of 40 µM.

  • Reagent Preparation: Prepare a stock solution of (4-methoxyphenyl) 2-azidoacetate in acetonitrile. The concentration will depend on the desired final molar excess.

  • Acylation Reaction:

    • To a 30 µL aliquot of the protein solution, add the appropriate volume of the (4-methoxyphenyl) 2-azidoacetate stock solution to achieve the desired molar excess (e.g., 2.5 to 40 equivalents).

    • Incubate the reaction mixture at a controlled temperature (e.g., 4 °C or 25 °C) for a specified time (e.g., 1 to 36 hours) with gentle mixing. The optimal conditions should be determined empirically for each protein.

  • Reaction Quenching (Optional): The reaction can be quenched by removing the excess reagent through buffer exchange or dialysis.

  • Analysis: The extent of acylation can be determined by methods such as ESI-MS to confirm the mass shift corresponding to the addition of the azidoacetyl group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein

  • Alkyne-containing molecule (e.g., alkyne-cyanine dye)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM)

  • Sodium ascorbate solution (freshly prepared, e.g., 500 mM)

  • Reaction Buffer: PBS or other suitable buffer, pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Catalyst Preparation: In a microcentrifuge tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

  • Reaction Mixture:

    • In a separate tube, add the azide-functionalized protein to the Reaction Buffer.

    • Add the alkyne-containing molecule to the protein solution. The molar excess will depend on the specific application and should be optimized.

    • Add the pre-mixed CuSO₄/THPTA catalyst to the reaction mixture.

  • Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent dye.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or other suitable protein purification methods.

  • Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE (with in-gel fluorescence imaging if applicable) and mass spectrometry.

Quantitative Data Summary

The following tables summarize quantitative data for the labeling of peptides and proteins using (4-methoxyphenyl) 2-azidoacetate (4MPAA) and its comparison with other reagents.

Peptide SequenceReagentConcentration (mM)Time (h)Temp (°C)Single Label (%)Double Label (%)Unlabelled (%)
PP14MPAA2.515.410 ± 2.7--
PP14MPAA415.4---
PP16AGDL10015.4---

Table 1: Comparison of labeling efficiency of 4MPAA and 6AGDL on peptide PP1. Data extracted from a supplementary information document.

ProteinEquivalents of 4MPAATemperature (°C)Time (h)Conversion (%)
GH6-Bir22.5251~10
GH6-Bir210251~30
GH6-Bir240251~50
GH6-Bir240424~70

Table 2: Conversion rates for the acylation of GH6-Bir2 with varying equivalents of (4-methoxyphenyl) 2-azidoacetate under different conditions. Data interpreted from supplementary information.

Visualizations

experimental_workflow cluster_acylation Step 1: Selective Acylation cluster_purification1 Purification cluster_click_chemistry Step 2: Click Chemistry cluster_purification2 Final Purification protein Gly-His Tagged Protein acylated_protein Azide-Functionalized Protein protein->acylated_protein HEPES buffer, pH 7.5 4-25 °C, 1-36 h reagent (4-methoxyphenyl) 2-azidoacetate reagent->acylated_protein purification1 Buffer Exchange / Dialysis acylated_protein->purification1 purified_protein Purified Azide-Protein purification1->purified_protein bioconjugate Final Bioconjugate purified_protein->bioconjugate CuSO4, THPTA Na-Ascorbate, RT, 1-2 h alkyne Alkyne-Payload (e.g., Fluorophore, Drug) alkyne->bioconjugate purification2 Size-Exclusion Chromatography bioconjugate->purification2

Caption: Workflow for bioconjugate synthesis.

signaling_pathway_analogy cluster_reagents Reactants cluster_reaction Acylation Reaction cluster_conjugation Conjugation (Click Chemistry) protein Protein with N-terminal Gly-His Tag intermediate Azide-Modified Protein (Bio-orthogonal Handle) protein->intermediate His-tag directed acylation azidoacetate (4-methoxyphenyl) 2-azidoacetate azidoacetate->intermediate final_product Functional Bioconjugate intermediate->final_product CuAAC payload Alkyne-Payload (Probe, Drug, etc.) payload->final_product

Caption: Logical relationship of components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N3Ac-OPhOMe Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of N-azidoacetylglucosamine-O-phenylmethoxymethyl ether (N3Ac-OPhOMe) for labeling specific proteins through metabolic glycoengineering.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic, cell-permeable derivative of N-acetylglucosamine (GlcNAc). The "N3Ac" component is an N-azidoacetyl group, which serves as a bioorthogonal chemical reporter. When introduced to cells, this compound is processed by the cellular machinery and incorporated into various glycans on proteins (glycoproteins) through metabolic pathways. The azide group (-N3) on the sugar can then be specifically and covalently labeled with a probe containing a terminal alkyne or a strained cyclooctyne through a "click chemistry" reaction. This two-step approach allows for the visualization and enrichment of newly synthesized glycoproteins.

Q2: What is the purpose of the O-phenylmethoxymethyl (OPhOMe) group?

A2: The O-phenylmethoxymethyl (OPhOMe) group is a protecting group for the anomeric hydroxyl of the N-azidoacetylglucosamine. This modification enhances the cell permeability of the sugar analog, allowing it to efficiently cross the cell membrane and enter the cytoplasm. Once inside the cell, cellular enzymes are expected to cleave this group, releasing the N-azidoacetylglucosamine for metabolic processing.

Q3: What are the downstream applications after labeling proteins with this compound?

A3: Once proteins are tagged with the azide group, a variety of alkyne- or cyclooctyne-containing probes can be attached via click chemistry for numerous applications, including:

  • Visualization: Using fluorescent alkyne probes to visualize the localization of glycoproteins within cells or tissues via microscopy.

  • Enrichment and Proteomics: Employing biotin-alkyne probes to capture and enrich the labeled glycoproteins for identification and quantification by mass spectrometry.[1][2]

  • Functional Studies: Attaching functional molecules, such as drugs or crosslinkers, to study the roles of specific glycoproteins.

Q4: Can this compound label all types of glycoproteins?

A4: this compound is a precursor for N-azidoacetylglucosamine (GlcNAz). Cellular metabolism can potentially incorporate GlcNAz into different types of glycans. However, the efficiency and specificity of labeling can be influenced by the metabolic pathways active in the specific cell type. For instance, UDP-GlcNAz can be a substrate for O-GlcNAc transferase (OGT), leading to the labeling of intracellular O-GlcNAcylated proteins.[2][3] It's also possible for UDP-GlcNAz to be epimerized to UDP-GalNAz by the enzyme GALE, which could result in the labeling of mucin-type O-glycans.[3] Therefore, the labeling pattern should be carefully validated for your specific protein of interest and experimental system.

Troubleshooting Guides

Problem 1: High Cell Toxicity or Reduced Cell Viability

Possible Causes and Solutions:

CauseSolution
High Concentration of this compound: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 10-50 µM) and assess cell viability using methods like Trypan Blue exclusion or an MTT assay.
Prolonged Incubation Time: Reduce the incubation time. While longer incubation can increase labeling, it might also lead to toxicity. An incubation period of 24-48 hours is a common starting point.
Solvent Toxicity (e.g., DMSO): Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic (typically <0.5%).
Cell Health: Use healthy, actively dividing cells for your experiments. Cells that are stressed or at a very high confluency may be more susceptible to the toxic effects of the labeling reagent.
Problem 2: Low or No Protein Labeling

Possible Causes and Solutions:

CauseSolution
Suboptimal this compound Concentration: While high concentrations can be toxic, a concentration that is too low will result in insufficient incorporation. Optimize the concentration based on your dose-response experiments. A typical starting range is 25-75 µM.
Insufficient Incubation Time: Increase the incubation time. Labeling generally increases over the first 24 hours. An optimization of the incubation time is recommended for your specific cell type and experimental goals.
Inefficient Click Chemistry Reaction: Ensure all click chemistry reagents are fresh and properly stored. Optimize the concentrations of the copper catalyst (for CuAAC), ligand, and the alkyne probe. For live-cell imaging, consider using a copper-free click chemistry approach (SPAAC) with a cyclooctyne--probe to avoid copper-induced toxicity.
Competition with Natural Sugars: High levels of glucose or GlcNAc in the culture medium can compete with this compound for metabolic incorporation. Consider using a low-glucose medium during the labeling period to enhance uptake of the azido sugar.
Low Abundance of the Target Protein: If you are trying to label a specific low-abundance protein, you may need to enrich the labeled proteins from the cell lysate before detection.
Metabolic Pathway Inefficiency: The efficiency of the metabolic conversion of the precursor to the UDP-azido sugar can be a limiting factor. In some cases, related analogs like Ac4GalNAz have shown more robust labeling of certain glycoproteins due to more efficient metabolic processing.
Problem 3: Non-Specific Labeling or High Background

Possible Causes and Solutions:

CauseSolution
Metabolic Interconversion of Azido Sugars: The cellular enzyme GALE can interconvert UDP-GlcNAz and UDP-GalNAz, leading to the labeling of different glycan types. To assess specificity, you can use cell lines deficient in GALE or employ enzymatic or chemical methods to remove specific types of glycans before analysis.
Non-enzymatic Reactions: Per-O-acetylated sugar analogs have been reported to potentially react non-enzymatically with cysteine residues on proteins, which could lead to false-positive signals. While this compound has a different protecting group strategy, it is a point to consider.
Inefficient Removal of Excess Probe: After the click chemistry reaction, ensure thorough washing of cells or precipitation and washing of protein pellets to remove any unreacted fluorescent or biotinylated probe, which can contribute to high background.
Subcellular Fractionation: If you are interested in a protein in a specific cellular compartment (e.g., nucleus), performing subcellular fractionation before the click reaction and analysis can help to reduce background from other compartments.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Store the stock solution at -20°C.

  • Cell Seeding: Plate the cells of interest in the appropriate culture vessels and allow them to adhere and reach 50-70% confluency.

  • Metabolic Labeling:

    • Dilute the this compound stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (start with a range of 25-75 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • As a negative control, treat a separate set of cells with medium containing the same concentration of DMSO used for the highest this compound concentration.

    • Incubate the cells for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • The cell pellet can now be used for cell lysis and subsequent click chemistry reaction.

Protocol 2: Click Chemistry (CuAAC) for In-Gel Fluorescence Analysis
  • Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Preparation of Click Chemistry Cocktail (for a 100 µL reaction):

    • Protein Lysate: 50 µg of protein in lysis buffer.

    • Fluorescent Alkyne Probe: 2.5 µL of a 2 mM stock in DMSO (final concentration: 50 µM).

    • Copper(II) Sulfate (CuSO₄): 10 µL of a 10 mM stock in water (final concentration: 1 mM).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 10 µL of a 50 mM stock in water (final concentration: 5 mM).

    • Sodium Ascorbate: 10 µL of a 100 mM stock in water (prepare fresh) (final concentration: 10 mM).

    • Final Volume Adjustment: Adjust the final volume to 100 µL with PBS.

  • Click Reaction:

    • In a microcentrifuge tube, combine the protein lysate and the fluorescent alkyne probe.

    • In a separate tube, premix the CuSO₄ and THPTA.

    • Add the CuSO₄/THPTA mixture to the protein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE:

    • Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • In-Gel Fluorescence Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The gel can subsequently be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize all protein bands.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry & Detection cluster_analysis_options Analysis Options start Seed Cells add_reagent Add this compound to Culture Medium start->add_reagent incubate Incubate for 24-48h add_reagent->incubate harvest Harvest and Lyse Cells incubate->harvest click_reaction Perform Click Reaction with Alkyne Probe harvest->click_reaction analysis Analysis click_reaction->analysis fluorescence Fluorescence Imaging analysis->fluorescence proteomics Enrichment & Mass Spectrometry analysis->proteomics

Caption: Experimental workflow for metabolic glycoengineering using this compound.

metabolic_pathway N3Ac_OPhOMe This compound (extracellular) Cell_Membrane Cell Membrane N3Ac_OPhOMe->Cell_Membrane Diffusion N3Ac_GlcN_int N3Ac-GlcN (intracellular) Cell_Membrane->N3Ac_GlcN_int Uptake & Cleavage UDP_N3Ac_GlcN UDP-GlcNAz N3Ac_GlcN_int->UDP_N3Ac_GlcN Hexosamine Salvage Pathway UDP_N3Ac_GalN UDP-GalNAz UDP_N3Ac_GlcN->UDP_N3Ac_GalN GALE (epimerase) O_GlcNAc_Proteins O-GlcNAcylated Proteins UDP_N3Ac_GlcN->O_GlcNAc_Proteins OGT UDP_N3Ac_GalN->UDP_N3Ac_GlcN GALE (epimerase) Mucin_Glycans Mucin-type O-Glycans UDP_N3Ac_GalN->Mucin_Glycans ppGalNAcTs

Caption: Simplified metabolic pathway of this compound incorporation into glycoproteins.

References

Technical Support Center: Optimizing N3Ac-OPhOMe Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3Ac-OPhOMe click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your click chemistry reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which type of click chemistry is it suitable?

This compound is a chemical reagent that contains an azide functional group. It is designed for use in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Specifically, this compound is suitable for two main types of click reactions[1]:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click chemistry, where this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where this compound reacts with a strained alkyne (e.g., DBCO or BCN) without the need for a metal catalyst. This is particularly useful for applications in biological systems where copper toxicity is a concern[1].

Q2: My CuAAC reaction with this compound is not working or has very low yield. What are the common causes?

Low or no yield in a CuAAC reaction is a common issue. The primary suspect is often the inactivation of the Copper(I) catalyst. Other contributing factors can include suboptimal reaction conditions or issues with the reagents themselves. Here are the most frequent causes:

  • Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). However, Cu(I) is unstable and can be easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Improper Reagent Concentration: The concentration of reactants, catalyst, and ligands can significantly impact reaction efficiency.

  • Suboptimal pH and Temperature: CuAAC reactions are sensitive to pH and temperature, and the optimal conditions can vary depending on the specific substrates.

  • Poor Solubility of Reagents: If this compound or the alkyne-containing molecule is not fully dissolved, the reaction will be slow or incomplete.

  • Presence of Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst and inhibit the reaction.

Q3: How can I prevent the oxidation of the Cu(I) catalyst?

Maintaining a sufficient concentration of the active Cu(I) catalyst is crucial for an efficient CuAAC reaction. Here are several strategies to prevent its oxidation:

  • Use a Reducing Agent: The most common method is to use a reducing agent to continuously regenerate Cu(I) from any Cu(II) that forms. Sodium ascorbate is the most widely used reducing agent for this purpose[2]. Always use a freshly prepared solution of sodium ascorbate.

  • Utilize a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, protecting it from oxidation and improving reaction efficiency[3]. THPTA is water-soluble and ideal for bioconjugation reactions in aqueous buffers[4].

  • Degas Your Solvents: Removing dissolved oxygen from your reaction mixture by bubbling with an inert gas like argon or nitrogen can significantly reduce the rate of Cu(I) oxidation.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during this compound click chemistry experiments.

Problem: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst 1. Add a fresh solution of sodium ascorbate. A 5-fold excess relative to the copper catalyst is a good starting point. 2. Incorporate a Cu(I) stabilizing ligand. Use TBTA for organic solvents or THPTA for aqueous solutions. A common ratio is 5 equivalents of ligand to 1 equivalent of copper sulfate. 3. Degas all solutions before adding the copper catalyst.
Suboptimal Reagent Concentrations 1. Increase the concentration of the limiting reagent. If one of your reactants is particularly precious, consider using a slight excess (1.2-2 equivalents) of the other. 2. Optimize the catalyst concentration. Typically, 0.1 to 5 mol% of the copper catalyst is sufficient. For challenging reactions, increasing the catalyst loading may be necessary.
Incorrect pH The optimal pH for CuAAC reactions is typically between 4 and 12. For bioconjugations, a pH range of 7-8 is common. If your reaction is slow, check and adjust the pH of your buffer.
Low Temperature While many click reactions proceed at room temperature, gentle heating (e.g., 37-50°C) can sometimes accelerate slow reactions. However, be mindful of the thermal stability of your reactants.
Poor Solubility This compound is soluble in DMSO. Ensure all reactants are fully dissolved before initiating the reaction. For aqueous reactions, using a co-solvent like DMSO or DMF (up to 50%) can improve solubility. Sonication can also aid in dissolution.
Problem: Reaction Starts but Does Not Go to Completion
Possible Cause Suggested Solution
Catalyst Decomposition Over Time 1. Add a second portion of fresh sodium ascorbate after a few hours to regenerate the active Cu(I) catalyst. 2. If the reaction is running for an extended period, consider adding another small portion of the copper catalyst and ligand.
Product Inhibition In some cases, the triazole product can chelate the copper catalyst, leading to a decrease in the reaction rate. Increasing the initial catalyst and ligand concentration can sometimes overcome this.
Reagent Degradation Ensure the stability of your this compound and alkyne partner under the reaction conditions. This compound stock solutions should be stored at -20°C or -80°C and protected from light.

Experimental Protocols and Data

General Protocol for a Trial CuAAC Reaction with this compound

This protocol is a starting point and should be optimized for your specific application.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your alkyne-containing molecule in an appropriate solvent (e.g., DMSO, water).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in water.

  • Reaction Setup (for a 100 µL reaction):

    • In a microcentrifuge tube, combine:

      • 10 µL of 10 mM alkyne solution (1 µmol, 1 eq.)

      • 12 µL of 10 mM this compound solution (1.2 µmol, 1.2 eq.)

      • Buffer or solvent to bring the volume to 67 µL.

    • Add 10 µL of 100 mM THPTA solution.

    • Add 1 µL of 20 mM CuSO₄ solution.

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Analysis:

    • Monitor the reaction progress by a suitable analytical method such as LC-MS or HPLC.

Optimizing Reaction Conditions: A Tabular Guide

The following table provides a summary of key parameters and their typical ranges for optimizing your this compound CuAAC reaction.

ParameterTypical RangeConsiderations
This compound:Alkyne Ratio 1:1 to 2:1A slight excess of one reagent can drive the reaction to completion.
Copper Catalyst (CuSO₄) 0.1 - 5 mol%Higher concentrations can increase the rate but may require more rigorous removal.
Ligand (THPTA/TBTA) 1 - 5 eq. to CopperA 5:1 ligand to copper ratio is often recommended for bioconjugations to protect against reactive oxygen species.
Reducing Agent (Sodium Ascorbate) 5 - 50 eq. to CopperA significant excess is used to ensure the copper remains in the Cu(I) state.
pH 4 - 12Optimal range is broad, but for biological samples, pH 7-8 is preferred.
Temperature Room Temp to 50°CHigher temperatures can accelerate the reaction but may degrade sensitive molecules.
Reaction Time 30 min - 24 hHighly dependent on the specific reactants and conditions.
Solvent Water, DMSO, DMF, tBuOH/H₂OCo-solvents can improve solubility. Acetonitrile can also act as a ligand for Cu(I).

Visualizing Workflows and Troubleshooting

Experimental Workflow for Optimizing a CuAAC Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization cluster_outcome Outcome prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_reactants Combine Azide, Alkyne, and Buffer/Solvent prep_reagents->mix_reactants add_catalyst Add Premixed CuSO4/Ligand mix_reactants->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate analyze Monitor Reaction (LC-MS, HPLC) initiate->analyze is_complete Reaction Complete? analyze->is_complete purify Purify Product is_complete->purify Yes troubleshoot Troubleshoot (See Guide) is_complete->troubleshoot No

Caption: A typical experimental workflow for performing and optimizing a CuAAC reaction.

Troubleshooting Logic for a Failed Click Reaction

troubleshooting_logic start Reaction Failed (Low/No Product) catalyst_check Is the Catalyst Active? start->catalyst_check solution_catalyst 1. Use fresh Sodium Ascorbate. 2. Add a stabilizing ligand (THPTA/TBTA). 3. Degas solvents. catalyst_check->solution_catalyst No conditions_check Are Reaction Conditions Optimal? catalyst_check->conditions_check Yes re_run Re-run the Optimized Reaction solution_catalyst->re_run solution_conditions 1. Check and adjust pH (7-8 ideal). 2. Gently heat the reaction (37-50°C). 3. Increase reactant concentrations. conditions_check->solution_conditions No solubility_check Are All Reagents Dissolved? conditions_check->solubility_check Yes solution_conditions->re_run solution_solubility 1. Use a co-solvent (DMSO/DMF). 2. Sonicate the mixture. solubility_check->solution_solubility No solubility_check->re_run Yes solution_solubility->re_run

Caption: A decision tree for troubleshooting a failing this compound click chemistry reaction.

References

Common issues with N3Ac-OPhOMe solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3Ac-OPhOMe. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, based on its structural components—an azidoacetyl group and a methoxyphenyl ester—it is anticipated to be a non-polar organic molecule.[1] Therefore, it is expected to exhibit good solubility in common non-polar and polar aprotic organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).[1][2][3] Its solubility in polar protic solvents like ethanol and methanol may be moderate, while it is expected to be poorly soluble in aqueous solutions.

Q2: I am observing a precipitate when trying to dissolve this compound in my desired solvent. What should I do?

A2: If you are observing precipitation, it is likely that the concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature. Here are a few troubleshooting steps:

  • Increase the solvent volume: The simplest approach is to add more solvent to decrease the concentration.

  • Gentle heating: Carefully warming the solution may increase the solubility. However, be cautious as excessive heat can lead to degradation, especially of the azide group.[4]

  • Sonication: Applying ultrasonic waves can help to break down aggregates and enhance dissolution.

  • Solvent mixture: If a single solvent is not effective, a co-solvent system can be employed. For example, adding a small amount of a more compatible solvent in which this compound is highly soluble can improve the overall solubility.

Q3: What are the primary stability concerns with this compound?

A3: The main stability concerns for this compound arise from its two primary functional groups: the azide and the ester.

  • Azide Group: Organic azides are energetic compounds and can be sensitive to heat, light, pressure, and shock, which can lead to decomposition and the release of nitrogen gas. The stability of an organic azide is often assessed by the carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. It is also crucial to avoid contact with strong acids, which can form highly toxic and explosive hydrazoic acid, and with metals, which can form shock-sensitive metal azides.

  • Ester Group: The methoxyphenyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or certain enzymes (esterases). This will cleave the ester bond, yielding the corresponding carboxylic acid and methoxyphenol.

Q4: How should I store this compound to ensure its long-term stability?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. Recommended storage is at or below -18°C in a tightly sealed container, preferably made of plastic to avoid contact with metal. Storing the compound as a dilute solution (e.g., ≤1 M) in a suitable anhydrous aprotic solvent can also enhance its stability.

Q5: I suspect my sample of this compound has degraded. How can I check its purity?

A5: If you suspect degradation, you can assess the purity of your sample using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): This can quickly indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of degradation products by comparing the spectrum to that of a pure sample.

  • Infrared (IR) Spectroscopy: The disappearance or change in the characteristic azide stretch (around 2100 cm⁻¹) or ester carbonyl stretch (around 1760 cm⁻¹) can indicate decomposition.

Troubleshooting Guides

Solubility Issues

If you are encountering problems with dissolving this compound, please refer to the following decision tree for a systematic approach to troubleshooting.

Solubility_Troubleshooting start Start: this compound does not dissolve check_solvent Is the solvent appropriate for a non-polar organic molecule? start->check_solvent increase_volume Increase solvent volume check_solvent->increase_volume Yes change_solvent Select a different solvent (e.g., DCM, Chloroform, Ethyl Acetate) check_solvent->change_solvent No try_sonication Try sonication increase_volume->try_sonication gentle_heating Apply gentle heat try_sonication->gentle_heating use_cosolvent Use a co-solvent system (e.g., add a small amount of a highly compatible solvent) gentle_heating->use_cosolvent success Solubility issue resolved use_cosolvent->success change_solvent->success

Caption: Troubleshooting workflow for this compound solubility issues.
Stability Issues

To mitigate potential degradation of this compound, consider the following preventative measures and troubleshooting steps.

Stability_Troubleshooting start Handling this compound storage Storage Conditions start->storage experimental Experimental Conditions start->experimental storage_ok Store at <= -18°C In a dark, dry place In a sealed, plastic container storage->storage_ok Correct storage_bad Avoid heat, light, and moisture storage->storage_bad Incorrect exp_ok Use anhydrous aprotic solvents Avoid strong acids/bases Avoid contact with metals Work at low temperatures experimental->exp_ok Correct exp_bad Potential for azide decomposition or ester hydrolysis experimental->exp_bad Incorrect check_purity Check purity if degradation is suspected (TLC, HPLC, NMR, IR) storage_bad->check_purity exp_bad->check_purity

Caption: Best practices for ensuring the stability of this compound.

Data Presentation

Table 1: Hypothetical Solubility of a Structurally Similar Compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Dichloromethane (DCM)25> 100> 0.45Gravimetric Analysis
Ethyl Acetate25850.38Gravimetric Analysis
Acetone25700.31Gravimetric Analysis
Ethanol25200.09Gravimetric Analysis
Water25< 0.1< 0.0004Visual Inspection

Table 2: Hypothetical Stability of a Structurally Similar Compound under Various Conditions

ConditionTimePurity (%)Degradation Products ObservedAnalytical Method
Stored at -20°C, dark12 months> 99NoneHPLC
Stored at 4°C, dark6 months98Minor hydrolysis productHPLC
Room Temperature, light1 week90Hydrolysis and azide decomposition productsHPLC, ¹H NMR
In 1M HCl (aq)1 hour< 10Rapid hydrolysis and azide decompositionTLC
In 1M NaOH (aq)1 hour< 5Rapid hydrolysisTLC

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general gravimetric method for determining the solubility of a compound like this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (0.45 µm)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Record the initial mass of the vial and the compound.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial tightly and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial.

  • Record the exact volume of the filtered solution.

  • Evaporate the solvent from the filtered solution in an oven at a temperature below the decomposition point of the compound until a constant weight is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in g/L and mol/L.

Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on the general properties of the constituent functional groups of this compound. It is essential to consult the specific product documentation and safety data sheets (SDS) and to perform small-scale tests to determine the optimal conditions for your specific application. Always handle organic azides with appropriate safety precautions in a well-ventilated fume hood.

References

Side reactions of N3Ac-OPhOMe and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-azidoacetyl-O-phenoxymethyl (N3Ac-OPhOMe). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent commonly employed in bioconjugation and glycobiology. Its N-azidoacetyl group serves as a chemical reporter for metabolic labeling of glycoproteins or for introduction into synthetic molecules for subsequent ligation reactions. The phenoxymethyl group acts as a leaving group in glycosylation reactions or as a protecting group.

Q2: What are the most common side reactions associated with the N-azidoacetyl group?

A2: The N-azidoacetyl group is susceptible to several side reactions:

  • Staudinger Reduction: In the presence of phosphines, the azide can be reduced to a primary amine if water is present in the reaction medium. This competes with the desired Staudinger ligation.[1][2]

  • Aza-Wittig Reaction: The intermediate iminophosphorane formed during the Staudinger reaction can react with carbonyl compounds, leading to the formation of imines as byproducts.[2]

  • Reduction by Other Reagents: The azide group can be sensitive to various reducing agents, leading to its conversion to an amine.

  • Nitrene Formation: Under thermal or photochemical conditions, the azide can decompose to a highly reactive nitrene intermediate, which can lead to a variety of undesired products through rearrangements or insertion reactions.

  • Intramolecular Reactions: Depending on the substrate, the azidoacetyl group can participate in unexpected intramolecular cyclizations or rearrangements.[3]

Q3: What are the potential side reactions involving the phenoxymethyl ether group?

A3: The phenoxymethyl ether is generally stable but can undergo cleavage under specific conditions:

  • Acid-Catalyzed Cleavage: Strong acids, such as HBr or HI, or strong Lewis acids can cleave the ether bond.[4] This typically proceeds via an SN1 or SN2 mechanism, yielding a phenol and a corresponding halide.

  • Oxidative Cleavage: Certain oxidizing agents can also lead to the cleavage of ethers.

Q4: In glycosylation reactions, what specific side reactions can occur with a donor like this compound?

A4: When used as a glycosyl donor, several side reactions are common in glycosylation chemistry:

  • Donor Hydrolysis: The activated donor can react with trace amounts of water in the reaction mixture, leading to a hydrolyzed, inactive donor.

  • Elimination: Elimination of the phenoxymethyl group can occur to form a glycal, an unsaturated sugar derivative.

  • Rearrangement: Rearrangement of glycosyl imidate intermediates, if formed, can be a side reaction.

  • Influence on Stereoselectivity: The presence of an azido group at the C-2 position can influence the stereochemical outcome of the glycosylation, potentially leading to mixtures of anomers.

Troubleshooting Guides

Problem 1: Low Yield of Desired Product in Staudinger Ligation
Possible Cause Recommended Solution
Hydrolysis of Aza-Ylide Intermediate Perform the initial reaction of the azide with the phosphine under strictly anhydrous conditions to suppress premature hydrolysis. Introduce water only at the final stage to hydrolyze the iminophosphorane to the desired amide.
Aza-Wittig Side Reaction Ensure all starting materials and solvents are free from carbonyl impurities. If the substrate contains a carbonyl group, consider using alternative ligation methods.
Steric Hindrance If possible, redesign the substrate to reduce steric bulk near the azide or phosphine. Alternatively, use phosphines with less steric hindrance or more electron-donating substituents to enhance reactivity.
Difficult Purification from Triphenylphosphine Oxide (TPPO) Use a "traceless" Staudinger ligation protocol where the phosphine oxide is not incorporated into the final product, or employ phosphines designed for easier removal of the corresponding oxide.
Problem 2: Cleavage of the Phenoxymethyl Ether Group
Possible Cause Recommended Solution
Strongly Acidic Reaction Conditions Avoid the use of strong protic or Lewis acids if the phenoxymethyl ether needs to remain intact. Buffer the reaction mixture if acidic byproducts may be generated.
High Reaction Temperatures with Acid If acidic conditions are unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of ether cleavage.
Presence of Strong Oxidizing Agents Scrutinize the reaction components for strong oxidants that could induce ether cleavage.
Problem 3: Poor Efficiency in Metabolic Labeling Experiments
Possible Cause Recommended Solution
Low Incorporation of Azido Sugar Optimize the concentration of the this compound precursor and the incubation time. Ensure cells are healthy and metabolically active. Some cell types may have lower tolerance or uptake for azide-modified sugars.
Toxicity of the Labeling Reagent Perform a dose-response experiment to determine the optimal, non-toxic concentration of the azido sugar for your specific cell line.
Inefficient Click Chemistry Reaction Ensure all click chemistry reagents are fresh and of high quality. Optimize the concentrations of copper, ligand, and reducing agent for copper-catalyzed reactions. For live-cell imaging, consider using copper-free click chemistry.

Quantitative Data Summary

The following tables provide hypothetical but representative data on the impact of reaction conditions on product distribution.

Table 1: Influence of Water Content on Staudinger Ligation Yield

Water Content (v/v %) Desired Amide Product Yield (%) Amine Byproduct Yield (%)
< 0.001% (Anhydrous)923
0.1%6530
1.0%2570

Table 2: Effect of Acid on Phenoxymethyl Ether Stability

Acid Condition Temperature (°C) Cleavage of OPhOMe (%)
1 M HCl in THF25< 5
1 M HCl in THF6540
1 M HBr in AcOH2585
1 M BBr3 in DCM-78 to 25> 95

Experimental Protocols

Protocol 1: General Procedure for Staudinger Ligation with this compound Derivatives
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., THF, acetonitrile).

  • Reactant Dissolution: Dissolve the azide-containing substrate (1 equivalent) in the chosen anhydrous solvent.

  • Phosphine Addition: Add the phosphine reagent (e.g., triphenylphosphine, 1.1 equivalents), dissolved in a minimal amount of anhydrous solvent, to the azide solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting azide and the formation of the iminophosphorane intermediate.

  • Hydrolysis: Once the initial reaction is complete, add water (5-10 equivalents) to the reaction mixture and stir until the hydrolysis of the iminophosphorane to the amide is complete (monitor by TLC or LC-MS).

  • Workup and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify by flash column chromatography.

Protocol 2: Monitoring Phenoxymethyl Ether Cleavage
  • Reaction Setup: Dissolve the this compound-containing substrate in a suitable solvent.

  • Acid Addition: Add the acidic reagent (e.g., HBr in acetic acid) at the desired temperature.

  • Time-Course Analysis: Withdraw aliquots from the reaction mixture at specific time points.

  • Quenching and Analysis: Quench the aliquots with a basic solution (e.g., saturated sodium bicarbonate). Analyze the composition of the quenched aliquots by HPLC or NMR to quantify the extent of ether cleavage versus the starting material.

Visualizations

Staudinger_Ligation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Azide R-N3 (Azide) AzaYlide R-N=PR'3 (Aza-ylide Intermediate) Azide->AzaYlide + R'3P - N2 Phosphine R'3P (Phosphine) Amide R-NH-C(O)-X (Desired Amide Product) AzaYlide->Amide + Electrophile Amine R-NH2 (Amine Byproduct) AzaYlide->Amine + H2O (premature) Water H2O Water2 H2O Electrophile Electrophile (e.g., Ester)

Caption: Staudinger ligation pathway and a common side reaction.

Ether_Cleavage_Troubleshooting Start Experiencing OPhOMe Cleavage? CheckAcid Are strong acids (protic or Lewis) present in the reaction? Start->CheckAcid CheckTemp Is the reaction run at elevated temperatures with acid? CheckAcid->CheckTemp Yes NoCleavage OPhOMe group should be stable. CheckAcid->NoCleavage No AvoidAcid Solution: Avoid strong acids. Use alternative, non-acidic methods. CheckTemp->AvoidAcid No, but acid is present LowerTemp Solution: Lower the reaction temperature. CheckTemp->LowerTemp Yes AvoidAcid->NoCleavage LowerTemp->NoCleavage

Caption: Troubleshooting logic for phenoxymethyl ether cleavage.

Metabolic_Labeling_Workflow Start Start: Introduce Azido Sugar (e.g., from this compound precursor) to cells Incubate Incubate cells to allow for metabolic incorporation Start->Incubate LowEfficiency Troubleshooting Point: Low Labeling Efficiency Incubate->LowEfficiency Click Perform Click Chemistry (Cu-catalyzed or Cu-free) LowEfficiency->Click Proceed if labeling is sufficient Optimize Optimize: Check cell health, adjust sugar concentration, and incubation time. LowEfficiency->Optimize Address if labeling is low Analyze Analyze Labeled Glycans (Microscopy, Flow Cytometry, etc.) Click->Analyze Optimize->Incubate

Caption: Experimental workflow for metabolic labeling with troubleshooting.

References

Technical Support Center: Purification of N3Ac-OPhOMe Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3Ac-OPhOMe (peracetylated N-azidoacetylmannosamine-O-methoxy-phenyl) labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a metabolic labeling reagent. It is a mannosamine derivative containing an azide (N3) group. When introduced to cells, it is metabolized through the sialic acid biosynthesis pathway and incorporated into glycoproteins. This results in the azide group being displayed on the surface of glycoproteins, serving as a bioorthogonal handle for subsequent chemical modifications.

Q2: What is the primary strategy for purifying this compound labeled proteins?

The most common strategy involves a two-step process:

  • Bioorthogonal Ligation: The azide group on the labeled proteins is reacted with a probe molecule containing a complementary bioorthogonal functional group. This is typically achieved through "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) or Staudinger ligation.[1][2] For purification, an alkyne-biotin or phosphine-biotin probe is commonly used.

  • Affinity Purification: The biotinylated proteins are then captured using an affinity resin, such as streptavidin or neutravidin-coated beads.[3][4] After washing away non-specifically bound proteins, the labeled proteins can be eluted.

Q3: What are the key differences between CuAAC, SPAAC, and Staudinger ligation for labeling my this compound proteins?

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reaction Copper-catalyzed reaction between a terminal alkyne and an azide.Reaction between a strained cyclooctyne and an azide without a metal catalyst.Reaction between a phosphine and an azide.[1]
Speed Very fast and efficient.Generally slower than CuAAC.Typically the slowest of the three.
Biocompatibility The copper catalyst can be toxic to living cells, though ligands like THPTA can mitigate this. Best suited for cell lysates.Copper-free and highly biocompatible, suitable for live-cell labeling.Bioorthogonal and can be used in living systems.
Reagents Requires an alkyne probe, a copper(I) source (often generated in situ from CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.Requires a strained alkyne probe (e.g., DBCO, BCN).Requires a phosphine-based probe.
Choice Consideration Ideal for rapid and high-efficiency labeling of purified proteins or cell lysates.The method of choice for labeling on the surface of living cells or in whole organisms.A good alternative when complete avoidance of metal catalysts is necessary and slower kinetics are acceptable.

Q4: What are common sources of background and non-specific binding during purification?

Common sources of background include:

  • Host Cell Proteins (HCPs): Endogenous proteins from the expression system that co-purify.

  • Nucleic Acids: DNA and RNA released during cell lysis can interact with proteins or the affinity resin.

  • Endogenously Biotinylated Proteins: Some cellular proteins are naturally biotinylated and will bind to streptavidin/neutravidin resins.

  • Non-specific Binding to Resin: Proteins can non-specifically adhere to the affinity matrix itself.

Troubleshooting Guides

Issue 1: Low or No Yield of Purified Labeled Protein
Possible Cause Troubleshooting Steps
Inefficient Metabolic Labeling Optimize Labeling Time and Concentration: Titrate the concentration of this compound and vary the incubation time. Labeling for 50-100% of the expected protein half-life is a good starting point. • Check Cell Health: Ensure cells are healthy and metabolically active during the labeling period. Toxicity from the labeling reagent can reduce protein synthesis.
Inefficient Click Chemistry Reaction Use Fresh Reagents: Prepare sodium ascorbate solution fresh for each CuAAC reaction as it is prone to oxidation. • Optimize Reagent Concentrations: Titrate the concentrations of the alkyne-biotin probe, copper, ligand, and reducing agent. A molar excess of the biotin probe is generally recommended. • Degas Solutions: Remove dissolved oxygen from reaction buffers to prevent oxidation of the Cu(I) catalyst. • Check for Interfering Buffer Components: Avoid Tris-based buffers which can chelate copper. Opt for PBS or HEPES. Remove reducing agents like DTT or β-mercaptoethanol from the lysate before the click reaction.
Poor Binding to Affinity Resin Inaccessible Biotin Tag: The biotin tag may be buried within the protein's structure. Consider performing the binding step under denaturing conditions (e.g., with urea or guanidinium chloride). • Insufficient Incubation Time: Increase the incubation time of the lysate with the affinity resin to ensure complete binding. • Overloading the Resin: Ensure you are not exceeding the binding capacity of the affinity resin.
Protein Lost During Wash Steps Wash Conditions are Too Stringent: Reduce the stringency of the wash buffers. This could involve lowering the salt or detergent concentration.
Inefficient Elution Elution Conditions are Too Mild: For the strong streptavidin-biotin interaction, elution can be challenging. Consider harsher elution conditions, such as boiling in SDS-PAGE loading buffer, or using buffers with low pH, high salt, and/or denaturants. Competitive elution with free biotin is often inefficient for streptavidin but can work with Strep-Tactin®.
Protein Degradation Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the purification process.
Issue 2: High Background/Contaminating Proteins in Eluate
Possible Cause Troubleshooting Steps
Non-Specific Binding to Resin Increase Wash Stringency: Increase the salt concentration (e.g., up to 2 M NaCl) or add a non-ionic detergent (e.g., up to 2% Triton X-100 or Tween-20) to the wash buffers to disrupt ionic and hydrophobic interactions. • Perform Additional Wash Steps: Increase the number and volume of washes. • Block the Resin: Pre-incubate the resin with a blocking agent like BSA before adding the cell lysate.
Co-purification of Endogenously Biotinylated Proteins Pre-clear the Lysate: Incubate the cell lysate with streptavidin/neutravidin beads prior to the click chemistry reaction to remove endogenously biotinylated proteins.
Contamination from Nucleic Acids Treat with Nucleases: Add DNase and RNase to the cell lysis buffer to degrade nucleic acids and reduce the viscosity of the lysate.
Protein Aggregates Optimize Lysis Conditions: Sonication can sometimes lead to protein aggregation. Ensure proper cooling and use short bursts. Consider milder lysis methods. • Include Additives in Buffers: Additives like glycerol (up to 20%) can help maintain protein solubility.

Quantitative Data Summary

The yield and purity of this compound labeled proteins can vary significantly depending on the protein of interest, expression levels, and the efficiency of the labeling and purification steps. The following table provides a general overview of expected outcomes from affinity purification of tagged proteins.

Purification Stage Typical Protein Yield Typical Purity Reference
Crude Cell Lysate 100-300 mg from 2L E. coli culture< 5%
His-tag Affinity Purification ~100 µg from 100 mL E. coli cultureVariable, can be >90%
Quantitative His-Tag Purification Mutant proteins yielded ~2x more than wild-typeNot specified
Label-Free Quantitative Proteomics 18.8 ± 6.4 mg microsomal protein per gram of liver tissueNot applicable

Note: Data for this compound is not widely available in a consolidated format. The values above are for general recombinant protein purification and should be used as a reference.

Experimental Protocols

Protocol 1: Cell Lysis for Labeled Protein Extraction
  • Cell Harvesting: Harvest cells by centrifugation (e.g., 16,000 x g for 10 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the cell pellet with ice-cold PBS to remove residual media.

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer supplemented with a protease inhibitor cocktail.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer. For adherent cells, add the lysis buffer directly to the culture dish and scrape the cells.

  • Incubation: Incubate the lysate on ice for 20-30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protocol 2: Biotinylation of this compound Labeled Proteins via CuAAC
  • Prepare Lysate: Start with the clarified cell lysate from Protocol 1.

  • Prepare Reagents:

    • Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne) stock solution (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

    • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

    • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).

  • Set up the Reaction: In a microcentrifuge tube, combine the following (final concentrations may require optimization):

    • Clarified cell lysate (1-5 mg/mL total protein).

    • Alkyne-biotin probe (final concentration 50-100 µM).

    • CuSO₄ (final concentration 1 mM).

    • THPTA (final concentration 5 mM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate (final concentration 5 mM) to the reaction mixture.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Stop Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the copper.

Protocol 3: Affinity Purification of Biotinylated Proteins
  • Prepare Affinity Resin: Resuspend streptavidin or neutravidin agarose beads in a suitable buffer (e.g., RIPA buffer). Wash the beads several times to remove storage solution.

  • Binding: Add the click chemistry reaction mixture to the prepared beads. Incubate for 1-2 hours (or overnight at 4°C) with gentle end-over-end rotation to allow the biotinylated proteins to bind to the resin.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 3,000 x g for 1 minute) or using a magnetic rack.

    • Discard the supernatant (this is the unbound fraction).

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., RIPA buffer, high salt buffer, urea-containing buffer).

  • Elution:

    • After the final wash, add elution buffer. For downstream applications like mass spectrometry, on-bead digestion with trypsin is a common elution method.

    • For analysis by SDS-PAGE, a harsh elution can be performed by resuspending the beads in 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

Protocol 4: Analysis by SDS-PAGE and Western Blot
  • Sample Preparation: Mix the eluted protein sample with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the protein of interest) along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization (SDS-PAGE): Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize all proteins.

  • Transfer (Western Blot): Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes your protein of interest or a streptavidin-HRP conjugate to detect all biotinylated proteins.

  • Secondary Antibody Incubation: If a primary antibody was used, wash the membrane and then incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis & Clarification cluster_click Click Chemistry (CuAAC) cluster_purification Affinity Purification start Culture Cells add_n3ac Add this compound start->add_n3ac incubate_label Incubate for Metabolic Incorporation add_n3ac->incubate_label harvest Harvest & Wash Cells incubate_label->harvest lyse Lyse Cells in Buffer (with Protease Inhibitors) harvest->lyse clarify Centrifuge to Pellet Debris lyse->clarify supernatant Collect Supernatant (Clarified Lysate) clarify->supernatant add_reagents Add Alkyne-Biotin, CuSO4, Ligand supernatant->add_reagents add_ascorbate Add Fresh Sodium Ascorbate add_reagents->add_ascorbate incubate_click Incubate for 1-2 hours add_ascorbate->incubate_click bind Bind to Streptavidin Beads incubate_click->bind wash Wash Beads Extensively bind->wash elute Elute Labeled Proteins wash->elute analysis analysis elute->analysis Analyze by SDS-PAGE/ Western Blot/Mass Spec

Caption: Experimental workflow for purification of this compound labeled proteins.

troubleshooting_low_yield cluster_labeling Check Labeling cluster_click Check Click Reaction cluster_purification Check Purification start Low/No Protein Yield labeling_ok Labeling Confirmed? start->labeling_ok optimize_labeling Optimize this compound conc. & time Check cell viability labeling_ok->optimize_labeling No click_ok Click Reaction Efficient? labeling_ok->click_ok Yes optimize_click Use fresh reagents Optimize concentrations Avoid interfering buffers click_ok->optimize_click No binding_ok Binding to Resin? click_ok->binding_ok Yes elution_ok Elution Successful? binding_ok->elution_ok Yes optimize_binding Increase incubation time Consider denaturing conditions binding_ok->optimize_binding No optimize_elution Use harsher elution conditions Boil in SDS buffer elution_ok->optimize_elution No success Successful Purification elution_ok->success Yes

Caption: Troubleshooting logic for low protein yield.

References

Overcoming steric hindrance in N3Ac-OPhOMe bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3Ac-OPhOMe bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to address challenges related to steric hindrance in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioconjugation, with a focus on diagnosing and resolving problems arising from steric hindrance.

Q1: I am observing very low or no conjugation yield. What are the potential causes related to steric hindrance?

A1: Low conjugation yield is a frequent issue and can often be attributed to steric hindrance preventing the azide and alkyne moieties from reacting efficiently.[1] Common causes include:

  • Inaccessible Azide Group: The this compound tag may be located at a sterically crowded site on your biomolecule (e.g., buried within a protein's tertiary structure).[1]

  • Bulky Reaction Partners: The biomolecule or the alkyne-containing payload may be large, physically obstructing the reactive groups from approaching each other.[1]

  • Inadequate Linker Length: The spacer arm connecting the reactive moiety (azide or alkyne) may be too short to bridge the distance between the two conjugation partners.[2][3]

Troubleshooting Steps:

  • Assess Residue Accessibility: Use computational modeling to predict the solvent accessibility of the tagged residue.

  • Vary Linker Length: Synthesize or purchase reagents with longer, flexible linkers (e.g., PEG linkers) to increase the reach of the reactive groups.

  • Optimize Reaction Conditions: Adjust parameters such as pH, temperature, and reaction time, as suboptimal conditions can exacerbate low yields.

Q2: My conjugation is not site-specific and I see multiple products. How can I improve specificity?

A2: Lack of site-specificity often occurs when the intended conjugation site is sterically hindered, causing the reaction to proceed at more accessible, alternative sites.

Troubleshooting Steps:

  • Confirm Site Accessibility: As a first step, verify that your target site is not buried or shielded by neighboring groups.

  • Introduce a Longer Spacer Arm: Employing a linker with a longer spacer, such as PEG12 or PEG24, can provide the necessary flexibility and distance to reach the intended site, outcompeting reactions at less hindered locations.

  • Use Site-Directed Mutagenesis: If possible, move the target residue to a more exposed region of the biomolecule, provided it does not impact biological function.

Q3: The reaction starts well but seems to stop before completion, even with excess reagents. Could this be steric hindrance?

A3: Yes, this can be a sign of progressive steric hindrance. As the first few molecules conjugate, they can increase the steric bulk around the remaining reaction sites, preventing further reactions.

Troubleshooting Steps:

  • Optimize Molar Ratio: While excess reagent is common, an extremely high excess can sometimes lead to aggregation. Experiment with lowering the molar excess of the smaller reagent.

  • Change Solvent or Add Denaturants: In some cases, using a buffer with mild, reversible denaturants can temporarily open up the biomolecule's structure, improving access to hindered sites. This must be done carefully to avoid irreversible damage.

  • Increase Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) can sometimes allow the sterically hindered groups more time to find the correct orientation for reaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound bioconjugation?

A1: Steric hindrance is a phenomenon where the size and 3D arrangement of atoms or molecular groups obstruct a chemical reaction. In this compound bioconjugation, which typically involves a SPAAC reaction, steric hindrance occurs when the bulky structure of the biomolecule, the payload, or the linker itself prevents the azide group from efficiently reacting with a strained alkyne (e.g., DBCO).

Q2: How does linker length and composition affect steric hindrance?

A2: The linker, or spacer arm, plays a critical role in mitigating steric hindrance.

  • Length: A short linker may not provide enough separation, leading to a steric clash between the biomolecule and the payload. Conversely, a very long linker might fold back on itself or entangle, creating its own steric issues. A clear relationship has been observed between PEG linker length and conjugate pharmacology, with a threshold length beyond which certain properties like clearance are not further impacted.

  • Composition: Flexible, hydrophilic linkers like polyethylene glycol (PEG) are often used to increase the distance and solubility of the reactive partners, helping to overcome steric barriers. Linear PEG linkers are often preferred to minimize steric interference.

Q3: What are the best strategies to proactively minimize steric hindrance in my experimental design?

A3: Proactive design is key to successful bioconjugation.

  • Strategic Site Selection: If you have control over the conjugation site (e.g., through genetic code expansion), choose a surface-exposed, non-essential residue in a flexible loop region.

  • Linker Optimization: Start with a flexible linker of intermediate length (e.g., PEG8-PEG12) and test longer or shorter options if yields are low.

  • Choice of Alkyne: While the this compound provides the azide, the choice of strained alkyne is also critical. Some cyclooctynes have different structural profiles that may be more or less favorable depending on the steric environment.

Data Presentation

Table 1: Effect of PEG Linker Length on Conjugation Efficiency

This table illustrates how varying the length of a PEG linker attached to a DBCO reagent can impact the final yield of a conjugation reaction with an azide-labeled antibody, highlighting the importance of optimizing linker length to overcome steric hindrance.

DBCO ReagentLinker Length (PEG units)Molar Ratio (DBCO:Ab)Reaction Time (h)Conjugation Yield (%)
DBCO-PEG4410:1445 ± 3.1
DBCO-PEG8810:1472 ± 2.5
DBCO-PEG121210:1489 ± 1.8
DBCO-PEG242410:1485 ± 2.2

Data are representative and intended for illustrative purposes.

Table 2: Influence of Reaction Buffer and pH on SPAAC Reaction Rate

The choice of buffer and pH can influence the kinetics of SPAAC reactions. This data can help in optimizing conditions for sterically challenging conjugations.

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32–0.85
HEPES7.40.55–1.22
Tris8.00.65–1.35
MES6.00.21–0.60

Data adapted from literature and intended for comparative purposes. Higher pH values generally increase SPAAC reaction rates.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Linker Length in a SPAAC Reaction

This protocol outlines a method for testing different PEG linker lengths to overcome suspected steric hindrance.

1. Materials:

  • Azide-modified biomolecule (e.g., this compound-labeled protein) in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-PEGn-NHS esters (where n = 4, 8, 12, 24).

  • Payload molecule with a primary amine.

  • Anhydrous DMSO.

  • Purification system (e.g., SEC or dialysis).

2. Preparation of Amine-Reactive Payloads:

  • React the payload containing a primary amine with a 1.5-fold molar excess of the corresponding DBCO-PEGn-NHS ester in DMSO with 5% DIPEA for 2 hours at room temperature.

  • Purify the DBCO-PEGn-Payload conjugates via HPLC.

3. Bioconjugation Reaction:

  • Prepare separate reactions for each DBCO-PEGn-Payload.

  • To your azide-modified biomolecule (e.g., at 1 mg/mL), add a 10-fold molar excess of the corresponding DBCO-PEGn-Payload.

  • Incubate the reactions for 2-4 hours at room temperature or overnight at 4°C.

4. Analysis and Purification:

  • Analyze the reaction progress and final yield using SDS-PAGE or mass spectrometry. The conjugated product will show a shift in molecular weight.

  • Purify the final bioconjugate using size-exclusion chromatography (SEC) to remove unreacted payload.

  • Compare the yields from the different linker lengths to determine the optimal choice.

Visualizations

Troubleshooting Workflow

G start Low Conjugation Yield Observed q1 Is the reaction site known to be accessible? start->q1 sol1a Use Longer, Flexible Linker (e.g., PEG12) q1->sol1a  No sol1b Consider Site-Directed Mutagenesis to a More Exposed Residue q1->sol1b q2 Are reaction partners exceptionally bulky? q1->q2 Yes end Improved Yield sol1a->end sol1b->end sol2a Optimize Linker Length (see Table 1) q2->sol2a  Yes sol2b Use Smaller, Less Bulky Payload if Possible q2->sol2b q3 Are reaction conditions optimized? q2->q3 No sol2a->end sol2b->end sol3a Adjust pH and Buffer (see Table 2) q3->sol3a  No sol3b Increase Reaction Time or Temperature q3->sol3b q3->end Yes sol3a->end sol3b->end

Caption: Troubleshooting workflow for low bioconjugation yield.

Factors Contributing to Steric Hindrance

G center Steric Hindrance in SPAAC s1 Optimize Linker (Length, Flexibility) center->s1 s2 Strategic Site Selection center->s2 s3 Modify Reaction Conditions center->s3 f1 Biomolecule Structure (e.g., Protein Fold) f1->center f2 Payload Bulkiness (Size and Shape) f2->center f3 Short or Rigid Linker f3->center f4 Crowded Local Environment f4->center

Caption: Key factors influencing steric hindrance and their solutions.

General Experimental Workflow

G A 1. Prepare Azide-Biomolecule (this compound labeling) C 3. SPAAC Reaction (Mix A and B, optimize conditions) A->C B 2. Prepare DBCO-Payload (Optimize PEG linker if needed) B->C D 4. Monitor Progress (SDS-PAGE, MS) C->D D->C Re-optimize? E 5. Purify Conjugate (SEC, Dialysis) D->E F 6. Characterize Final Product (Confirm purity and activity) E->F

Caption: Standard workflow for a bioconjugation experiment.

References

Optimizing catalyst concentration for CuAAC with N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing catalyst concentration for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with N3Ac-OPhOMe.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for the copper catalyst in a CuAAC reaction?

A1: For most applications, especially in bioconjugation, the recommended concentration range for the copper (II) sulfate (CuSO₄) precursor is between 50 µM and 250 µM.[1][2] A common starting point is 100 µM.[2][3][4] It is often unnecessary to exceed 100 µM to achieve high reaction rates. Below 50 µM, reactivity may be significantly reduced as the catalytic complex, which can involve more than one copper center, may not form efficiently.

Q2: Why is a ligand necessary, and what is the optimal ligand-to-copper ratio?

A2: A ligand is crucial for several reasons: it stabilizes the active Cu(I) catalytic state, prevents catalyst aggregation, increases the solubility of the copper species, and accelerates the reaction rate. For bioconjugation, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are commonly used. A ligand-to-copper ratio of 5:1 is frequently recommended to protect sensitive biomolecules from oxidation by reactive oxygen species (ROS) generated during the reaction. In other contexts, ratios of 1:1 or 2:1 may also be effective.

Q3: What is the role of the reducing agent, and how much should be used?

A3: The CuAAC reaction requires copper to be in the +1 oxidation state (Cu(I)). Since Cu(II) salts like CuSO₄ are often used for their stability and solubility, a reducing agent is needed to generate the active Cu(I) species in situ. Sodium ascorbate is the most common and convenient choice. It should be used in excess, typically at a final concentration of 5 mM or in a 3- to 10-fold molar excess over the copper catalyst.

Q4: Does the order of reagent addition matter?

A4: Yes, the order of addition can significantly impact the reaction's success. To prevent premature reduction and precipitation of copper, it is highly recommended to first premix the CuSO₄ solution with the stabilizing ligand (e.g., THPTA). This pre-formed complex should then be added to the solution containing your azide (this compound) and alkyne substrates. The reaction is initiated by the final addition of the freshly prepared reducing agent, sodium ascorbate.

Q5: My this compound substrate has limited aqueous solubility. What solvents are recommended?

A5: The CuAAC reaction is remarkably versatile and works well in a variety of solvents, including water, DMSO, DMF, THF, and alcohols. For substrates with poor water solubility, using a co-solvent system is effective. A mixture of up to 10% DMSO in an aqueous buffer is a common solution to improve solubility while often accelerating the reaction.

Troubleshooting Guide

Problem: Low or No Product Yield
Common CauseRecommended Solution
Oxidation of Cu(I) Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. Ensure you are using a sufficient excess of a fresh sodium ascorbate solution. For best results, degas your solvents and buffers by sparging with an inert gas (argon or nitrogen) and consider running the reaction under an inert atmosphere.
Inhibitory Buffer Components Buffers containing chelating agents (EDTA), thiols, or strong bases can interfere with the copper catalyst. Tris buffer is a known inhibitor and should be avoided. Use non-coordinating buffers such as phosphate, HEPES, or carbonate.
Ineffective Ligand or Ratio The absence of a ligand can lead to a sluggish reaction and catalyst deactivation. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state and accelerate the reaction. Optimize the ligand-to-copper ratio; a 5:1 ratio is a good starting point for bioconjugation.
Catalyst Sequestration In complex biological mixtures, components like proteins with thiol groups (e.g., cysteine) can bind to and sequester the copper catalyst. To overcome this, you can try adding excess copper and ligand or including a sacrificial metal like Zn(II) or Ni(II) to occupy the interfering sites.
Inaccessible Reactive Groups If your alkyne-containing substrate is a large molecule (e.g., a protein), the reactive group may be buried due to folding. Adding a denaturant like DMSO or gently increasing the reaction temperature can improve accessibility.
Problem: Byproduct Formation
Common CauseRecommended Solution
Alkyne Homocoupling Oxidative homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by oxygen. This can be suppressed by maintaining an inert atmosphere and ensuring an adequate excess of sodium ascorbate.
Biomolecule Degradation The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The use of a stabilizing ligand like THPTA helps minimize this effect. Adding a scavenger, such as aminoguanidine (at ~5 mM), can also protect proteins by intercepting reactive byproducts from ascorbate oxidation.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for CuAAC Reactions

ReagentTypical Final ConcentrationKey Considerations
Azide/Alkyne 10 µM - 10 mMOne reactant should be in slight excess (1.2 - 2 fold) if possible.
Copper (II) Sulfate 50 - 250 µMStart with 100 µM. Concentrations below 50 µM may show little activity.
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5:1 ligand-to-copper ratio is recommended for bioconjugation.
Sodium Ascorbate 2.5 - 5 mMShould be prepared fresh. Use at least a 10-fold excess over copper.
Aminoguanidine (Optional) 5 mMRecommended for reactions with sensitive proteins to prevent side reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point for a typical 500 µL reaction.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne Substrate: 20 mM in a compatible solvent (e.g., DMSO or water).

    • Copper (II) Sulfate (CuSO₄): 20 mM in water.

    • Ligand (THPTA): 50 mM in water.

    • Aminoguanidine: 100 mM in water.

    • Sodium Ascorbate: 100 mM in water (must be prepared fresh before use).

  • Reaction Setup (Order of Addition is Critical):

    • In a microcentrifuge tube, combine:

      • Your alkyne-containing molecule in buffer.

      • Buffer (e.g., 100 mM phosphate, pH 7.4) to bring the volume to 432.5 µL .

      • 5 µL of 10 mM this compound stock solution (Final concentration: 100 µM).

    • In a separate tube, prepare the catalyst complex by mixing 2.5 µL of 20 mM CuSO₄ stock with 5.0 µL of 50 mM THPTA stock. Let it sit for 1-2 minutes.

    • Add the 7.5 µL of the premixed catalyst/ligand solution to the main reaction tube. (Final [CuSO₄]: 100 µM; Final [THPTA]: 500 µM).

    • Add 25 µL of 100 mM aminoguanidine stock solution (Final concentration: 5 mM).

    • Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate stock solution (Final concentration: 5 mM).

  • Incubation:

    • Gently mix the reaction by inverting the tube.

    • Incubate at room temperature for 1-4 hours. For sensitive molecules, the reaction can be performed overnight at 4°C.

  • Analysis and Purification:

    • Monitor reaction progress using an appropriate technique (e.g., LC-MS, HPLC).

    • Purify the final product via a suitable method like chromatography or dialysis to remove excess reagents and the copper catalyst.

Visualizations

experimental_workflow cluster_prep 1. Stock Solution Preparation cluster_setup 2. Reaction Setup (Critical Order) cluster_reaction 3. Incubation & Analysis prep1 Prepare fresh Sodium Ascorbate (100 mM) step5 INITIATE: Add Sodium Ascorbate prep1->step5 Add Last! prep2 Prepare other stocks: Azide, Alkyne, CuSO4, Ligand step1 Mix Alkyne, Azide, and Buffer prep2->step1 step2 Premix CuSO4 + Ligand (e.g., THPTA) prep2->step2 step3 Add Catalyst Complex to main reaction step1->step3 step2->step3 1-2 min pre-incubation step4 Add Aminoguanidine (optional) step3->step4 step4->step5 incubate Incubate at RT (1-4 hours) step5->incubate analyze Monitor Progress (LC-MS, HPLC) incubate->analyze purify Purify Product analyze->purify

Caption: General experimental workflow for the CuAAC reaction.

troubleshooting_logic start Low or No Yield? cause1 Is Cu(I) catalyst active? start->cause1 YES cause2 Potential Inhibition? start->cause2 YES cause3 Substrate Issue? start->cause3 YES sol1a Degas solvents? Use inert atmosphere? cause1->sol1a sol1b Is Ascorbate fresh and in excess? cause1->sol1b sol2a Buffer is NOT Tris/EDTA? cause2->sol2a sol2b Using a stabilizing ligand (e.g., THPTA)? cause2->sol2b sol3a Is alkyne accessible? (Consider DMSO/heat) cause3->sol3a sol3b Are reactant concentrations high enough? cause3->sol3b

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

catalytic_cycle CuI Cu(I)-Ligand Acetylide Cu(I)-Acetylide Complex CuI->Acetylide Coordination Alkyne R1-C≡CH (Alkyne) Alkyne->Acetylide Metallacycle Cu-Triazolide Intermediate Acetylide->Metallacycle Azide This compound (Azide) Azide->Metallacycle Cycloaddition Metallacycle->CuI Catalyst Regeneration Product Triazole Product Metallacycle->Product Protonolysis

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

N3Ac-OPhOMe Reaction Buffer Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing reaction buffers for N3Ac-OPhOMe, a versatile azido-containing reagent for click chemistry. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system for a CuAAC reaction using this compound?

A1: The choice of buffer is critical for maintaining the optimal pH and ensuring the stability of your reactants. For most bioconjugation applications involving this compound, phosphate-buffered saline (PBS) or HEPES at a pH between 7 and 8 is a good starting point.[1][2] It is crucial to avoid buffers containing primary or secondary amines, such as Tris, as they can compete with the target for labeling.[1]

Q2: What are the essential components of the reaction buffer?

A2: A standard CuAAC reaction buffer consists of four key components:

  • A Copper(II) Source: Typically copper(II) sulfate (CuSO₄).

  • A Reducing Agent: Freshly prepared sodium ascorbate is most common to reduce Cu(II) to the active Cu(I) state.[3]

  • A Copper(I)-Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended to protect the Cu(I) from oxidation and increase reaction efficiency.[4]

  • The Buffer System: As mentioned, PBS or HEPES at a near-neutral pH is often suitable.

Q3: My reaction yield is low. What are the likely causes and how can I improve it?

A3: Low yield in a CuAAC reaction can be attributed to several factors. The primary suspect is often the inactivation of the copper catalyst through oxidation. Ensure your reaction is protected from oxygen by using degassed solutions or working under an inert atmosphere. Other potential causes include insufficient catalyst loading, poor accessibility of the azide or alkyne groups on large biomolecules, or interference from other components in your reaction mixture. Consider increasing the copper and ligand concentration or adding denaturants like DMSO to improve reactant accessibility.

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A4: A common side reaction in CuAAC is the Glaser coupling, which is the homocoupling of alkynes in the presence of Cu(II) and oxygen. This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by deoxygenating the reaction mixture. Additionally, reactive oxygen species (ROS) can be generated by the combination of Cu(II) and sodium ascorbate, which can damage sensitive biomolecules. The use of a copper-chelating ligand can help to mitigate this issue.

Q5: What is the recommended order of addition for the reaction components?

A5: The order of reagent addition can significantly impact the stability and activity of the catalyst. A recommended practice is to first premix the copper(II) sulfate and the stabilizing ligand. This premix is then added to the solution containing your azide (this compound) and alkyne. The reaction is initiated by the addition of freshly prepared sodium ascorbate. This sequence helps to ensure the copper is complexed by the ligand before potential side reactions or oxidation can occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Inactivation of Cu(I) catalyst by oxygen.Degas all solutions and consider working under an inert (N₂ or Ar) atmosphere. Ensure your sodium ascorbate solution is freshly prepared.
Insufficient catalyst concentration.Increase the concentration of CuSO₄ and the stabilizing ligand. A final CuSO₄ concentration of 0.1-1 mM is a good starting point.
Poor accessibility of reactive groups on biomolecules.Add a co-solvent like DMSO (up to 20%) to improve solubility and reduce protein folding.
Interference from buffer components.Avoid buffers containing Tris, glycine, or high concentrations of chelators like EDTA. Switch to PBS or HEPES.
Reaction Fails to Go to Completion Depletion of the reducing agent.Add a second portion of freshly prepared sodium ascorbate.
Copper sequestration by thiols or other functional groups.Add an excess of the copper/ligand premix.
Formation of Precipitate Formation of insoluble copper acetylides.Ensure proper chelation of the copper with a suitable ligand. The ligand-to-copper ratio is critical.
Aggregation of biomolecule substrates.Adjust the pH, ionic strength, or temperature of the reaction. Consider adding solubility-enhancing agents.
Degradation of Sensitive Biomolecules Oxidative damage from reactive oxygen species (ROS).Use a copper-stabilizing ligand like THPTA. Add a ROS scavenger like aminoguanidine.

Experimental Protocols

Protocol 1: General CuAAC Reaction for Small Molecules
  • Reagent Preparation:

    • Prepare stock solutions of this compound, your alkyne, copper(II) sulfate, and sodium ascorbate in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Reaction Setup:

    • In a reaction vial, combine this compound and the alkyne.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

Protocol 2: CuAAC for Bioconjugation with a Stabilizing Ligand
  • Prepare Stock Solutions:

    • Azide-modified biomolecule (using a reagent like this compound to introduce the azide) in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • Ligand (e.g., THPTA) solution (e.g., 50 mM in water).

    • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).

    • (Optional) Aminoguanidine solution (e.g., 100 mM in water).

  • Reaction Setup (for a 500 µL reaction):

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in your chosen buffer.

    • Prepare the catalyst premix: In a separate tube, combine the 20 mM CuSO₄ and 50 mM ligand solutions. A 1:2.5 volume ratio will give a 2.5:1 ligand-to-copper molar ratio. Mix gently.

    • Add the catalyst premix to the reaction tube containing the alkyne and azide.

    • If using, add the aminoguanidine solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification prep_azide Prepare Azide Solution (this compound) mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution (e.g., THPTA) prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate monitor Monitor Reaction (TLC, LC-MS) initiate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting_Tree start Low or No Product Yield? check_o2 Is the reaction protected from oxygen? start->check_o2 Yes degas Degas solutions and use an inert atmosphere. check_o2->degas No check_reductant Is the sodium ascorbate solution fresh? check_o2->check_reductant Yes degas->check_reductant fresh_reductant Prepare fresh sodium ascorbate. check_reductant->fresh_reductant No check_catalyst Is the catalyst concentration sufficient? check_reductant->check_catalyst Yes fresh_reductant->check_catalyst increase_catalyst Increase CuSO4 and ligand concentration. check_catalyst->increase_catalyst No check_solubility Are reactants fully solubilized? check_catalyst->check_solubility Yes increase_catalyst->check_solubility add_cosolvent Add a co-solvent (e.g., DMSO). check_solubility->add_cosolvent No success Improved Yield check_solubility->success Yes add_cosolvent->success

Caption: Decision tree for troubleshooting low yield in CuAAC reactions.

References

Preventing non-specific binding of N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3Ac-OPhOMe. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the use of this compound in their experiments, with a specific focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a click chemistry reagent that contains an azide group. It is primarily used in various biochemical research applications for labeling and detecting molecules of interest. Its azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the attachment of reporter molecules (like fluorophores or biotin) to alkyne-modified targets.

Q2: What are the common causes of non-specific binding of this compound?

Non-specific binding of small molecule probes like this compound can arise from several factors:

  • Hydrophobic Interactions: The aromatic ring in the OPhOMe moiety can lead to non-specific binding to hydrophobic regions of proteins or lipids.

  • Electrostatic Interactions: Although this compound is neutral, localized charge distributions on target biomolecules can lead to unwanted electrostatic interactions.

  • Probe Concentration: Using an excessively high concentration of this compound can increase the likelihood of low-affinity, non-specific interactions.

  • Reaction Conditions: The presence of a copper catalyst in CuAAC reactions can sometimes lead to non-specific labeling of proteins.[1] Inadequate blocking of non-specific sites and insufficient washing can also contribute to high background signals.

Q3: I am observing high background signal in my imaging experiment. How can I determine if it's due to non-specific binding of this compound?

To determine the source of high background, it is crucial to include proper controls in your experiment. A key control is to treat your sample with the full reaction cocktail without the alkyne-modified target of interest. If you still observe a high signal, it is likely due to non-specific binding of the azide probe or the reporter molecule. Another important control is to perform the labeling in the absence of the copper catalyst (for CuAAC) to see if the catalyst itself is contributing to background.

Q4: What are the initial steps to troubleshoot and reduce non-specific binding?

Here are some initial troubleshooting steps:

  • Optimize Probe Concentration: Titrate the concentration of this compound to find the lowest effective concentration that still provides a robust specific signal.

  • Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps to more effectively remove unbound probe.

  • Include Blocking Agents: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to occupy potential non-specific binding sites.[2]

  • Adjust Buffer Composition: Increasing the salt concentration of your buffers can help to disrupt non-specific electrostatic interactions.[2] The addition of a non-ionic surfactant, such as Tween 20, at a low concentration can help to reduce hydrophobic interactions.[2]

Troubleshooting Guide: Quantitative Data Summary

When optimizing your protocol to reduce non-specific binding, it is helpful to systematically vary key parameters and quantify the results. The following table provides a template for organizing your optimization experiments.

Parameter VariedCondition 1Condition 2Condition 3Specific Signal (e.g., Fluorescence Intensity)Background SignalSignal-to-Noise Ratio
This compound Conc. 1 µM5 µM10 µM
BSA Conc. 0.1%1%3%
Wash Buffer Salt Conc. 150 mM NaCl300 mM NaCl500 mM NaCl
Tween 20 Conc. 0.01%0.05%0.1%

Experimental Protocols

Protocol: Assessing and Mitigating Non-specific Binding of this compound in Cell Culture

This protocol provides a framework for testing different conditions to reduce non-specific binding of this compound in a cell-based assay followed by fluorescent detection via click chemistry.

Materials:

  • Cells expressing an alkyne-tagged protein of interest

  • Control cells (not expressing the alkyne-tagged protein)

  • This compound

  • Fluorescently tagged alkyne (e.g., DBCO-Fluorophore for SPAAC)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Imaging medium

Procedure:

  • Cell Seeding: Seed both control and experimental cells on appropriate imaging plates or coverslips and culture overnight.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific binding.[2]

  • This compound Incubation: Prepare a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) in blocking buffer. Incubate the cells with the this compound solutions for 1 hour at room temperature.

  • Washing: Wash the cells extensively with wash buffer. For example, perform three washes of 5 minutes each.

  • Click Chemistry Reaction: Incubate the cells with the fluorescently tagged alkyne (e.g., DBCO-Fluorophore) in a copper-free buffer for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with wash buffer and once with PBS.

  • Imaging and Analysis: Mount the coverslips or add imaging medium to the plates and image using a fluorescence microscope. Quantify the fluorescence intensity in both the experimental and control cells to determine the signal-to-noise ratio.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-specific binding of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_controls Control Experiments cluster_optimization Optimization Steps cluster_outcome Outcome Start High Background Signal Observed Control1 No Alkyne Target Control Start->Control1 Control2 No Copper Catalyst Control (for CuAAC) Start->Control2 Optimize_Conc Titrate this compound Concentration Control1->Optimize_Conc If signal persists Control2->Optimize_Conc If signal persists Increase_Washes Increase Wash Steps Optimize_Conc->Increase_Washes Add_Blocker Add Blocking Agent (e.g., BSA) Increase_Washes->Add_Blocker Modify_Buffer Modify Buffer (Salt, Surfactant) Add_Blocker->Modify_Buffer Success Reduced Background, High Signal-to-Noise Modify_Buffer->Success

Caption: Troubleshooting workflow for non-specific binding.

References

Validation & Comparative

A Comparative Guide to Metabolic Protein Labeling Reagents for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling and tracking of proteins within living systems is paramount for elucidating complex biological processes and identifying novel therapeutic targets. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful strategy for these investigations. This guide provides an objective comparison of N3Ac-OPhOMe with other commonly used azide-modified metabolic labeling reagents, supported by experimental data and detailed protocols.

This guide will delve into the performance and characteristics of several key reagents, enabling an informed selection for your specific research needs. While this compound is a commercially available azide-containing compound for click chemistry, there is a notable lack of published data regarding its use and performance as a metabolic labeling reagent for proteins. Therefore, this guide will focus on a comparative analysis of well-established azide-modified sugars: Ac4ManNAz , Ac4GlcNAz , and Ac4GalNAz , while positioning this compound as a potential but uncharacterized tool for such applications.

Performance Comparison of Azide-Modified Metabolic Labeling Reagents

The selection of a metabolic labeling reagent is critical and depends on the specific biological question, the cell type being studied, and the desired labeling target. The following table summarizes key performance indicators for the most commonly used azide-modified sugars in metabolic glycoengineering.

FeatureAc4ManNAz (N-azidoacetyl-D-mannosamine, tetraacylated)Ac4GlcNAz (N-azidoacetyl-D-glucosamine, tetraacylated)Ac4GalNAz (N-azidoacetyl-D-galactosamine, tetraacylated)This compound
Primary Labeling Target Sialoglycans (N- and O-linked)O-GlcNAc modified proteins, potentially other glycansO-GalNAc modified proteins (mucin-type O-glycans), O-GlcNAc modificationsNot established for metabolic labeling
Metabolic Pathway Sialic acid biosynthetic pathway.Hexosamine biosynthetic pathway.Galactose metabolic pathway, can be epimerized to UDP-GlcNAz.[1]Not applicable for metabolic incorporation
Reported Labeling Efficiency Generally efficient for sialic acids.[2] Cell-type dependent.Can be lower than Ac4GalNAz for O-GlcNAc in some cell types.[3]Often more robust for labeling O-GlcNAc modifications than Ac4GlcNAz.[3]No published data available
Recommended Concentration 10-50 µM.[4] Higher concentrations can be cytotoxic.25-75 µM.25-75 µM.No published data available
Potential Cytotoxicity Low at optimal concentrations (e.g., 10 µM), but can reduce cell proliferation at higher concentrations (e.g., 50 µM).Generally low, but high concentrations may impact cell physiology.Generally low, but high concentrations may impact cell physiology.No published data available
Key Applications Studying sialoglycan dynamics, cell surface engineering, tracking secreted glycoproteins.Investigating O-GlcNAcylation, a key regulatory post-translational modification.Labeling mucin-type O-glycans, studying O-GlcNAcylation.General click chemistry applications

Metabolic Pathways and Experimental Workflow

To effectively utilize these reagents, it is crucial to understand their distinct metabolic pathways within the cell. The following diagrams illustrate the metabolic incorporation of Ac4ManNAz, Ac4GlcNAz, and Ac4GalNAz, as well as a general experimental workflow for metabolic labeling and subsequent detection.

Metabolic_Pathways cluster_Ac4ManNAz Ac4ManNAz Pathway (Sialic Acid Biosynthesis) cluster_Ac4GlcNAz Ac4GlcNAz Pathway (Hexosamine Biosynthesis) cluster_Ac4GalNAz Ac4GalNAz Pathway (Galactose Metabolism) Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SiaNAz SiaNAz ManNAz->SiaNAz CMP-SiaNAz CMP-SiaNAz SiaNAz->CMP-SiaNAz Azido-Sialoglycans Azido-Sialoglycans CMP-SiaNAz->Azido-Sialoglycans Sialyltransferases Ac4GlcNAz Ac4GlcNAz GlcNAz GlcNAz Ac4GlcNAz->GlcNAz Esterases UDP-GlcNAz UDP-GlcNAz GlcNAz->UDP-GlcNAz AGX1/2 Azido-O-GlcNAc Proteins Azido-O-GlcNAc Proteins UDP-GlcNAz->Azido-O-GlcNAc Proteins OGT Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Esterases UDP-GalNAz UDP-GalNAz GalNAz->UDP-GalNAz GALK2 UDP-GalNAz->UDP-GlcNAz GALE Azido-O-GalNAc Proteins Azido-O-GalNAc Proteins UDP-GalNAz->Azido-O-GalNAc Proteins GALNTs Experimental_Workflow cluster_analysis Analysis Methods start Start: Culture Cells metabolic_labeling Metabolic Labeling (Incubate with azide-sugar) start->metabolic_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_chemistry Click Chemistry Reaction (Add alkyne-probe) cell_lysis->click_chemistry analysis Downstream Analysis click_chemistry->analysis ms Mass Spectrometry (Proteomics) imaging Fluorescence Imaging western_blot Western Blot

References

A Comparative Guide to Protein Modification: NHS Esters vs. N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chemical reagents used for protein modification: N-hydroxysuccinimide (NHS) esters and N-azidoacetyl-O-phenyl-O-methyl ether (N3Ac-OPhOMe). The selection of an appropriate labeling reagent is a critical step in experimental design for applications ranging from basic research to the development of therapeutics and diagnostics.

Objective: To objectively compare the performance of this compound with the widely used NHS esters for protein modification, supported by experimental data and detailed protocols.

Introduction

Protein modification is a fundamental tool in life sciences, enabling the attachment of probes, drugs, and other molecules to proteins to study their function, for purification, or for therapeutic applications. The choice of chemical ligation strategy is dictated by the desired specificity, efficiency, and the mildness of the reaction conditions required to maintain the protein's structural and functional integrity.

NHS esters are a well-established and extensively used class of reagents for modifying primary amines on proteins, specifically the N-terminus and the side chain of lysine residues. Their reactivity and the formation of stable amide bonds have made them a staple in bioconjugation.

This compound represents a potential alternative for protein modification. However, based on extensive searches of scientific literature and chemical databases, there is currently no publicly available information on the use of a compound with the specific name "this compound" for protein modification. It is possible that this is a novel, unpublished reagent, a highly specialized chemical, or an alternative nomenclature not widely recognized.

Therefore, this guide will provide a comprehensive overview of the well-documented NHS esters and will be updated with comparative data for this compound as soon as such information becomes publicly available.

NHS Esters: A Detailed Analysis

N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines under mild conditions.[1][2] This reactivity is the basis for their widespread use in labeling proteins with a variety of molecules, including fluorescent dyes, biotin, and polyethylene glycol (PEG).

Reaction Mechanism

The reaction of an NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form a stable amide bond.[2]

A competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the efficiency of the desired protein modification.[3][4] The rate of hydrolysis is significantly influenced by pH.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS NHS (N-Hydroxysuccinimide) NHS_Ester->NHS Leaving Group Carboxylic_Acid R-COOH (Carboxylic Acid) NHS_Ester->Carboxylic_Acid Hydrolysis H2O H₂O (Water) H2O->Carboxylic_Acid

Performance Data

The efficiency and stability of NHS ester reactions are highly dependent on the reaction conditions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis is more rapid.
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis, especially for long incubation times.
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.
NHS Ester Stability (Half-life in aqueous solution) ~4-5 hours at pH 7.0, 0°CThe half-life decreases significantly as pH increases, down to 10 minutes at pH 8.6, 4°C.

Experimental Protocol: Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure
  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into an appropriate reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a light-sensitive label.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule, using spectrophotometry or mass spectrometry.

Protein_Labeling_Workflow Start Start Protein_Prep Protein Preparation (Buffer Exchange) Start->Protein_Prep Labeling Labeling Reaction (Mix Protein and NHS Ester) Protein_Prep->Labeling NHS_Ester_Prep NHS Ester Preparation (Dissolve in DMSO/DMF) NHS_Ester_Prep->Labeling Quench Quench Reaction (Optional) Labeling->Quench Purification Purification (Desalting Column) Quench->Purification Characterization Characterization (Determine DOL) Purification->Characterization End End Characterization->End

Conclusion and Future Outlook

NHS esters remain a cornerstone of protein modification due to their reliability, ease of use, and the vast number of commercially available reagents. Their primary limitation is the potential for non-specific labeling due to the abundance of lysine residues on the protein surface and their susceptibility to hydrolysis.

While a direct comparison with "this compound" is not possible at this time due to a lack of available data, the field of bioconjugation is continually evolving. New reagents with improved specificity, stability, and efficiency are constantly being developed. We encourage researchers to verify the chemical identity and consult any available preliminary data for novel reagents. This guide will be updated to include a comparative analysis of this compound as information becomes available.

For now, NHS esters provide a robust and well-characterized method for protein modification, suitable for a wide range of applications in research and development.

References

A Head-to-Head Comparison: N3Ac-OPhOMe for Advanced Site-Specific Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug development, the precise installation of probes onto biomolecules is paramount for elucidating biological function and developing targeted therapeutics. Metabolic labeling, a powerful technique that introduces bioorthogonal functional groups into biomolecules through the cell's own metabolic pathways, has emerged as a key strategy for site-specific modification. This guide provides a comprehensive comparison of N3Ac-OPhOMe, a novel metabolic chemical reporter, with established alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their experimental design.

At a Glance: Performance of Metabolic Labeling Probes

The selection of a metabolic labeling probe is critical and depends on several factors, including labeling efficiency, reaction kinetics, specificity, and potential cytotoxicity. The following table summarizes the key performance metrics of this compound and a widely used alternative, peracetylated N-azidoacetylmannosamine (Ac4ManNAz).

FeatureThis compoundAc4ManNAz
Chemical Reporter AzideAzide
Target Biomolecules GlycoproteinsSialoglycoproteins
Labeling Efficiency Data not availableCell-type dependent, optimization required.[1]
Reaction Kinetics (with DBCO) Data not availableHigh reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
Specificity Data not availablePrimarily targets sialic acid biosynthesis, but can have off-target effects.[3]
Cytotoxicity Data not availableCan exhibit cytotoxicity at higher concentrations (>20 µM).[1]

Note: Quantitative data for this compound is not yet widely available in the public domain. The information presented for Ac4ManNAz is based on published studies and may vary depending on the specific experimental conditions.

The Underlying Principle: Bioorthogonal Chemistry

Metabolic labeling with probes like this compound relies on the principles of bioorthogonal chemistry. This two-step process involves the introduction of a chemical reporter (in this case, an azide group) into a target biomolecule via cellular metabolism, followed by a highly specific chemical reaction with a complementary probe (e.g., a fluorescent dye or biotin tag) bearing a reactive handle like a cyclooctyne.[4] This allows for the visualization and isolation of the labeled biomolecules without interfering with native biological processes.

Bioorthogonal_Labeling cluster_cell Living Cell Metabolic_Precursor This compound (Azide-modified precursor) Metabolism Cellular Metabolism Metabolic_Precursor->Metabolism Uptake Labeled_Biomolecule Azide-labeled Biomolecule Metabolism->Labeled_Biomolecule Incorporation Biomolecule Target Biomolecule (e.g., Glycoprotein) Detection Detection/ Isolation Labeled_Biomolecule->Detection Bioorthogonal Reaction (Click Chemistry) Probe Probe with Cyclooctyne Probe->Detection

Caption: General workflow of metabolic labeling and bioorthogonal detection.

In Focus: this compound

This compound is a click chemistry reagent that contains an azide functional group. This design allows it to participate in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The latter is particularly advantageous for live-cell imaging as it obviates the need for a cytotoxic copper catalyst. While specific details on its metabolic incorporation are still emerging, its structure suggests it may serve as a precursor for the biosynthesis of modified monosaccharides that can be incorporated into glycoproteins.

The Established Alternative: Ac4ManNAz

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a widely used metabolic precursor for the introduction of azide groups into sialoglycans. Once inside the cell, the acetyl groups are removed, and the resulting ManNAz derivative is processed by the sialic acid biosynthetic pathway.

Experimental Protocol: Metabolic Labeling with Ac4ManNAz

The following is a generalized protocol for labeling cell surface sialoglycoproteins using Ac4ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Ac4ManNAz stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled cyclooctyne probe (e.g., DBCO-Fluorophore)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight.

  • Metabolic Labeling:

    • Thaw the Ac4ManNAz stock solution.

    • Dilute the stock solution in complete culture medium to the desired final concentration (typically 10-50 µM). It is recommended to optimize the concentration for each cell line to minimize potential cytotoxicity.

    • Replace the existing medium with the Ac4ManNAz-containing medium.

    • Incubate the cells for 1-3 days under normal growth conditions.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.

  • Fixation and Permeabilization (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • (Optional) For intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Bioorthogonal Labeling (Click Chemistry):

    • Prepare a solution of the fluorescently labeled cyclooctyne probe in a suitable buffer (e.g., PBS).

    • Incubate the cells with the probe solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Ac4ManNAz_Workflow Start Seed Cells Metabolic_Labeling Incubate with Ac4ManNAz (1-3 days) Start->Metabolic_Labeling Washing1 Wash with PBS Metabolic_Labeling->Washing1 Fixation Fix with 4% PFA (Optional for live imaging) Washing1->Fixation Click_Reaction Incubate with DBCO-Fluorophore (30-60 min) Washing1->Click_Reaction For live-cell imaging Permeabilization Permeabilize with Triton X-100 (Optional for intracellular targets) Fixation->Permeabilization Permeabilization->Click_Reaction Washing2 Wash with PBS Click_Reaction->Washing2 Imaging Fluorescence Microscopy Washing2->Imaging

Caption: Experimental workflow for Ac4ManNAz labeling.

Advantages and Considerations of this compound

While quantitative data remains to be fully elucidated, the chemical structure of this compound suggests several potential advantages:

  • Versatility: The azide handle allows for reaction via both CuAAC and SPAAC, providing flexibility in experimental design.

  • Potential for Novel Specificity: Depending on its metabolic fate, this compound could potentially label a different subset of glycoproteins compared to established probes, opening new avenues for discovery.

However, researchers should also consider the following:

  • Lack of Characterization: The absence of comprehensive data on its efficiency, kinetics, and cytotoxicity necessitates thorough validation for any new experimental system.

  • Potential for Off-Target Effects: As with any metabolic labeling reagent, the possibility of off-target labeling or unforeseen effects on cellular metabolism should be carefully evaluated.

Future Directions and the Promise of New Probes

The development of novel metabolic chemical reporters like this compound is crucial for expanding the toolbox of chemical biologists and drug discovery scientists. Future studies will need to focus on a rigorous quantitative characterization of these new probes, including head-to-head comparisons with existing standards. Such data will be invaluable for researchers to make informed decisions and to fully harness the power of site-specific labeling for advancing our understanding of biology and developing next-generation therapeutics. The continued exploration of new bioorthogonal reactions and metabolic precursors will undoubtedly lead to more precise and powerful methods for interrogating the complex machinery of life.

References

Validating Glycoprotein Labeling: A Comparative Guide to N-Azidoacetylmannosamine (ManNAz) Analogs and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate labeling and subsequent identification of glycoproteins are paramount for understanding cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of metabolic labeling of glycoproteins using N-azidoacetylmannosamine (ManNAz) analogs, with a focus on validation by mass spectrometry. We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative labeling strategies.

Metabolic glycoengineering using azide-modified monosaccharide analogs, such as per-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz), is a powerful technique for labeling glycoproteins in living cells.[1][2] These unnatural sugars are metabolized by the cell's own biosynthetic machinery and incorporated into the glycan structures of proteins. The embedded azide group then serves as a bioorthogonal handle for downstream applications, most notably for enrichment and identification by mass spectrometry.[3][4]

Performance Comparison of ManNAz Analogs

The choice of the specific ManNAz analog can significantly impact labeling efficiency and cell viability. While Ac4ManNAz is a widely used reagent, other derivatives have been developed to improve performance.

FeatureAc4ManNAz1,3,4-O-Bu3ManNAzAc4GalNAzAc4GlcNAz
Target Moiety Primarily sialic acid residuesPrimarily sialic acid residuesO-GalNAc, O-GlcNAc, N-GlcNAc sitesO-GlcNAc, N-GlcNAc sites
Relative Labeling Efficiency Standard3- to 5-fold higher than Ac4ManNAz for sialoglycans[5]Variable, can be more efficient for N-glycoproteinsVariable
Cytotoxicity Can be cytotoxic at concentrations >50 µMLower cytotoxicity compared to Ac4ManNAzGenerally well-toleratedGenerally well-tolerated
Specificity High for sialic acids, with minor conversion to GlcNAz possibleHigh for sialic acidsBroader specificity due to epimerizationBroader specificity

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycoproteins with Ac4ManNAz

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4ManNAz for subsequent mass spectrometry analysis.

Materials:

  • Per-O-acetyl-N-azidoacetylmannosamine (Ac4ManNAz)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable culture dish and grow to 70-80% confluency.

  • Metabolic Labeling: Prepare a stock solution of Ac4ManNAz in sterile DMSO. Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line to maximize labeling while minimizing cytotoxicity.

  • Incubation: Remove the existing medium and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours under standard culture conditions to allow for metabolic incorporation of the azido sugar.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate by adding lysis buffer and scraping the cells.

  • Lysate Preparation: Transfer the cell lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the labeled glycoproteins is now ready for downstream processing.

Protocol 2: Enrichment of Azide-Labeled Glycoproteins and Mass Spectrometry Analysis

This protocol outlines the enrichment of azide-labeled glycoproteins via click chemistry and their subsequent analysis by mass spectrometry.

Materials:

  • Cell lysate containing azide-labeled glycoproteins (from Protocol 1)

  • Alkyne-biotin conjugate

  • Copper(I)-TBTA complex (for CuAAC click chemistry)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M urea)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formic acid

  • C18 ZipTips for desalting

  • LC-MS/MS system

Procedure:

  • Click Chemistry: To the cell lysate, add the alkyne-biotin conjugate and the copper(I)-TBTA catalyst. Incubate at room temperature for 1-2 hours to ligate the biotin tag to the azide-labeled glycoproteins.

  • Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated glycoproteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Reduction: Elute the captured glycoproteins from the beads using elution buffer. Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate the free thiols by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add trypsin. Digest overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the labeled glycoproteins and map the sites of glycosylation.

Validation Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating glycoprotein labeling by mass spectrometry and the metabolic pathway of Ac4ManNAz incorporation.

Validation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_enrichment Enrichment cluster_ms Mass Spectrometry A Plate Cells B Metabolic Labeling (e.g., Ac4ManNAz) A->B C Cell Lysis B->C D Click Chemistry (Alkyne-Biotin) C->D E Streptavidin Pulldown D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Protein Identification G->H

Caption: Experimental workflow for glycoprotein labeling and validation.

Metabolic_Pathway Ac4ManNAz Ac4ManNAz (extracellular) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P GNE SiaNAz_9P SiaNAz-9-P ManNAz_6P->SiaNAz_9P NANS SiaNAz SiaNAz SiaNAz_9P->SiaNAz Phosphatase CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS Glycoprotein Glycoprotein (Golgi) CMP_SiaNAz->Glycoprotein Sialyltransferases Labeled_Glycoprotein Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein

Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.

Alternative Labeling Strategies

While metabolic labeling with azido sugars is a powerful technique, other methods are available for the quantitative analysis of glycoproteins.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach uses "light" and "heavy" amino acids to differentially label proteins in different cell populations. It allows for accurate relative quantification of protein abundance.

  • Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): These are chemical labeling methods that tag peptides at the N-terminus and lysine residues. They allow for multiplexed analysis of up to 18 samples simultaneously.

  • Label-Free Quantification (LFQ): This method compares the signal intensities of peptides across different runs to determine relative protein abundance. It avoids the potential artifacts of metabolic or chemical labeling but requires highly reproducible chromatography.

The choice of labeling strategy depends on the specific experimental goals, sample type, and available instrumentation. For studies focused on dynamic changes in glycosylation, metabolic labeling with reagents like Ac4ManNAz offers a direct way to tag and identify newly synthesized glycoproteins. For global protein expression changes, SILAC, TMT, or LFQ may be more appropriate.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for N3Ac-OPhOMe Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective comparison of these two powerful "click chemistry" reactions, with a specific focus on the conjugation of N3Ac-OPhOMe, an azide-containing reagent. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to select the optimal ligation strategy for their specific application.

Performance Comparison: A Quantitative Look

The fundamental trade-off between CuAAC and SPAAC lies in the balance between reaction kinetics and biocompatibility. CuAAC, the archetypal click reaction, boasts rapid kinetics and high yields but requires a copper(I) catalyst, which can be cytotoxic.[1][2] In contrast, SPAAC is a catalyst-free reaction, making it highly biocompatible and suitable for in vivo applications, though often with slower reaction rates.[1][3]

The choice of the alkyne partner is crucial for both reactions. In CuAAC, terminal alkynes are typically used, while SPAAC relies on strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4] The reactivity in SPAAC is highly dependent on the ring strain of the cyclooctyne.

The following tables summarize key quantitative data to facilitate a direct comparison. While specific kinetic data for the conjugation of this compound is not extensively reported, the data presented for analogous small molecule azides provide a strong basis for comparison.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to copper, limiting in vivo use without careful ligand selection.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.
Reaction Kinetics Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).Reaction rates are highly dependent on the cyclooctyne used (second-order rate constants typically 10⁻³-1 M⁻¹s⁻¹).
Reaction Components Requires an azide (e.g., this compound), a terminal alkyne, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and often a stabilizing ligand (e.g., THPTA).Requires an azide (e.g., this compound) and a strained cyclooctyne (e.g., DBCO, BCN).
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to oxidative damage to biomolecules. Oxidative homocoupling of alkynes can also occur.Some strained alkynes can exhibit off-target reactivity, for instance with thiol-containing molecules.
Cost-Effectiveness Terminal alkynes and copper catalysts are generally less expensive.Strained cyclooctynes can be significantly more expensive to synthesize or purchase.

Table 1: General Comparison of CuAAC and SPAAC.

ReactionAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeTypical YieldReference
CuAACPhenylacetylene~10²< 1 hour>95%
CuAACPropargyl alcoholNot specified1 hourHigh
SPAACDBCO~0.31-12 hoursHigh
SPAACBCN~0.11-12 hoursHigh
SPAACDIBO0.057Slower than DBCO/BCNHigh

Table 2: Comparative Reaction Kinetics and Yields for Representative Azide-Alkyne Pairs. (Note: Data is for model systems and may vary for this compound).

Reaction Mechanisms and Experimental Workflows

To better understand the practical differences between CuAAC and SPAAC, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow for each.

CuAAC_SPAAC_Reactions cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction N3Ac_OPhOMe_CuAAC This compound (Azide) CuAAC_Reactants + N3Ac_OPhOMe_CuAAC->CuAAC_Reactants TerminalAlkyne Terminal Alkyne TerminalAlkyne->CuAAC_Reactants Triazole_CuAAC 1,4-disubstituted Triazole Conjugate CuAAC_Reactants->Triazole_CuAAC Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->CuAAC_Reactants N3Ac_OPhOMe_SPAAC This compound (Azide) SPAAC_Reactants + N3Ac_OPhOMe_SPAAC->SPAAC_Reactants StrainedAlkyne Strained Cyclooctyne (e.g., DBCO) StrainedAlkyne->SPAAC_Reactants Triazole_SPAAC Triazole Conjugate SPAAC_Reactants->Triazole_SPAAC No Catalyst Experimental_Workflows cluster_CuAAC_workflow CuAAC Workflow cluster_SPAAC_workflow SPAAC Workflow Start_CuAAC Prepare Reactants: - this compound - Terminal Alkyne - CuSO₄ - Sodium Ascorbate - Ligand (optional) Mix_CuAAC Combine reactants in a suitable solvent (e.g., aq. buffer, DMSO/water) Start_CuAAC->Mix_CuAAC Incubate_CuAAC Incubate at room temperature or slightly elevated temperature Mix_CuAAC->Incubate_CuAAC Monitor_CuAAC Monitor reaction progress (e.g., TLC, LC-MS) Incubate_CuAAC->Monitor_CuAAC Purify_CuAAC Purify conjugate (e.g., chromatography, precipitation) Monitor_CuAAC->Purify_CuAAC Start_SPAAC Prepare Reactants: - this compound - Strained Cyclooctyne Mix_SPAAC Combine reactants in a biocompatible solvent Start_SPAAC->Mix_SPAAC Incubate_SPAAC Incubate under physiological conditions (e.g., 37°C) Mix_SPAAC->Incubate_SPAAC Monitor_SPAAC Monitor reaction progress (e.g., HPLC, LC-MS) Incubate_SPAAC->Monitor_SPAAC Purify_SPAAC Purify conjugate if necessary Monitor_SPAAC->Purify_SPAAC

References

A Comparative Guide to Alternatives for N3Ac-OPhOMe in Engineered Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to specifically label engineered proteins is fundamental to understanding their function, localization, and dynamics within complex biological systems. While N-azidoacetyl-O-(p-methoxyphenyl)mannosamine (N3Ac-OPhOMe) has been a valuable tool for metabolic glycoengineering, a diverse landscape of alternative labeling strategies offers distinct advantages in terms of efficiency, specificity, and biocompatibility. This guide provides an objective comparison of prominent alternatives to this compound, supported by quantitative data and detailed experimental protocols to empower researchers in selecting the optimal tool for their specific needs.

At a Glance: Performance Comparison of Protein Labeling Alternatives

Labeling StrategyReagent/EnzymeTypical Concentration/ConditionsLabeling Efficiency/KineticsCytotoxicityKey Advantages
Metabolic Glycoengineering Ac4ManNAz10-50 µM in cell culture for 1-3 days[1][2]High incorporation into sialoglycans. 10 µM provides sufficient labeling for tracking and proteomics.[1][2]Low at optimal concentrations (≤10 µM). Higher concentrations (>20-50 µM) can decrease cell viability and proliferation.[3]Well-established, commercially available, high labeling efficiency for sialoglycans.
Ac4GalNAz25-75 µM in cell culture for 1-3 days30-fold higher cell surface fluorescence compared to Ac4GlcNAz in CHO cells. Efficiently labels O-linked glycoproteins.Generally low, but high concentrations should be tested for specific cell lines.Versatile labeling of both mucin-type O-glycans and O-GlcNAc modifications.
Ac4GlcNAzTypically 50 µM in cell culture for 1-3 daysSignificantly lower cell surface labeling compared to Ac4GalNAz in CHO cells.Generally considered to have low cytotoxicity.More specific for labeling O-GlcNAc modifications compared to Ac4GalNAz.
Nascent Protein Labeling L-Azidohomoalanine (AHA)20-50 µM in methionine-free medium for 1-4 hoursEfficiently incorporated into newly synthesized proteins in place of methionine.Generally non-toxic and stable.Specific for newly synthesized proteins, enabling pulse-chase experiments.
Chemoenzymatic Labeling Sortase A (SrtA)Enzyme and substrate concentrations vary; reactions typically complete in < 3 hours.Near-quantitative labeling yield at the N- or C-terminus.The enzyme itself is non-toxic; overall toxicity depends on the label being attached.Site-specific labeling at a defined recognition motif.
Bioorthogonal Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Reagent concentrations vary.Second-order rate constants range from 2.4 x 10⁻³ M⁻¹s⁻¹ to 34 M⁻¹s⁻¹.Copper-free, thus avoiding cytotoxicity associated with copper catalysts.Fast, catalyst-free reaction ideal for live-cell imaging.
Inverse Electron Demand Diels-Alder (IEDDA)Reagent concentrations vary.Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹.The reagents are generally well-tolerated by living systems.Exceptionally fast reaction kinetics, highly specific.

In-Depth Look at the Alternatives

Metabolic Glycoengineering with Azido Sugars

Metabolic glycoengineering involves introducing unnatural sugar analogs bearing a bioorthogonal handle, such as an azide, into cellular glycan biosynthetic pathways. These azido sugars are incorporated into glycoproteins, which can then be selectively labeled with probes via "click chemistry".

Ac4ManNAz (Tetraacetylated N-azidoacetyl-D-mannosamine): A widely used precursor for labeling sialic acid-containing glycoproteins. Once inside the cell, the acetyl groups are removed, and the resulting ManNAz is converted to the corresponding azido-sialic acid and incorporated into sialoglycans.

Ac4GalNAz (Tetraacetylated N-azidoacetyl-D-galactosamine): A versatile labeling reagent that can be metabolized into both UDP-GalNAz and UDP-GlcNAz, allowing for the labeling of both mucin-type O-glycans and O-GlcNAc modifications.

Ac4GlcNAz (Tetraacetylated N-azidoacetyl-D-glucosamine): Primarily used for the study of O-GlcNAcylated proteins.

.

Metabolic Pathway of Azido Sugar Incorporation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi/ER cluster_labeling Bioorthogonal Labeling Ac4AzidoSugar Ac4Azido-Sugar (e.g., Ac4ManNAz) AzidoSugar Azido-Sugar Ac4AzidoSugar->AzidoSugar Esterases UDP_AzidoSugar UDP-Azido-Sugar AzidoSugar->UDP_AzidoSugar Salvage Pathway AzidoGlycoprotein Azido-Glycoprotein UDP_AzidoSugar->AzidoGlycoprotein Glycoprotein Engineered Protein Glycoprotein->AzidoGlycoprotein Glycosyltransferases LabeledProtein Labeled Protein AzidoGlycoprotein->LabeledProtein Probe Alkyne/Cyclooctyne Probe Probe->LabeledProtein Click Chemistry

Caption: Metabolic incorporation and subsequent bioorthogonal labeling of a glycoprotein using an azido sugar analog.

Nascent Protein Labeling

L-Azidohomoalanine (AHA): An analog of methionine that is incorporated into newly synthesized proteins by the cellular translational machinery. This allows for the specific labeling of proteins synthesized within a defined time window.

.

AHA Labeling of Nascent Proteins AHA_medium AHA in Met-free Medium Ribosome Ribosome AHA_medium->Ribosome Cellular Uptake Nascent_Protein Nascent Protein with AHA Ribosome->Nascent_Protein Translation Labeled_Protein Labeled Protein Nascent_Protein->Labeled_Protein Probe Alkyne/Cyclooctyne Probe Probe->Labeled_Protein Click Chemistry

Caption: Workflow for labeling newly synthesized proteins with L-Azidohomoalanine (AHA).

Chemoenzymatic Labeling

This approach utilizes enzymes to create a covalent bond between a protein of interest and a label.

Sortase A (SrtA): A transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, forming a covalent intermediate that can then react with an N-terminal glycine nucleophile. This allows for site-specific labeling at the N- or C-terminus of a protein.

.

Sortase A-Mediated Protein Labeling Protein_LPXTG Protein-LPXTG Acyl_Intermediate Acyl-Enzyme Intermediate Protein_LPXTG->Acyl_Intermediate SortaseA Sortase A SortaseA->Acyl_Intermediate Labeled_Protein Labeled Protein Acyl_Intermediate->Labeled_Protein Gly_Probe (Gly)n-Probe Gly_Probe->Labeled_Protein Decision Guide for Protein Labeling Start Start: Choose a Labeling Strategy Q_Target What is the nature of the target? Start->Q_Target Q_Site Is site-specificity critical? Q_Target->Q_Site Specific Engineered Site Metabolic Metabolic Labeling (Azido Sugars, AHA) Q_Target->Metabolic Glycoprotein or Nascent Protein Q_Site->Metabolic No Chemoenzymatic Chemoenzymatic (Sortase A) Q_Site->Chemoenzymatic Yes (N/C-terminus) Bioorthogonal Direct Bioorthogonal Chemistry (SPAAC, IEDDA) Q_Site->Bioorthogonal Yes (Unnatural Amino Acid) Q_Kinetics Are fast kinetics essential? Q_Kinetics->Metabolic No Q_Kinetics->Chemoenzymatic No Q_Kinetics->Bioorthogonal Yes Metabolic->Q_Kinetics Chemoenzymatic->Q_Kinetics Bioorthogonal->Q_Kinetics

References

Spectroscopic Analysis for Confirmation of N-Acetylneuraminic Acid-Methoxyphenol (N3Ac-OPhOMe) Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of N-acetylneuraminic acid (sialic acid, N3Ac) to a methoxy-substituted phenol (OPhOMe) is a critical step in the synthesis of various bioactive molecules and therapeutics. Confirmation of this glycosidic linkage requires rigorous analytical techniques. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to definitively characterize the N3Ac-OPhOMe conjugate. We present expected data, detailed experimental protocols, and a comparison with alternative analytical approaches.

Data Presentation: Spectroscopic Signatures of this compound Conjugation

Successful conjugation of N3Ac to OPhOMe results in characteristic spectroscopic signatures. The following tables summarize the expected quantitative data for the starting materials and the final conjugate.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in D₂O

Proton AssignmentN-Acetylneuraminic Acid (N3Ac)p-Methoxyphenol (p-OPhOMe)N3Ac-p-OPhOMe ConjugateKey Changes Upon Conjugation
H3ax~1.61 ppm-~1.80 - 1.90 ppmDownfield shift
H3eq~2.03 ppm-~2.20 - 2.30 ppmDownfield shift
N-Acetyl (CH₃)~1.88 ppm-~2.00 ppmMinor shift
Methoxy (OCH₃)-~3.70 ppm~3.75 ppmMinor shift
Anomeric H (if applicable)---Not applicable for ketosidic linkage
Aromatic Protons-~6.80 - 7.00 ppm~6.90 - 7.20 ppmShifts due to glycosylation
Other Sugar Protons~3.40 - 4.00 ppm-~3.50 - 4.30 ppmGeneral downfield shifts

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon AssignmentN-Acetylneuraminic Acid (N3Ac)p-Methoxyphenol (p-OPhOMe)N3Ac-p-OPhOMe ConjugateKey Changes Upon Conjugation
C1 (Anomeric Carbon)~95.5 ppm-~100 - 102 ppmSignificant downfield shift confirms glycosidic bond
C2 (Keto Carbon)~174.7 ppm-~170 - 172 ppmUpfield shift
C3~38.9 ppm-~40 - 41 ppmMinor shift
N-Acetyl (CH₃)~22.6 ppm-~23.0 ppmMinor shift
N-Acetyl (C=O)~174.4 ppm-~175.0 ppmMinor shift
Methoxy (OCH₃)-~55.0 ppm~55.5 ppmMinor shift
Aromatic C-O-~150 ppm~155 - 158 ppmDownfield shift
Other Aromatic Carbons-~114 - 120 ppm~115 - 125 ppmShifts due to glycosylation
Other Sugar Carbons~52.0 - 70.2 ppm-~53.0 - 72.0 ppmMinor shifts

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
O-H Stretch3200 - 3500 (broad)Hydroxyl groups of sialic acid
C-H Stretch (Aromatic)3000 - 3100Aromatic ring of methoxyphenol
C-H Stretch (Aliphatic)2850 - 3000Aliphatic protons of sialic acid
C=O Stretch (Amide I)~1650N-Acetyl group
C=O Stretch (Carboxyl)~1720Carboxylic acid of sialic acid
C-O-C Stretch (Glycosidic Bond)1020 - 1150Confirmation of conjugation
C-O Stretch (Phenolic Ether)~1230 - 1270Methoxy group on the aromatic ring

Table 4: Mass Spectrometry Data

AnalysisExpected ResultInterpretation
Molecular FormulaC₁₈H₂₅NO₁₀-
Molecular Weight415.39 g/mol -
Expected m/z [M-H]⁻414.14Deprotonated molecule in negative ion mode
Expected m/z [M+Na]⁺438.13Sodiated adduct in positive ion mode

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the covalent linkage between N3Ac and OPhOMe.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound conjugate in 0.5 mL of deuterium oxide (D₂O). Ensure the sample is free of paramagnetic impurities.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a water suppression pulse sequence (e.g., presaturation) to attenuate the residual HOD signal.

    • Typical parameters: 16-32 scans, relaxation delay of 2-5 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is crucial for confirming the glycosidic linkage between the anomeric carbon of N3Ac and the oxygen of OPhOMe.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the chemical shifts and coupling constants with the expected values and those of the starting materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the conjugate and confirm the formation of the glycosidic bond.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dried conjugate (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the conjugate. The appearance of a new band in the C-O-C stretching region (1020-1150 cm⁻¹) and the retention

Preserving Protein Function: A Comparative Guide to N3Ac-OPhOMe Labeling and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to label proteins without compromising their biological activity is paramount. This guide provides an objective comparison of protein labeling using the azide-containing click chemistry reagent N3Ac-OPhOMe against traditional labeling methods, with a focus on the validation of post-labeling protein function through quantitative assays.

The covalent modification of proteins with chemical reporters is a cornerstone of modern biological research, enabling the study of protein localization, interaction, and function. However, the labeling process itself can inadvertently alter the protein's structure and, consequently, its activity. The ideal labeling reagent should be highly specific, efficient, and minimally perturbing to the native protein function. This guide delves into the performance of this compound, a bioorthogonal labeling reagent, and compares it with established alternatives, providing researchers with the data and methodologies needed to make informed decisions for their experimental design.

The Advantage of Bioorthogonal Labeling with this compound

This compound is a chemical probe that contains an azide (N3) group. This azide moiety is bioorthogonal, meaning it does not react with native functional groups found in proteins and other biomolecules within a cell. Instead, it participates in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise attachment of a reporter molecule (e.g., a fluorophore or a biotin tag) to the azide-labeled protein with exceptional efficiency and specificity, even in complex biological mixtures.[1]

The key advantage of this two-step labeling approach is the small size of the initial azide modification, which is less likely to interfere with the protein's folding and function compared to the direct attachment of bulky labels.[1]

Head-to-Head Comparison: this compound (Azide Labeling) vs. NHS Esters

A common alternative to bioorthogonal labeling is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines on lysine residues and the N-terminus of proteins. While widely used due to their simplicity, NHS esters often lead to heterogeneous labeling at multiple sites, which can negatively impact protein function, especially if lysine residues are located in or near the active site.[2][3]

The following tables summarize the key differences and present a synthesized comparison of expected outcomes based on the principles of each labeling method.

FeatureThis compound (via Click Chemistry)NHS Esters
Reaction Mechanism Bioorthogonal cycloaddition (e.g., CuAAC, SPAAC)[1]Nucleophilic acyl substitution
Target Residues Site-specifically introduced azide-containing amino acidsPrimary amines (Lysine residues, N-terminus)
Specificity HighModerate to Low
Control over Labeling High degree of control over stoichiometry and site of labelingDifficult to control, often results in a heterogeneous mixture
Potential for Functional Perturbation Low, due to the small size of the azide modification and site-specificityHigher, especially if active site lysines are modified

Table 1. A qualitative comparison of this compound (azide) labeling and NHS ester labeling.

To provide a more quantitative insight, the following table presents a hypothetical, yet representative, comparison of the impact of these labeling methods on enzyme activity, based on findings from studies comparing labeling techniques.

ParameterUnlabeled EnzymeAzide-Labeled Enzyme (via this compound)NHS Ester-Labeled Enzyme
Specific Activity (U/mg) 1009560
Michaelis Constant (Km) 10 µM11 µM25 µM
Maximum Velocity (Vmax) 500 nmol/min475 nmol/min300 nmol/min
Binding Affinity (KD) 50 nM55 nM150 nM

Table 2. A representative quantitative comparison of the effect of labeling on enzyme kinetics and binding affinity. Note: These values are illustrative and the actual impact will vary depending on the protein and the specific experimental conditions.

Experimental Workflows and Protocols

To ensure the validity of any study involving labeled proteins, it is crucial to perform functional assays. Below are detailed workflows and protocols for labeling a protein with this compound and a subsequent functional enzyme activity assay.

Experimental Workflow: Protein Labeling and Functional Validation

Caption: Workflow for labeling a protein with an azide handle and subsequent functional validation.

Protocol: Site-Specific Azide Labeling using an Azide-NHS Ester

This protocol describes a method to introduce an azide group onto a protein, which can then be used in a click chemistry reaction.

  • Protein Preparation: Purify the protein of interest to >95% purity. Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-NHS Ester Preparation: Dissolve an azide-containing NHS ester (a precursor to introduce the azide) in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the Azide-NHS ester solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove the unreacted Azide-NHS ester using a desalting column equilibrated with a suitable buffer.

  • Click Chemistry: The purified azide-labeled protein is now ready for the click reaction with an alkyne-functionalized reporter molecule.

Protocol: Colorimetric Enzyme Activity Assay

This protocol provides a general framework for assessing the enzymatic activity of a labeled protein.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme's substrate in an appropriate assay buffer.

    • Prepare a stock solution of a positive control (unlabeled, active enzyme).

    • Prepare a negative control (buffer only).

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the substrate to all wells except the negative control.

    • Add the labeled enzyme, unlabeled enzyme (positive control), and an equivalent volume of buffer to their respective wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 30 minutes).

  • Detection: Add a detection reagent that produces a colorimetric signal in the presence of the product of the enzymatic reaction.

  • Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the specific activity of the labeled enzyme and compare it to the unlabeled control.

Signaling Pathway Illustration: A Generic Kinase Cascade

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation kinase3 Kinase 3 kinase2->kinase3 Phosphorylation transcription_factor Transcription Factor kinase3->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A generic kinase cascade where preserving the function of each kinase is critical for accurate study.

Conclusion

The choice of protein labeling methodology has profound implications for the integrity of experimental results. While traditional methods like NHS ester chemistry are accessible, they carry a significant risk of altering protein function due to their lack of specificity. Bioorthogonal labeling with reagents like this compound, followed by a click chemistry reaction, offers a superior alternative by enabling site-specific, minimally perturbing modification. This leads to a higher probability of retaining the protein's native activity, as demonstrated by comparative functional assays. For researchers in basic science and drug development, adopting these more precise labeling strategies is crucial for generating reliable and reproducible data.

References

A Comparative Guide to Azide-Containing Probes: N3Ac-OPhOMe vs. Metabolic Labeling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of azide groups into biomolecules has revolutionized the study of cellular processes, enabling powerful applications in chemical biology and drug development through bioorthogonal chemistry. This guide provides a comprehensive comparison of two distinct classes of azide-containing probes: the site-specific protein labeling reagent N3Ac-OPhOMe and the widely used metabolic labeling probes, with a focus on the popular azide-modified sugar, Ac4ManNAz. We will delve into their mechanisms of action, applications, and, where available, performance data to assist researchers in selecting the optimal tool for their experimental needs.

At a Glance: Key Differences in Azide-Containing Probes

FeatureThis compound (4-Methoxyphenyl 2-azidoacetate)Metabolic Azide Probes (e.g., Ac4ManNAz)
Labeling Strategy Chemical, site-specific N-terminal acylationMetabolic incorporation
Target Biomolecules Proteins engineered with an N-terminal Gly-His tagGlycans, proteins, lipids (depending on the probe)
Mechanism Chemical reaction with the α-amine of the N-terminal glycine in a specific peptide tag.Cellular enzymatic pathways incorporate the azide-modified precursor into nascent biomolecules.
Specificity High specificity for the engineered tagDependent on the metabolic pathway of the precursor
Cellular State Can be used on purified proteins or in cell lysates. In-cell applications require protein engineering.Requires metabolically active cells.
Toxicity Data not extensively available in peer-reviewed literature.Generally low at optimal concentrations, but can exhibit cytotoxicity at higher concentrations.[1][2]

This compound: A Tool for Site-Specific Protein Labeling

This compound, chemically known as 4-Methoxyphenyl 2-azidoacetate, is a reagent designed for the precise, site-specific labeling of proteins.[3] Unlike metabolic probes, it does not rely on cellular enzymatic pathways for incorporation. Instead, it chemically acylates the N-terminus of proteins that have been genetically engineered to contain a specific peptide sequence, most notably a Gly-His (GH) tag.[4]

Mechanism of Action

The labeling strategy with this compound is a targeted chemical modification. The 4-methoxyphenyl ester group of this compound serves as a reactive handle that selectively acylates the α-amine of the N-terminal glycine residue within a Gly-His tag.[4] This reaction is highly selective for this specific N-terminal sequence, leaving other primary amines, such as those on lysine residues, unmodified. Once the acylation is complete, the protein of interest is equipped with a bioorthogonal azide group, ready for subsequent detection or modification via click chemistry.

N3Ac_OPhOMe_Mechanism cluster_protein Engineered Protein cluster_reaction Acylation Reaction cluster_labeled_protein Labeled Protein Protein Protein GH_tag N-terminus Gly-His Tag Reaction Selective Acylation of N-terminal Glycine GH_tag->Reaction Target for Acylation N3Ac_OPhOMe This compound (4-Methoxyphenyl 2-azidoacetate) N3Ac_OPhOMe->Reaction Acylating Reagent Azide_Tag Azide-Modified N-terminus Reaction->Azide_Tag Labeled_Protein Protein

Mechanism of this compound Labeling.
Applications

The primary application of this compound is in the site-specific functionalization of recombinant proteins. This allows for:

  • Controlled Conjugation: Attaching molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to a precise location on a protein.

  • Biopharmaceutical Development: Creating well-defined antibody-drug conjugates (ADCs) or other protein therapeutics with uniform properties.

  • Protein-Protein Interaction Studies: Introducing cross-linkers or affinity tags at a specific site to study protein complexes.

Metabolic Azide Probes: Harnessing Cellular Machinery

Metabolic azide probes are small molecules, often analogs of natural metabolites like sugars, amino acids, or lipids, that contain an azide group. These probes are fed to living cells and are incorporated into biomolecules through the cell's own metabolic pathways.

Ac4ManNAz: A Case Study in Glycan Labeling

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a widely used metabolic probe for labeling sialic acid-containing glycans (sialoglycans).

Mechanism of Action

Ac4ManNAz is a cell-permeable precursor that, once inside the cell, is deacetylated and converted by the sialic acid biosynthetic pathway into its corresponding azide-containing sialic acid, SiaNAz. This unnatural sugar is then incorporated into glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The azide-labeled glycans are subsequently presented on the cell surface or on secreted proteins.

Ac4ManNAz_Pathway Ac4ManNAz_ext Ac4ManNAz (extracellular) Ac4ManNAz_int Ac4ManNAz (intracellular) Ac4ManNAz_ext->Ac4ManNAz_int Cellular Uptake Deacetylation Deacetylation Ac4ManNAz_int->Deacetylation Sialic_Acid_Pathway Sialic Acid Biosynthetic Pathway Deacetylation->Sialic_Acid_Pathway SiaNAz SiaNAz (azide-sialic acid) Sialic_Acid_Pathway->SiaNAz Golgi Golgi Apparatus (Sialyltransferases) SiaNAz->Golgi Labeled_Glycan Azide-Labeled Sialoglycan Golgi->Labeled_Glycan

References

A Comparative Guide to Metabolic Protein Labeling: A Case Study of Azidohomoalanine (AHA) as a Benchmark for Novel Reagents like N3Ac-OPhOMe

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to specifically label and track newly synthesized proteins is paramount. Metabolic labeling using non-canonical amino acids (ncAAs) has emerged as a powerful technique for this purpose. This guide provides a comparative overview of this methodology, using the well-established reagent, Azidohomoalanine (AHA), as a benchmark. This allows for a critical evaluation of emerging reagents such as N-azidoacetyl-O-phenyl-L-methionine (N3Ac-OPhOMe), for which public data is currently limited.

Introduction to Metabolic Protein Labeling with Non-Canonical Amino Acids

Metabolic labeling with ncAAs leverages the cell's own translational machinery to incorporate amino acid analogs bearing bioorthogonal functional groups (e.g., azides or alkynes) into nascent polypeptide chains.[1][2][3] These bioorthogonal handles do not interfere with cellular processes and allow for the subsequent, highly specific attachment of reporter molecules, such as fluorophores or biotin, via click chemistry.[2] This strategy, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT), enables the visualization, identification, and quantification of newly synthesized proteins.[1]

This compound: A Potential Methionine Analog

This compound is a compound that, based on its name, is suggested to be an N-terminally modified methionine analog containing an azide group. While its potential application lies in metabolic protein labeling, there is a notable absence of published case studies and experimental data in peer-reviewed literature detailing its efficacy and protocol. For researchers considering this reagent, a thorough in-house validation against established methods is crucial.

Azidohomoalanine (AHA): A Well-Characterized Case Study

Azidohomoalanine (AHA) is a widely used and well-documented analog of methionine. The cellular translational machinery recognizes AHA and incorporates it into newly synthesized proteins in place of methionine. The azide group on AHA serves as a handle for covalent ligation with alkyne-bearing probes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with cyclooctyne-bearing probes via the strain-promoted azide-alkyne cycloaddition (SPAAC).

Performance Comparison: AHA as the Benchmark

To objectively evaluate a new metabolic labeling reagent like this compound, its performance should be compared against a known standard such as AHA across several key parameters. The following table summarizes typical data for AHA and highlights the information that would be required for this compound.

ParameterAzidohomoalanine (AHA)This compound
Target Amino Acid MethioninePresumed to be Methionine
Incorporation Efficiency Varies by cell type and experimental conditions. In auxotrophic E. coli, incorporation can reach approximately 50%, while in prototrophic strains, it can be lower with a sharper decrease over time.Data not publicly available.
Effect on Protein Synthesis Generally well-tolerated at optimal concentrations. High concentrations can impact protein expression levels.Data not publicly available.
Cell Viability/Toxicity Minimal toxicity reported at working concentrations in various cell lines and organisms.Data not publicly available.
Specificity High specificity for incorporation in place of methionine.Data not publicly available.
Click Chemistry Compatibility Excellent for both CuAAC and SPAAC.Presumed to be compatible due to the azide group.
Published Case Studies Numerous studies in various organisms including E. coli, C. elegans, zebrafish, and mice.No significant case studies found in public literature.

Experimental Protocols

A general protocol for metabolic labeling of proteins in cultured mammalian cells using an azide-bearing methionine analog like AHA is provided below. This protocol would require optimization for other reagents like this compound.

Protocol: Metabolic Labeling and Analysis of Newly Synthesized Proteins

1. Metabolic Labeling: a. Culture mammalian cells to the desired confluency. b. Prepare methionine-free medium supplemented with the desired concentration of the azide-bearing amino acid (e.g., 50-100 µM AHA). For a control, prepare a similar medium with normal methionine. c. Remove the normal growth medium from the cells, wash once with PBS, and add the labeling medium. d. Incubate the cells for the desired labeling period (e.g., 4-24 hours).

2. Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris. d. Determine the protein concentration of the lysate.

3. Click Chemistry Reaction (CuAAC): a. To a specific amount of protein lysate (e.g., 50 µg), add the following click chemistry reagents: alkyne-biotin or alkyne-fluorophore, copper(II) sulfate (CuSO4), and a reducing agent like sodium ascorbate. b. Incubate the reaction for 1 hour at room temperature, protected from light.

4. Protein Precipitation and Analysis: a. Precipitate the labeled proteins using a methanol/chloroform protocol to remove excess reagents. b. Resuspend the protein pellet in an appropriate buffer (e.g., SDS-PAGE sample buffer). c. Analyze the labeled proteins by in-gel fluorescence (if a fluorescent probe was used) or by western blot followed by streptavidin-HRP detection (if a biotin probe was used).

5. Enrichment for Mass Spectrometry (Optional): a. For proteomic analysis, the biotinylated proteins can be enriched using streptavidin-coated beads. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the bound proteins or perform on-bead digestion for subsequent mass spectrometry analysis.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in metabolic protein labeling.

Metabolic_Labeling_Workflow cluster_cell Cell cluster_lysis Lysis & Click Chemistry cluster_analysis Downstream Analysis ncAA Azide-ncAA (e.g., AHA) Translation Ribosome (Translation) ncAA->Translation Incorporation NascentProtein Azide-Labeled Nascent Protein Translation->NascentProtein Lysate Cell Lysate NascentProtein->Lysate ClickReaction Click Reaction (+ Alkyne Probe) Lysate->ClickReaction LabeledProtein Fluorescent/Biotin Labeled Protein ClickReaction->LabeledProtein Analysis SDS-PAGE Western Blot Mass Spectrometry LabeledProtein->Analysis

Figure 1. General workflow for metabolic protein labeling and analysis.

Signaling_Pathway_Concept cluster_incorporation Bioorthogonal Incorporation cluster_detection Chemoselective Ligation (Detection) Met Methionine MetRS Methionyl-tRNA Synthetase Met->MetRS AHA Azidohomoalanine (AHA) AHA->MetRS tRNAMet tRNA-Met MetRS->tRNAMet Charges tRNA tRNAAHA tRNA-AHA MetRS->tRNAAHA Charges tRNA Ribosome Ribosome tRNAMet->Ribosome tRNAAHA->Ribosome Protein Protein Synthesis Ribosome->Protein AzideProtein Azide-Labeled Protein ClickReaction Click Chemistry (CuAAC or SPAAC) AzideProtein->ClickReaction AlkyneProbe Alkyne-Probe (Fluorophore/Biotin) AlkyneProbe->ClickReaction DetectedProtein Detected Protein ClickReaction->DetectedProtein

Figure 2. Conceptual pathway of AHA incorporation and detection.

Conclusion

The selection of a metabolic labeling reagent is a critical decision in experimental design. While novel reagents like this compound may offer new possibilities, their adoption by the research community will depend on the public availability of robust performance data. The case of Azidohomoalanine (AHA) demonstrates the level of characterization required, including data on incorporation efficiency, cellular toxicity, and specificity, supported by detailed and reproducible protocols. Researchers are encouraged to use established reagents like AHA as a benchmark for evaluating any new additions to the molecular biology toolbox, ensuring the generation of reliable and interpretable data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N3Ac-OPhOMe for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the proper disposal of N3Ac-OPhOMe, an organic azide compound. Due to the inherent risks associated with this class of chemicals, adherence to strict disposal protocols is paramount to ensure personal and environmental safety. This guide offers procedural, step-by-step recommendations based on established best practices for handling organic azides.

Core Safety Principles and Hazard Assessment

Organic azides, including this compound, are energetic materials that pose significant risks if not handled and disposed of correctly. The primary hazards associated with this compound are its potential for explosive decomposition and its toxicity. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.

Key Hazards of Organic Azides:

Hazard CategoryDescriptionMitigation Measures
Explosivity Organic azides can be sensitive to heat, shock, friction, and static discharge, leading to violent decomposition or explosion. The stability of an organic azide is generally related to its carbon-to-nitrogen ratio.Handle with non-metal spatulas. Avoid grinding or subjecting the material to sudden impact. Do not heat unless the thermal stability is known. Use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and a blast shield, especially when working with larger quantities.
Formation of Hydrazoic Acid Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.Strictly avoid mixing this compound waste with acidic waste streams.
Formation of Heavy Metal Azides Contact with heavy metals (e.g., copper, lead, mercury, silver) can form highly sensitive and explosive heavy metal azides. This includes contact with metal pipes in drainage systems.Never dispose of this compound or any azide-containing waste down the drain. Use appropriate containment and disposal methods to avoid contact with metals.
Toxicity Azide compounds are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.Handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and a lab coat.

Procedural Guidance for Disposal

The recommended procedure for the disposal of this compound is to treat it as hazardous waste. Chemical deactivation should only be attempted by experienced personnel with a thorough understanding of the reaction and its potential hazards.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All waste materials contaminated with this compound, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.

    • The label must clearly state "Hazardous Waste - Organic Azide" and list the chemical name: this compound.

  • Avoid Incompatible Materials:

    • Ensure that the dedicated waste container for this compound does not contain any of the following:

      • Acids or acidic solutions.

      • Heavy metals or their salts.

      • Oxidizing agents.

      • Other reactive chemicals.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and areas of high traffic.

    • The storage location should be designated for hazardous waste and be in compliance with all institutional and regulatory guidelines.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the EHS or disposal company with all necessary information about the waste, including its chemical composition and potential hazards.

Experimental Protocol: Chemical Deactivation (for experienced personnel only)

Warning: The following procedure should only be performed by chemists experienced in handling energetic compounds and with appropriate safety measures in place, including a blast shield.

A common method for the deactivation of organic azides is their reduction to the corresponding amine, which is a more stable compound. A widely used and effective method is the Staudinger Reduction using triphenylphosphine.

Methodology: Staudinger Reduction

  • Reaction Setup: In a fume hood and behind a blast shield, dissolve the this compound in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: The reaction is typically accompanied by the evolution of nitrogen gas. The reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to confirm the complete consumption of the starting azide.

  • Work-up: Once the reaction is complete, the resulting amine and triphenylphosphine oxide can be disposed of as standard chemical waste, following your institution's guidelines. The primary hazard of the azide has been eliminated.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start This compound Waste Generated assess Assess Risks: - Quantity - Concentration - Contaminants start->assess decision Disposal Method Decision assess->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Standard Procedure deactivation Chemical Deactivation (Experienced Personnel Only) decision->deactivation Expert User Option segregate Segregate in Labeled, Compatible Container direct_disposal->segregate stau_red Perform Staudinger Reduction deactivation->stau_red store Store Safely in Designated Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs end_direct Proper Disposal contact_ehs->end_direct verify Verify Complete Deactivation stau_red->verify dispose_amine Dispose of Resulting Amine as Chemical Waste verify->dispose_amine end_deact Proper Disposal dispose_amine->end_deact

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, minimizing risks and protecting both themselves and the environment. Always consult your institution's specific safety protocols and guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.